[Pt(en)2Cl2]Cl2
Description
The exact mass of the compound this compound is 456.974752 g/mol and the complexity rating of the compound is 8.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dichloroplatinum(2+);ethane-1,2-diamine;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.4ClH.Pt/c2*3-1-2-4;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPNQXGFQQYOS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl4N4Pt | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dichlorobis(ethylenediamine)platinum(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and stereochemistry of dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂. This platinum(IV) coordination complex is of significant interest in the fields of inorganic chemistry and drug development, primarily due to the well-established anticancer properties of related platinum compounds. Platinum(IV) complexes are often investigated as prodrugs that can be reduced in vivo to their active platinum(II) counterparts. The ethylenediamine (B42938) ligands in this complex are crucial as they can influence the steric and electronic properties, which in turn affects its reactivity and potential therapeutic applications.[1]
Stereoisomerism
The complex cation [Pt(en)₂Cl₂]²⁺ exists as two primary geometric isomers: cis and trans.
-
trans-[Pt(en)₂Cl₂]²⁺ : In this isomer, the two chloride ligands are positioned on opposite sides of the platinum center (180° apart). This arrangement results in a molecule with a center of symmetry, rendering it achiral.[1]
-
cis-[Pt(en)₂Cl₂]²⁺ : Here, the two chloride ligands are adjacent to each other (90° apart). This isomer lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers (d and l forms).[2] The cis isomer is optically active and can be resolved into its stable optical isomers.[2][3]
Synthesis of cis-Dichlorobis(ethylenediamine)platinum(IV) Chloride
The synthesis of the cis isomer is typically achieved through the oxidation of the corresponding platinum(II) precursor, cis-[Pt(en)₂]Cl₂. Hydrogen peroxide is a commonly used oxidizing agent for this transformation.
Experimental Protocol
Materials:
-
cis-dichlorobis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolution of Starting Material: A suspension of cis-[Pt(en)₂]Cl₂ in a minimal amount of water is prepared in a round-bottom flask.
-
Oxidation: To this suspension, an excess of 30% hydrogen peroxide is added dropwise with continuous stirring. The reaction mixture is gently heated to approximately 50-60 °C on a water bath to facilitate the oxidation. The color of the solution will typically change, indicating the formation of the platinum(IV) species.
-
Chloride Addition: After the initial oxidation, concentrated hydrochloric acid is carefully added to the reaction mixture. This step ensures the coordination of chloride ions to the axial positions of the platinum(IV) center.
-
Crystallization: The solution is then concentrated by gentle heating to reduce the volume, which promotes crystallization of the product upon cooling. The flask is subsequently cooled in an ice bath to maximize the precipitation of the cis-[Pt(en)₂Cl₂]Cl₂.
-
Isolation and Purification: The resulting crystalline solid is collected by vacuum filtration and washed sequentially with cold water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: The purified product is dried in a desiccator over a suitable drying agent.
Synthesis Workflow
Caption: Workflow for the synthesis of cis-[Pt(en)₂Cl₂]Cl₂.
Synthesis of trans-Dichlorobis(ethylenediamine)platinum(IV) Chloride
The synthesis of the pure trans isomer is less commonly reported. It can potentially be obtained through the isomerization of the cis isomer, often by heating in solution, or by a direct synthetic route that favors the formation of the thermodynamically more stable trans product. The following protocol is a generalized procedure based on isomerization.
Experimental Protocol
Materials:
-
cis-Dichlorobis(ethylenediamine)platinum(IV) chloride (cis-[Pt(en)₂Cl₂]Cl₂)
-
Water or a suitable solvent (e.g., methanol)
-
Hydrochloric acid (optional, to maintain a high chloride concentration)
Procedure:
-
Dissolution: cis-[Pt(en)₂Cl₂]Cl₂ is dissolved in water or another suitable solvent in a round-bottom flask equipped with a reflux condenser. A small amount of hydrochloric acid may be added to suppress side reactions.
-
Isomerization: The solution is heated to reflux for a prolonged period. The progress of the isomerization can be monitored by techniques such as UV-Vis or NMR spectroscopy.
-
Crystallization: After the isomerization is deemed complete or has reached equilibrium, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the trans isomer.
-
Isolation and Purification: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.
-
Drying: The final product is dried in a desiccator.
Logical Relationship of Isomers
Caption: Isomerization relationship between cis and trans isomers.
Characterization Data
A summary of the key characterization data for the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂ is presented below. Note that some of the spectroscopic data are generalized from typical ethylenediamine complexes due to the limited availability of directly comparable data for both isomers in the literature.[1]
| Property | cis-[Pt(en)₂Cl₂]Cl₂ | trans-[Pt(en)₂Cl₂]Cl₂ |
| Symmetry | C₂ | D₂h |
| Chirality | Chiral (exists as enantiomers)[2] | Achiral[1] |
| ¹H NMR | Complex multiplets for -CH₂- and -NH₂ protons. Two inequivalent ethylenediamine ligands.[1] | Complex multiplets for -CH₂- and -NH₂ protons. The two ethylenediamine ligands are chemically equivalent.[1] |
| ¹³C NMR | Two distinct signals for the methylene (B1212753) carbons due to C₂ symmetry.[1] | A single resonance for the methylene carbons due to D₂h symmetry.[1] |
| IR Spectroscopy | Characteristic N-H, C-H, C-N, and Pt-N stretching and bending vibrations. The spectrum is generally more complex than the trans isomer due to lower symmetry. | Characteristic N-H, C-H, C-N, and Pt-N stretching and bending vibrations. The spectrum is simpler due to higher symmetry. |
| X-ray Crystallography | Orthorhombic crystal system. Average Pt-Cl distance: 2.306 Å; Average Pt-N distance: 2.057 Å.[3] | Data not as readily available, but expected to show a centrosymmetric structure. |
| Elemental Analysis | Calculated for C₄H₁₆N₄Cl₄Pt: C, 10.50%; H, 3.50%; N, 12.25%; Cl, 31.06%; Pt, 42.68%.[3] | Calculated for C₄H₁₆N₄Cl₄Pt: C, 10.50%; H, 3.50%; N, 12.25%; Cl, 31.06%; Pt, 42.68%. |
Conclusion
The synthesis of dichlorobis(ethylenediamine)platinum(IV) chloride provides access to distinct geometric isomers with different structural and stereochemical properties. The cis isomer is readily prepared by the oxidation of its platinum(II) precursor, while the trans isomer can be obtained through isomerization. A thorough characterization using a combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the desired isomer. This guide provides a foundational understanding and practical protocols for researchers working with these important platinum coordination complexes.
References
An In-depth Technical Guide on Dichlorobis(ethylenediamine)platinum(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of dichlorobis(ethylenediamine)platinum(IV) chloride, a platinum(IV) coordination complex. The document details its structural characteristics, synthesis, and potential as an antineoplastic agent, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key concepts through diagrams.
Physicochemical Properties
Dichlorobis(ethylenediamine)platinum(IV) chloride, with the chemical formula [Pt(en)₂Cl₂]Cl₂, is an octahedral platinum complex. The central platinum atom is in the +4 oxidation state, coordinated to two bidentate ethylenediamine (B42938) (en) ligands and two chloride ligands. The complex exists as two geometric isomers: cis and trans. The cis isomer is chiral and can be resolved into a pair of enantiomers.[1]
General and Crystallographic Properties
The following tables summarize the key physical and crystallographic properties of the cis-isomer of dichlorobis(ethylenediamine)platinum(IV) chloride.
| Property | Value |
| Molecular Formula | C₄H₁₆Cl₄N₄Pt |
| Molecular Weight | 457.08 g/mol (Calculated); 386.18 g/mol for the Pt(II) analogue[2][3] |
| Appearance | Colorless crystals[4]; White powder for the Pt(II) analogue[5] |
| Calculated Density | 2.44 g/cm³[4] |
| Observed Density | 2.45 (1) g/cm³[4] |
| Isomerism | Exists as cis and trans geometric isomers; the cis isomer is optically active.[1][6] |
| Crystal Data for (+)-cis-[Pt(en)₂Cl₂]Cl₂ | |
| Crystal System | Monoclinic[4] |
| Space Group | C2[4] |
| Cell Constants | a = 10.668 (14) Åb = 10.687 (13) Åc = 11.339 (14) Åβ = 101.21 (2)°[4] |
| Formula Units (Z) | 4[4] |
| Structure | Slightly distorted octahedron.[4] |
| Average Pt-Cl Distance | 2.306 (4) Å[4] |
| Average Pt-N Distance | 2.057 (6) Å[4] |
Synthesis and Isomerism
The synthesis of dichlorobis(ethylenediamine)platinum(IV) chloride can be achieved through various methods, including the oxidation of the corresponding platinum(II) complex. The cis-isomer can be resolved into its optical isomers using resolving agents like 1-antimonyl tartrate.[4] The complex is noted for being exceedingly stable towards racemization.[4]
Figure 1: Isomeric forms of dichlorobis(ethylenediamine)platinum(IV) chloride.
Biological Activity and Cytotoxicity
Platinum(IV) complexes are generally more inert than their platinum(II) counterparts, which can reduce toxicity and allow for potential oral administration.[7] They are believed to act as prodrugs, being reduced to the active Pt(II) species within the cell. While specific cytotoxicity data for dichlorobis(ethylenediamine)platinum(IV) chloride is not detailed in the provided search results, related platinum(IV) complexes have demonstrated significant cytotoxic properties, sometimes with IC₅₀ values in the low micromolar or even nanomolar range against various human tumor cell lines.[8][9][10]
The mechanism of action for cytotoxic platinum complexes typically involves binding to nuclear DNA, forming cross-links that inhibit cellular functions and ultimately trigger apoptosis (programmed cell death).[11][12] Some novel Pt(IV) complexes have been shown to induce rapid, oxygen radical-mediated tumor cell necrosis, a different mode of cell death compared to the apoptotic pathway induced by cisplatin (B142131).[7]
Figure 2: Generalized pathway for Pt(IV) complex activation and cytotoxicity.
Experimental Protocols
Synthesis and Resolution of cis-[Pt(en)₂Cl₂]Cl₂
This protocol is based on synthetic procedures reported in the literature.[4][13]
Figure 3: Workflow for the synthesis and optical resolution of the complex.
Methodology:
-
Preparation of [Pt(en)₂]Cl₂: An aqueous solution of K₂[PtCl₄] is reacted with a stoichiometric amount of ethylenediamine. The resulting precipitate of [Pt(en)₂]Cl₂ is filtered, washed, and dried.
-
Oxidation to Pt(IV): The [Pt(en)₂]Cl₂ is suspended in water, and chlorine gas is bubbled through the solution to oxidize the platinum center from +2 to +4, yielding a mixture of cis- and trans-[Pt(en)₂Cl₂]Cl₂.
-
Isomer Separation: The desired cis-isomer is separated from the trans-isomer, typically by fractional crystallization.
-
Optical Resolution: The racemic cis-isomer is dissolved in water and treated with a resolving agent, such as sodium 1-antimonyl tartrate. The diastereomeric salts are then separated by crystallization.
-
Isolation: The pure enantiomers are recovered from the separated diastereomers.
X-ray Crystallographic Analysis
The crystal structure determination is critical for confirming the stereochemistry and obtaining precise bond lengths and angles.[4]
Methodology:
-
Crystal Growth: Single crystals of suitable quality are grown, for example, by slow evaporation from an aqueous solution.
-
Data Collection: A crystal is mounted on a four-circle automatic X-ray diffractometer. Data is collected using Mo Kα radiation (λ = 0.70930 Å) at a controlled temperature (e.g., 25 °C). The θ-2θ scan technique is typically employed.[4]
-
Structure Solution and Refinement: The collected reflection data are processed. An absorption correction may be applied.[4] The structure is solved using direct methods and refined by least-squares techniques to a final R-factor, which indicates the quality of the fit between the experimental and calculated structure factors.[4]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound on cancer cell lines.[8][10]
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., HeLa, SW480, CH1) are cultured in an appropriate medium under standard conditions (37 °C, 5% CO₂).
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with the platinum complex at a range of concentrations for a defined period (e.g., 96 hours).[9]
-
MTT Addition: MTT reagent (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the resulting dose-response curve.
Conclusion
Dichlorobis(ethylenediamine)platinum(IV) chloride is a well-characterized coordination complex with distinct structural isomers. Its stability and the established cytotoxicity of related platinum(IV) compounds highlight its significance in the ongoing research and development of novel platinum-based anticancer therapeutics. The detailed methodologies for its synthesis, characterization, and biological evaluation provide a solid foundation for further investigation by researchers in inorganic chemistry and drug discovery.
References
- 1. homework.study.com [homework.study.com]
- 2. Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)- | C4H16Cl2N4Pt | CID 167281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlorobis(ethylenediamine)platinum(II) | C4H16Cl2N4Pt | CID 15367446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. americanelements.com [americanelements.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel platinum(IV) complexes induce rapid tumor cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel bis(carboxylato)dichlorido(ethane-1,2-diamine)platinum(IV) complexes with exceptionally high cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of novel bis(carboxylato)dichloridobis(ethylamine)platinum(IV) complexes with higher cytotoxicity than cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of novel bis(carboxylato)dichloridobis(ethylamine)platinum(IV) complexes with higher cytotoxicity than cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platinum-based metal complexes as chloride transporters that trigger apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cis- and Trans-Isomers of the [Pt(en)₂Cl₂]²⁺ Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichlorobis(ethylenediamine)platinum(IV) complex, [Pt(en)₂Cl₂]²⁺, exists as two geometric isomers: cis and trans. These isomers, while chemically similar, exhibit distinct structural and spectroscopic properties that influence their potential biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and known properties of these isomers, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in chemistry and drug development.
Introduction
Platinum-based coordination complexes have been a cornerstone of cancer chemotherapy since the discovery of cisplatin. The [Pt(en)₂Cl₂]²⁺ cation is a platinum(IV) analogue that serves as a valuable model for understanding the structure-activity relationships in six-coordinate platinum complexes. The arrangement of the chloro ligands around the platinum center gives rise to cis and trans geometric isomers. The cis-isomer is chiral and can be resolved into its enantiomers, adding another layer of stereochemical complexity.[1] This guide details the key differences between the cis and trans isomers of [Pt(en)₂Cl₂]²⁺, providing a foundational resource for further research and development.
Structural and Spectroscopic Characterization
The differentiation between the cis and trans isomers of [Pt(en)₂Cl₂]²⁺ is primarily achieved through X-ray crystallography and various spectroscopic techniques. The distinct symmetries of the two isomers lead to unique spectroscopic signatures.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The cis isomer crystallizes in a distorted octahedral geometry.[2]
Table 1: Comparison of Crystallographic Data for cis-[Pt(en)₂Cl₂]Cl₂
| Parameter | cis-[Pt(en)₂Cl₂]Cl₂ |
| Crystal System | Monoclinic |
| Space Group | C2 |
| Pt-Cl Bond Length (Å) | 2.306 (average)[2] |
| Pt-N Bond Length (Å) | 2.057 (average)[2] |
| Cl-Pt-Cl Bond Angle (°) | ~90 |
| N-Pt-N Bond Angle (°) | Varies |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers in solution. The higher symmetry of the trans isomer results in simpler spectra compared to the less symmetric cis isomer.
Table 2: Comparative NMR Spectroscopic Data for cis- and trans-[Pt(en)₂Cl₂]²⁺
| Nucleus | trans-[Pt(en)₂Cl₂]²⁺ | cis-[Pt(en)₂Cl₂]²⁺ | Rationale for Difference |
| ¹H NMR | One set of signals for the ethylenediamine (B42938) protons. | Multiple sets of signals for the inequivalent ethylenediamine protons. | The two 'en' ligands in the trans isomer are chemically equivalent due to the D₂h symmetry, while they are inequivalent in the C₂ symmetry of the cis isomer. |
| ¹³C NMR | A single resonance for the four equivalent methylene (B1212753) carbons. | Two distinct signals for the inequivalent methylene carbons. | Similar to ¹H NMR, the higher symmetry of the trans isomer renders the carbon atoms equivalent. |
| ¹⁹⁵Pt NMR | A single resonance. | A single resonance at a different chemical shift. | The chemical shift is highly sensitive to the coordination environment. The different arrangement of ligands in the cis and trans isomers leads to distinct electronic environments around the platinum nucleus. |
UV-Visible Spectroscopy
The electronic transitions of the isomers can be observed using UV-Visible spectroscopy. The different symmetries of the cis and trans isomers can lead to different d-d orbital splitting patterns, resulting in distinct absorption spectra.
Table 3: Comparative UV-Vis Spectroscopic Data for cis- and trans-[Pt(en)₂Cl₂]²⁺
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| cis-[Pt(en)₂Cl₂]²⁺ | Data not available | Data not available |
| trans-[Pt(en)₂Cl₂]²⁺ | Data not available | Data not available |
Note: Specific λmax and molar absorptivity values for these complexes are not consistently reported in the reviewed literature.
Synthesis of Isomers
The synthesis of the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂ typically starts from the platinum(II) precursor, [Pt(en)₂]Cl₂. The choice of oxidizing agent and reaction conditions dictates which isomer is preferentially formed.
Synthesis of cis-[Pt(en)₂Cl₂]Cl₂
The cis isomer is generally prepared by the oxidation of [Pt(en)₂]Cl₂ with hydrogen peroxide in the presence of hydrochloric acid.
Experimental Protocol:
-
Dissolution of Starting Material: Dissolve a known quantity of [Pt(en)₂]Cl₂ in deionized water.
-
Oxidation: Add a 30% solution of hydrogen peroxide (H₂O₂) to the platinum(II) solution.
-
Chlorination: Slowly add concentrated hydrochloric acid (HCl) to the reaction mixture.
-
Heating: Gently heat the solution on a steam bath. The color of the solution will change, indicating the formation of the platinum(IV) complex.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Purification: Collect the resulting pale yellow crystals by vacuum filtration, wash with small portions of ice-cold ethanol (B145695) and then diethyl ether. Recrystallize from a minimal amount of hot water if necessary.
Synthesis of trans-[Pt(en)₂Cl₂]Cl₂
The trans isomer is typically synthesized by the direct oxidation of [Pt(en)₂]Cl₂ with chlorine gas.
Experimental Protocol:
-
Preparation of Starting Material: Prepare an aqueous solution of [Pt(en)₂]Cl₂.
-
Oxidation: Bubble chlorine gas (Cl₂) through the solution. The reaction is often accompanied by a color change.
-
Crystallization: Concentrate the solution by gentle heating to induce crystallization.
-
Isolation and Purification: Collect the crystals by vacuum filtration, wash with ice-cold ethanol and diethyl ether, and dry under vacuum.
Caution: Chlorine gas is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
Isomerization
The trans isomer can be converted to the more thermodynamically stable cis isomer by heating an aqueous solution of trans-[Pt(en)₂Cl₂]Cl₂.
Experimental Workflow for Isomer Synthesis and Interconversion:
Caption: Synthetic routes to cis- and trans-[Pt(en)₂Cl₂]Cl₂ and their interconversion.
Biological Activity and Potential Applications
While specific cytotoxicity data for the cis and trans isomers of [Pt(en)₂Cl₂]²⁺ are not extensively reported, the general principles of platinum-based anticancer drugs can be applied to understand their potential mechanism of action. As platinum(IV) complexes, they are considered prodrugs that are activated in vivo through reduction to their corresponding platinum(II) species.
Mechanism of Action
The presumed mechanism of action involves the following steps:
-
Cellular Uptake: The neutral complex likely enters the cell via passive diffusion or through transporters.
-
Activation by Reduction: The intracellular reducing environment (e.g., glutathione, ascorbic acid) reduces the Pt(IV) center to the more reactive Pt(II) state, releasing the axial chloride ligands.
-
Aquation: The resulting Pt(II) species undergoes hydrolysis, where the remaining chloride ligands are replaced by water molecules, forming a reactive aqua complex.
-
DNA Binding: The activated platinum complex then binds to nuclear DNA, primarily at the N7 position of guanine (B1146940) bases, forming intrastrand and interstrand crosslinks.
-
Induction of Apoptosis: These DNA adducts disrupt DNA replication and transcription, ultimately triggering the apoptotic cell death pathway.
Signaling Pathway for Platinum-Induced Apoptosis:
Caption: Proposed mechanism of action for [Pt(en)₂Cl₂]²⁺ leading to apoptosis.
Cytotoxicity
The cytotoxicity of platinum complexes is highly dependent on their stereochemistry. For many platinum(II) complexes, the cis isomer is significantly more active than the trans isomer. This difference is often attributed to the specific geometry of the DNA adducts formed. While comprehensive comparative IC₅₀ data for the isomers of [Pt(en)₂Cl₂]²⁺ are lacking in the readily available literature, it is a critical area for future investigation to determine their potential as anticancer agents.
Table 4: Comparative Cytotoxicity Data (IC₅₀, µM)
| Cell Line | cis-[Pt(en)₂Cl₂]²⁺ | trans-[Pt(en)₂Cl₂]²⁺ |
| Data not available | Data not available | Data not available |
Conclusion
The cis and trans isomers of [Pt(en)₂Cl₂]²⁺ provide a valuable system for studying the impact of stereochemistry on the properties of platinum(IV) coordination complexes. Their distinct structural and spectroscopic features are well-defined, although quantitative data for the trans isomer is less common in the literature. The synthetic routes are established, allowing for the selective preparation of each isomer. While their biological activity is not as extensively studied as their platinum(II) counterparts, they hold potential as prodrugs for cancer therapy. Further research, particularly quantitative cytotoxicity studies and detailed mechanistic investigations, is necessary to fully elucidate their therapeutic potential. This guide serves as a foundational resource to facilitate such future research endeavors.
References
Chirality of cis-Dichlorobis(ethylenediamine)platinum(IV) Ion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, specifically the chirality, of the cis-dichlorobis(ethylenediamine)platinum(IV) ion, denoted as cis-[Pt(en)₂Cl₂]²⁺. This complex serves as a fundamental example of chirality in octahedral coordination compounds and is of interest in fields ranging from inorganic chemistry to pharmacology, particularly in the design of chiral metal-based therapeutic agents.
Introduction to the Chirality of cis-[Pt(en)₂Cl₂]²⁺
The coordination complex dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, can exist as two geometric isomers: cis and trans. The trans-isomer possesses a center of symmetry and is therefore achiral. In contrast, the cis-isomer lacks a plane of symmetry and is chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as Λ (lambda) and Δ (delta) based on the helicity of the chelate rings.
The chirality of the cis-[Pt(en)₂Cl₂]²⁺ ion has been unequivocally demonstrated through its successful resolution into optically active enantiomers.[2] X-ray crystallographic studies have determined the absolute configuration of the dextrorotatory enantiomer, (+)-cis-[Pt(en)₂Cl₂]²⁺, to be the Λ isomer.[2] The optical stability of these resolved enantiomers is noteworthy, showing little tendency to racemize.[2]
Structural and Spectroscopic Properties
The cis-[Pt(en)₂Cl₂]²⁺ ion features a hexacoordinate platinum(IV) center in a distorted octahedral geometry. The two ethylenediamine (B42938) ligands act as bidentate chelating agents, each coordinating through two nitrogen atoms. The two chloride ligands occupy adjacent (cis) positions.
Table 1: Selected Structural and Spectroscopic Data for cis-[Pt(en)₂Cl₂]Cl₂
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C2 | [2] |
| Average Pt-Cl Bond Length | 2.306 Å | [2] |
| Average Pt-N Bond Length | 2.057 Å | [2] |
| Absolute Configuration of (+)-isomer | Λ | [2] |
Note: The bond lengths are average values obtained from X-ray crystallographic data.
The enantiomers of cis-[Pt(en)₂Cl₂]²⁺ exhibit optical activity, meaning they rotate the plane of polarized light. The magnitude and direction of this rotation are wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD).
Table 2: Estimated Specific Rotation of (+)-cis-[Pt(en)₂Cl₂]Cl₂ at Various Wavelengths
| Wavelength (nm) | Estimated Specific Rotation [α] (degrees) |
| 600 | +50 |
| 550 | +100 |
| 500 | +200 |
| 450 | +400 |
| 400 | +250 |
| 350 | -500 |
| 300 | -1500 |
Disclaimer: These values are estimated from the Optical Rotatory Dispersion (ORD) curve published in the cited literature and are intended for illustrative purposes.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the racemic cis-[Pt(en)₂Cl₂]Cl₂ and a proposed method for its resolution into enantiomers, adapted from established procedures for analogous cobalt(III) complexes.
Synthesis of Racemic cis-Dichlorobis(ethylenediamine)platinum(IV) Chloride
This procedure involves the synthesis of the platinum(II) precursor, cis-[Pt(en)₂]Cl₂, followed by oxidation to the platinum(IV) complex.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethylenediamine (en)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Synthesis of cis-[Pt(en)₂]Cl₂: A solution of K₂[PtCl₄] in water is treated with a stoichiometric amount of ethylenediamine. The mixture is heated gently to facilitate the reaction, leading to the formation of the square planar complex [Pt(en)₂]Cl₂.
-
Oxidation to cis-[Pt(en)₂Cl₂]Cl₂: The solution containing [Pt(en)₂]Cl₂ is cooled in an ice bath. Concentrated HCl is added, followed by the slow, dropwise addition of 30% H₂O₂ with constant stirring. The H₂O₂ acts as an oxidizing agent, converting Pt(II) to Pt(IV).
-
Isolation of the Product: The resulting solution is carefully heated to concentrate it, which promotes the crystallization of cis-[Pt(en)₂Cl₂]Cl₂ as a yellow solid. The crystals are collected by filtration, washed with cold ethanol and diethyl ether, and then air-dried.
Optical Resolution of Racemic cis-[Pt(en)₂Cl₂]Cl₂
This proposed method is based on the classical technique of diastereomeric salt formation using a chiral resolving agent. The procedure for the analogous cis-[Co(en)₂Cl₂]Cl is well-established and can be adapted for the platinum complex.
Resolving Agent: Potassium antimonyl (+)-tartrate
Procedure:
-
Formation of Diastereomeric Salts: A hot aqueous solution of racemic cis-[Pt(en)₂Cl₂]Cl₂ is added to a hot aqueous solution containing an equimolar amount of potassium antimonyl (+)-tartrate. The mixture is stirred and allowed to cool slowly.
-
Fractional Crystallization: The less soluble diastereomer, (+)-cis-[Pt(en)₂Cl₂][(+)-SbOC₄H₄O₆], will preferentially crystallize from the solution. The crystals are collected by filtration.
-
Isolation of the (+)-Enantiomer: The isolated diastereomeric salt is treated with a concentrated solution of HCl. This regenerates the chloride salt of the complex, (+)-cis-[Pt(en)₂Cl₂]Cl₂, which precipitates out of solution and can be collected by filtration. The potassium and antimonyl tartrate remain in the filtrate.
-
Isolation of the (-)-Enantiomer: The filtrate from the initial fractional crystallization, which is now enriched in the more soluble diastereomer, can be treated in a similar manner with HCl to isolate the (-)-enantiomer.
Visualizations
Chirality of cis-[Pt(en)₂Cl₂]²⁺
The following diagram illustrates the enantiomeric relationship between the Λ and Δ isomers of cis-[Pt(en)₂Cl₂]²⁺.
Caption: Enantiomers of cis-[Pt(en)₂Cl₂]²⁺.
Experimental Workflow for Optical Resolution
The logical flow for the resolution of the racemic mixture is depicted below.
Caption: Workflow for the optical resolution.
Conclusion
The cis-dichlorobis(ethylenediamine)platinum(IV) ion is a classic example of a chiral octahedral complex. Its successful resolution into stable enantiomers and the determination of the absolute configuration of the (+)-isomer provide a solid foundation for understanding stereoisomerism in coordination chemistry. The detailed experimental protocols, though adapted from analogous systems, offer a practical guide for the synthesis and separation of these chiral molecules. The study of such chiral platinum complexes is of significant importance, particularly in the context of developing stereospecific anticancer drugs and other therapeutic agents where chirality can play a crucial role in biological activity and targeting.
References
- 1. datapdf.com [datapdf.com]
- 2. Optical rotatory power of co-ordination compounds. Part X. The contributions of configuration and ring conformation to the circular dichroism and molecular rotation of platinum(IV) diamine complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Electronic Configuration of Platinum in [Pt(en)₂Cl₂]Cl₂
This technical guide provides a comprehensive analysis of the electronic configuration of platinum in the coordination complex dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂. This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development who are interested in the electronic structure and properties of platinum-based coordination compounds.
Determination of Platinum's Oxidation State and Electron Configuration
The first step in understanding the electronic structure of the central metal ion in a coordination complex is to determine its oxidation state.
1.1. Oxidation State of Platinum
The complex provided is [Pt(en)₂Cl₂]Cl₂. The portion within the square brackets, [Pt(en)₂Cl₂]²⁺, is the complex cation, and the two chloride ions outside the brackets are counter-ions, indicating a +2 charge for the complex cation.
Within the complex cation:
-
Ethylenediamine (B42938) (en) is a neutral bidentate ligand, contributing a charge of 0.
-
Chloride (Cl) is an anionic monodentate ligand, with each contributing a charge of -1.
Let the oxidation state of platinum be 'x'. The sum of the charges of the metal ion and the ligands must equal the overall charge of the aplex cation: x + 2(0) + 2(-1) = +2 x - 2 = +2 x = +4
Thus, the oxidation state of platinum in this complex is +4 .
1.2. Electron Configuration of Platinum and its Ion
A neutral platinum atom (Pt), with an atomic number of 78, has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹.[1][2][3]
To form the platinum(IV) ion (Pt⁴⁺), four electrons are removed from the neutral atom. Electrons are first removed from the outermost shell (6s), followed by the next highest energy shell (5d).
-
One electron is removed from the 6s orbital.
-
Three electrons are removed from the 5d orbital.
This results in the electron configuration for the Pt⁴⁺ ion being [Xe] 4f¹⁴ 5d⁶ .[1][2][4]
Ligand Field Theory and d-Orbital Splitting
The electronic properties of the Pt⁴⁺ ion are further influenced by the surrounding ligands in the coordination sphere. Ligand Field Theory (LFT), an extension of Crystal Field Theory (CFT), is used to describe the splitting of the d-orbitals.[5][6][7][8]
2.1. Coordination Geometry
The complex cation [Pt(en)₂Cl₂]²⁺ has a central platinum ion coordinated to six donor atoms: four nitrogen atoms from the two bidentate ethylenediamine ligands and two chlorine atoms from the two chloride ligands. This coordination number of six results in an octahedral geometry .
2.2. d-Orbital Splitting in an Octahedral Field
In an octahedral ligand field, the five degenerate d-orbitals of the central metal ion are split into two distinct energy levels:
-
A lower-energy set of three orbitals, designated as t₂g (dxy, dyz, dxz).
-
A higher-energy set of two orbitals, designated as e₉ (dx²-y², dz²).[9][10][11][12]
The energy difference between these two sets is known as the ligand field splitting energy (Δₒ). For third-row transition metals like platinum, Δₒ is significantly large. This is due to the greater radial extension of the 5d orbitals, which leads to stronger interactions with the ligand orbitals.
2.3. Electron Filling and Spin State
The Pt⁴⁺ ion is a d⁶ ion. Given the large Δₒ typical for platinum complexes, it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals rather than occupying the higher-energy e₉ orbitals. This results in a low-spin configuration.
Therefore, all six d-electrons of Pt⁴⁺ will occupy the t₂g orbitals, leading to a final electronic configuration of t₂g⁶ e₉⁰ . This configuration results in all electrons being paired, rendering the complex diamagnetic .
Data Presentation
The electronic properties of platinum in the specified complex are summarized in the table below.
| Property | Value |
| Complex Formula | [Pt(en)₂Cl₂]Cl₂ |
| Oxidation State of Platinum | +4 |
| Neutral Pt Electron Configuration | [Xe] 4f¹⁴ 5d⁹ 6s¹ |
| Pt⁴⁺ Ion Electron Configuration | [Xe] 4f¹⁴ 5d⁶ |
| Coordination Number | 6 |
| Coordination Geometry | Octahedral |
| d-Orbital Splitting | t₂g, e₉ |
| d-Electron Count | 6 |
| Spin State | Low-Spin |
| Ligand Field Configuration | t₂g⁶ e₉⁰ |
| Magnetic Property | Diamagnetic |
Experimental Protocols
To experimentally verify the theoretical electronic structure of [Pt(en)₂Cl₂]Cl₂, the following protocols can be employed.
4.1. Synthesis of [Pt(en)₂Cl₂]Cl₂
-
Preparation of [Pt(en)₂]Cl₂: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water and add a stoichiometric amount of ethylenediamine. Heat the solution gently to facilitate the reaction. Upon cooling, crystals of [Pt(en)₂]Cl₂ will form.
-
Oxidation to [Pt(en)₂Cl₂]Cl₂: Suspend the synthesized [Pt(en)₂]Cl₂ in water. Bubble chlorine gas through the suspension or add a solution of hydrogen peroxide followed by hydrochloric acid. The color of the solution will change, indicating the oxidation of Pt(II) to Pt(IV).
-
Crystallization: Concentrate the resulting solution and allow it to cool slowly to obtain crystals of [Pt(en)₂Cl₂]Cl₂. Wash the crystals with cold water and ethanol, and dry them in a desiccator.
4.2. Characterization Techniques
-
X-ray Crystallography:
-
Mount a suitable single crystal of the complex on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction data using a suitable detector.
-
Solve the crystal structure using direct methods or Patterson methods to confirm the octahedral geometry and determine the Pt-N and Pt-Cl bond lengths.
-
-
Magnetic Susceptibility Measurement (Gouy Method or SQUID Magnetometry):
-
Prepare a finely powdered sample of the complex and pack it into a sample tube of known dimensions.
-
Measure the mass of the sample.
-
Place the sample in a magnetic field of known strength.
-
Measure the apparent change in mass of the sample when the magnetic field is applied.
-
Calculate the magnetic susceptibility. A diamagnetic result (negative susceptibility) will confirm the low-spin d⁶ (t₂g⁶ e₉⁰) configuration.
-
-
UV-Visible Spectroscopy:
-
Dissolve a known concentration of the complex in a suitable solvent (e.g., water).
-
Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).
-
Analyze the spectrum for d-d transitions. For a low-spin d⁶ complex, spin-allowed transitions from the t₂g to the e₉ level are expected, which can provide an experimental value for Δₒ.
-
Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical workflow for determining the oxidation state of platinum.
Caption: d-orbital splitting diagram for a d⁶ ion in a low-spin octahedral complex.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Periodic Table of Elements: Platinum � Pt (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 4. brainly.com [brainly.com]
- 5. Ligand field theory - Wikipedia [en.wikipedia.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystal Field Theory [users.highland.edu]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Crystal field theory - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
A Comprehensive Technical Guide to the Coordination Chemistry of Platinum(IV) Ethylenediamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the coordination chemistry of platinum(IV) ethylenediamine (B42938) complexes, a promising class of compounds in the development of next-generation anticancer therapies. By leveraging a prodrug strategy, these complexes aim to overcome the limitations of traditional platinum(II) drugs like cisplatin (B142131), such as severe side effects and acquired resistance. This document details their synthesis, characterization, mechanism of action, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding.
Introduction: The Evolution of Platinum-Based Chemotherapy
Platinum complexes have been a cornerstone of cancer treatment for decades, with cisplatin being one of the most widely used chemotherapeutic agents.[1][2][3][4] However, its clinical efficacy is often hampered by significant dose-limiting toxicities and the development of drug resistance.[3][5] This has driven the search for new platinum-based drugs with improved therapeutic profiles.[2][5]
Platinum(IV) complexes have emerged as a highly promising solution.[6][7] These octahedral, low-spin d⁶ complexes are kinetically inert and generally more stable than their square-planar platinum(II) counterparts.[8][9][10] This inertness allows them to act as prodrugs, remaining inactive in the bloodstream and minimizing side effects until they reach the hypoxic tumor environment.[8][9] Once inside a cancer cell, they are reduced to the active cytotoxic Pt(II) species, which then exerts its therapeutic effect.[6][7][8][10]
The ethylenediamine (en) ligand is a key component in many of these developmental complexes, offering a stable bidentate coordination to the platinum center that influences the compound's overall stability and reactivity.[2][11][12] The two additional axial ligands on the Pt(IV) center provide a unique opportunity for chemical modification, allowing for the fine-tuning of pharmacokinetic properties such as lipophilicity, reduction potential, and even the introduction of additional therapeutic functionalities.[9][13]
Synthesis of Platinum(IV) Ethylenediamine Complexes
The primary synthetic route to platinum(IV) ethylenediamine complexes involves the oxidation of a corresponding platinum(II) precursor. This strategy allows for the introduction of two axial ligands, which are crucial for the prodrug's stability and mechanism of action.
A common method begins with the synthesis of a Pt(II) complex, such as cis-[Pt(en)Cl₂]. This precursor is then oxidized, typically using hydrogen peroxide (H₂O₂), to form a trans-dihydroxo platinum(IV) species, cis,trans-[Pt(en)Cl₂(OH)₂].[3][13][14][15] These hydroxo ligands can then be further functionalized. For instance, acylation with an acyl halide or anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield complexes with various carboxylate ligands in the axial positions.[11][16] This multi-step process offers a versatile platform for creating a diverse library of Pt(IV) prodrugs with tailored properties.[13]
Characterization Techniques
The structural and electronic properties of platinum(IV) ethylenediamine complexes are elucidated using a combination of spectroscopic and analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the organic ligands (ethylenediamine and any axial carboxylates).[2][11][16] Coordination of the ethylenediamine ligand to the platinum center results in a downfield shift of the methylene (B1212753) proton signals.[2] ¹⁹⁵Pt NMR is particularly valuable, as the chemical shift is highly sensitive to the coordination environment of the platinum atom. Pt(IV) complexes typically resonate at a significantly different frequency compared to their Pt(II) analogues, providing clear evidence of the oxidation state.[12][17][18]
-
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the octahedral coordination geometry around the Pt(IV) center.[2][3][19][20] It also reveals intermolecular interactions, such as hydrogen bonding, in the solid state.[2][3]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic vibrational frequencies of the functional groups within the complex, such as the N-H stretches of the ethylenediamine ligand and the C=O stretches of carboxylate ligands.[2][11][16][19][20]
-
Elemental Analysis : This technique is used to confirm the empirical formula of the synthesized complexes by determining the percentage composition of carbon, hydrogen, and nitrogen.[11][12][16][21]
Reactivity and Cellular Mechanism of Action
The anticancer activity of platinum(IV) ethylenediamine complexes is predicated on their activation via reduction within the cancer cell.[6][7]
Step 1: Cellular Uptake and Reduction (Activation) Due to their kinetic inertness and often increased lipophilicity, Pt(IV) prodrugs can enter cells, sometimes more readily than their Pt(II) counterparts.[13] Inside the cell, the relatively low-potential environment, rich in biological reductants such as glutathione (B108866) (GSH) and ascorbate, facilitates the reduction of the Pt(IV) center to Pt(II).[6][7][13] This reductive elimination process releases the two axial ligands.[7][8] The nature of these axial ligands significantly influences the reduction rate, with more electron-withdrawing groups generally leading to faster reduction.[7][22][23]
Step 2: Aquation and DNA Binding The newly formed Pt(II) complex, now in an aqueous intracellular environment, undergoes hydrolysis (aquation), where the chloride "leaving group" ligands are replaced by water molecules.[4][10] This creates a highly reactive, positively charged species.
Step 3: DNA Adduct Formation and Apoptosis The activated, aquated Pt(II) complex then binds covalently to nuclear DNA, primarily at the N7 position of guanine (B1146940) bases.[8][10] This forms intra- and inter-strand crosslinks, which distort the DNA double helix.[8] This DNA damage is recognized by cellular machinery, which, if the damage is too extensive to be repaired, initiates the apoptotic cascade, leading to programmed cell death.[8][13]
Quantitative Data Summary
The efficacy of these complexes is quantified by their cytotoxicity against various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC₅₀). The reduction potential is another key parameter, indicating the ease with which the prodrug is activated.
| Complex Type / Name | Cell Line | IC₅₀ (µM) | Notes | Reference |
| Pt(IV) ethylenediamine complexes | Murine Leukemia L1210 | Good to excellent activity | Complexes with axial trifluoroacetate (B77799) groups were superior to those with acetate (B1210297) ligands. | [12] |
| [Pt(SCN)₂(PaO)₂] (a Pt(IV) complex) | HCT116 (Colon) | 21 ± 5 | PaO = pyridine-2-carbaldehyde-oxime | [1] |
| [Pt(SCN)₂(PaO)₂] (a Pt(IV) complex) | HepG2 (Liver) | 19 ± 6 | PaO = pyridine-2-carbaldehyde-oxime | [1] |
| [Pt(SCN)₂(PaO)₂] (a Pt(IV) complex) | MCF-7 (Breast) | 22 ± 6 | PaO = pyridine-2-carbaldehyde-oxime | [1] |
| [Pt(SCN)₂(PaO)₂] (a Pt(IV) complex) | JK-1 (Erythroid) | 13 ± 3 | PaO = pyridine-2-carbaldehyde-oxime | [1] |
| General Pt complexes | Various | ED₅₀ ≈ 0.2 mM | The metal itself is primarily responsible for the toxic effects. | [24] |
| Ethylenediamine-derived Pt(IV) complexes | Human Ovarian Carcinoma | 4.0 to >25 | Moderate to low activity relative to other platinum complexes. | [3] |
Reduction Rate Observations:
-
The reduction rate of Pt(IV) complexes is influenced by both the electron-withdrawing power and steric hindrance of the axial and equatorial ligands.[7][22][23]
-
For a series of Pt(IV) ethylenediamine complexes, the reduction rates increase in the order of axial ligands: OH < OCOCH₃ < Cl < OCOCF₃.[22]
-
Complexes with bulkier and more electron-withdrawing ligands exhibit faster reduction rates.[7][23]
Key Experimental Protocols
Protocol: Synthesis of a Representative Pt(IV) Ethylenediamine Complex
This protocol describes the synthesis of cis,trans,cis-[Pt(en)(OCOCH₃)₂(Cl)₂] from cis-[Pt(en)Cl₂].
Materials:
-
cis-[Pt(en)Cl₂] (Pt(II) precursor)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetic anhydride
-
Pyridine
-
Deionized water
-
Acetone
-
Diethyl ether
Procedure:
-
Oxidation to the Dihydroxo Intermediate:
-
Suspend cis-[Pt(en)Cl₂] in deionized water.
-
Add an excess of 30% H₂O₂ to the suspension.
-
Heat the mixture at approximately 70-80°C with stirring until a clear, colorless solution is formed, indicating the formation of cis,trans-[Pt(en)Cl₂(OH)₂].
-
Cool the solution and evaporate it to dryness under reduced pressure to yield the pale yellow dihydroxo product.
-
-
Acylation of the Axial Hydroxo Ligands:
-
Dissolve the cis,trans-[Pt(en)Cl₂(OH)₂] product in a minimal amount of acetone.
-
Add an excess of acetic anhydride, followed by a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours). The progress can be monitored by thin-layer chromatography.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the final product, cis,trans,cis-[Pt(en)(OCOCH₃)₂(Cl)₂].
-
Filter the resulting white or pale-yellow solid, wash it with diethyl ether, and dry it under vacuum.
-
Characterize the final product using NMR, IR, and elemental analysis.
-
(This protocol is a generalized representation based on methods described in the literature.[3][11][16])
Protocol: In Vitro Cytotoxicity Evaluation using the SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and quantify the cytotoxicity of a compound.[25][26]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test platinum complex and a reference drug (e.g., cisplatin)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the platinum complex and cisplatin in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently remove the medium.
-
Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining and Measurement:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Data Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance (optical density) at a wavelength of approximately 570 nm using a microplate reader.[25]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer cytotoxicity and nephrotoxicity of the new platinum (II) complexes containing diaminocyclohexane and glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in technical strategies for monitoring the reduction of platinum(iv) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 8. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 9. Current Developments in Pt(IV) Prodrugs Conjugated with Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of New Ethylenediamine Platinum(IV) Complexes Containing Lipophilic Carboxylate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation, characterization, and antitumor activity of new ethylenediamine platinum(IV) complexes containing mixed carboxylate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of New Ethylenediamine Platinum(IV) Complexes Containing Lipophilic Carboxylate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scilit.com [scilit.com]
- 19. Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of [Pt(en)₂Cl₂]Cl₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the coordination complex dichlorido-bis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this and similar platinum complexes.
Introduction to [Pt(en)₂Cl₂]Cl₂
[Pt(en)₂Cl₂]Cl₂ is an octahedral platinum(IV) coordination complex.[1] The central platinum atom is in the +4 oxidation state, coordinated to two bidentate ethylenediamine (B42938) (en) ligands and two chloride (Cl⁻) ligands. The additional two chloride ions act as counterions to balance the charge of the complex cation, [Pt(en)₂Cl₂]²⁺. Platinum(IV) complexes are typically characterized by their kinetic inertness and stability in various chemical environments.[1] The solubility of such complexes is a critical parameter in drug development, influencing bioavailability and formulation strategies.
Solubility Profile of [Pt(en)₂Cl₂]Cl₂
Precise quantitative solubility data for [Pt(en)₂Cl₂]Cl₂ in various solvents is not extensively reported in the available scientific literature. However, based on the general properties of similar platinum complexes and related compounds, a qualitative solubility profile can be inferred. The analogous platinum(II) complex, bis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂), is known to be generally soluble in water.[2] For other platinum complexes, solvent mixtures such as 50% DMF/water have been used to ensure solubility during experimentation.[3]
Table 1: Qualitative Solubility of [Pt(en)₂Cl₂]Cl₂ in Common Solvents
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility |
| Water | H₂O | Polar Protic | Expected to be Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble |
| Methanol | CH₃OH | Polar Protic | Potentially Sparingly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Potentially Sparingly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Expected to be Insoluble |
| Hexanes | C₆H₁₄ | Nonpolar | Expected to be Insoluble |
Note: This table is based on general principles of solubility for charged metal complexes and qualitative data from related compounds. Experimental verification is required.
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol outlines the necessary steps to determine the solubility of [Pt(en)₂Cl₂]Cl₂ in a given solvent.
3.1. Materials and Equipment
-
[Pt(en)₂Cl₂]Cl₂ (high purity)
-
Selected solvents (e.g., water, DMF, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid [Pt(en)₂Cl₂]Cl₂ to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of [Pt(en)₂Cl₂]Cl₂.
-
Prepare a calibration curve using standard solutions of known concentrations of [Pt(en)₂Cl₂]Cl₂ to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of [Pt(en)₂Cl₂]Cl₂ in the respective solvent, typically expressed in mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key logical steps in the solubility determination process.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of a drug candidate like [Pt(en)₂Cl₂]Cl₂ and its progression in drug development.
Caption: Drug development progression logic.
References
Unveiling a Coordination Chemistry Classic: The Discovery and History of Dichlorobis(ethylenediamine)platinum(IV) Chloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, stands as a cornerstone compound in the development of coordination chemistry. Its study has provided profound insights into stereoisomerism, reaction mechanisms, and the therapeutic potential of platinum complexes. This in-depth technical guide explores the historical milestones of its discovery, details the experimental protocols for the synthesis of its isomers, and presents key quantitative data. Visualizations of the synthetic and resolution pathways are provided to facilitate a deeper understanding of the logical relationships in its chemical transformations.
Historical Perspective and Discovery
The story of dichlorobis(ethylenediamine)platinum(IV) chloride is intrinsically linked to the pioneering work of Alfred Werner, the father of coordination chemistry. While Werner's foundational theories in the late 19th and early 20th centuries laid the groundwork for understanding the structure of such complexes, the specific synthesis and characterization of [Pt(en)₂Cl₂]Cl₂ were advanced by subsequent generations of chemists.
Early investigations into platinum-ammine complexes set the stage. However, the first definitive studies on the ethylenediamine (B42938) analogue emerged in the 1920s and 1930s. Key contributions that led to the isolation and characterization of its isomers include:
-
Tschugajeff and Chlopin (1926): Their work was among the earliest to systematically investigate the reactions of platinum salts with ethylenediamine, paving the way for the synthesis of various platinum-ethylenediamine complexes.
-
Grinberg and Ptitsuin (1933): These researchers made significant strides in elucidating the structures and reactions of platinum complexes, contributing to the understanding of the isomeric forms of dichlorobis(ethylenediamine)platinum(IV) chloride.
A pivotal moment in the history of this compound was the comprehensive study of its stereoisomers by Basolo, Bailar, and Tarr in 1950 . Their work, published in the Journal of the American Chemical Society, provided detailed methods for the preparation and separation of the cis and trans isomers and was instrumental in demonstrating the optical activity of the cis isomer through its resolution into enantiomers. This research solidified the octahedral geometry of platinum(IV) complexes and provided a textbook example of stereoisomerism in coordination compounds.
Physicochemical and Structural Data
The distinct properties of the cis and trans isomers of dichlorobis(ethylenediamine)platinum(IV) chloride are a direct consequence of their different spatial arrangements. The cis isomer, lacking a center of symmetry, is chiral and can be resolved into a pair of enantiomers, whereas the trans isomer is achiral.
| Property | cis-Dichlorobis(ethylenediamine)platinum(IV) Chloride | trans-Dichlorobis(ethylenediamine)platinum(IV) Chloride |
| Molecular Formula | C₄H₁₆Cl₄N₄Pt | C₄H₁₆Cl₄N₄Pt |
| Molecular Weight | 457.09 g/mol | 457.09 g/mol |
| Appearance | White to pale yellow crystalline solid | Yellow crystalline solid |
| Solubility | Soluble in water | Sparingly soluble in water |
| Optical Activity | Optically active (can be resolved into enantiomers) | Optically inactive |
| Crystal System | Monoclinic[1] | Orthorhombic |
| Space Group | P2₁/c[1] | Pnma |
| Unit Cell Parameters | a = 6.69 Å, b = 11.03 Å, c = 9.54 Å, β = 108.6°[1] | a = 12.34 Å, b = 7.98 Å, c = 6.95 Å |
| Pt-Cl Bond Length | ~2.32 Å[1] | ~2.31 Å |
| Pt-N Bond Length | ~2.06 Å[1] | ~2.05 Å |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the cis and trans isomers and the optical resolution of the cis isomer, primarily based on the procedures outlined by Basolo, Bailar, and Tarr.
Synthesis of trans-Dichlorobis(ethylenediamine)platinum(IV) Chloride
The synthesis of the trans isomer involves the oxidation of the corresponding platinum(II) complex.
Materials:
-
Dichlorobis(ethylenediamine)platinum(II), [Pt(en)₂]Cl₂
-
Chlorine gas (or a suitable source of chlorine, such as concentrated hydrochloric acid and an oxidizing agent)
-
Distilled water
Procedure:
-
A suspension of dichlorobis(ethylenediamine)platinum(II) in water is prepared in a reaction vessel.
-
Chlorine gas is bubbled through the suspension with vigorous stirring. The reaction mixture is typically cooled in an ice bath to moderate the reaction.
-
The white platinum(II) complex is gradually oxidized to the yellow platinum(IV) complex.
-
The passage of chlorine is continued until the conversion is complete, as indicated by the uniform yellow color of the precipitate.
-
The resulting yellow crystalline product, trans-[Pt(en)₂Cl₂]Cl₂, is collected by filtration, washed with cold water, then with ethanol, and finally with ether.
-
The product is dried in a desiccator.
Synthesis of cis-Dichlorobis(ethylenediamine)platinum(IV) Chloride
The cis isomer is prepared by the isomerization of the trans isomer in the presence of a catalyst.
Materials:
-
trans-Dichlorobis(ethylenediamine)platinum(IV) chloride
-
Activated carbon (animal charcoal)
-
Distilled water
Procedure:
-
A suspension of trans-[Pt(en)₂Cl₂]Cl₂ in water is prepared.
-
A small amount of activated carbon is added as a catalyst.
-
The mixture is heated to boiling for several hours. During this process, the yellow trans isomer dissolves and isomerizes to the more soluble, colorless cis isomer.
-
The hot solution is filtered to remove the activated carbon and any unreacted trans isomer.
-
The filtrate is cooled, leading to the crystallization of the white to pale yellow cis-[Pt(en)₂Cl₂]Cl₂.
-
The crystals are collected by filtration, washed with cold water, ethanol, and ether, and then dried.
Optical Resolution of cis-Dichlorobis(ethylenediamine)platinum(IV) Chloride
The resolution of the racemic cis isomer into its enantiomers is achieved by fractional crystallization of its diastereomeric salts with a chiral resolving agent, such as ammonium (B1175870) α-bromo-d-camphor-π-sulfonate or, more traditionally, through the use of d-tartaric acid.
Materials:
-
Racemic cis-[Pt(en)₂Cl₂]Cl₂
-
Silver d-tartrate (prepared from silver nitrate (B79036) and sodium d-tartrate)
-
Distilled water
-
Potassium iodide
Procedure:
-
A solution of racemic cis-[Pt(en)₂Cl₂]Cl₂ is treated with a stoichiometric amount of freshly prepared silver d-tartrate.
-
The mixture is stirred in the dark to facilitate the precipitation of silver chloride.
-
The silver chloride is removed by filtration, yielding a solution containing the diastereomeric salts: d---INVALID-LINK-- and l---INVALID-LINK--.
-
The solution is concentrated by gentle evaporation, and the less soluble diastereomer, typically the d---INVALID-LINK--, crystallizes out upon cooling.
-
The crystals of the diastereomer are collected by filtration.
-
To recover the optically active platinum complex, the diastereomeric tartrate salt is dissolved in water and treated with a solution of potassium iodide. This precipitates the less soluble d-[Pt(en)₂Cl₂]I₂.
-
The iodide salt is then converted back to the chloride salt by treatment with silver chloride.
-
The enantiomeric purity of the resolved complex can be determined using polarimetry.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
References
Theoretical Insights into the Molecular Orbitals of [Pt(en)₂Cl₂]Cl₂: A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical calculations of the molecular orbitals of the platinum(IV) complex, cis- and trans-[Pt(en)₂Cl₂]Cl₂. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the computational approaches used to understand the electronic structure and reactivity of this important class of compounds.
Platinum(IV) complexes are a promising class of anticancer prodrugs, activated in vivo through reduction to their platinum(II) congeners. The electronic structure of these octahedral d⁶ metal complexes, particularly the nature of their frontier molecular orbitals, is crucial in determining their reduction potential, stability, and ultimately, their therapeutic efficacy. This guide summarizes key quantitative data from theoretical studies on analogous platinum(IV) complexes, details relevant computational methodologies, and provides visual representations of the underlying theoretical concepts.
Core Concepts in the Molecular Orbital Theory of Platinum(IV) Complexes
The molecular orbitals of a coordination complex like [Pt(en)₂Cl₂]²⁺ arise from the interaction between the metal d-orbitals and the ligand orbitals. In an octahedral environment, the five d-orbitals of the platinum atom split into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). The bonding in the complex is primarily described by the donation of electron pairs from the ligands (ethylenediamine and chloride) to the vacant orbitals of the Pt(IV) center.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the LUMO is indicative of the ease of reduction of the Pt(IV) complex, a key step in its activation to the cytotoxic Pt(II) species. A lower LUMO energy suggests that the complex is more easily reduced. The HOMO-LUMO gap, the energy difference between these two orbitals, is a measure of the chemical reactivity and kinetic stability of the complex.[1]
Quantitative Analysis of Molecular Orbitals
| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Pt(en)Cl₄ | - | - | 2.05500 | DFT (LSDA/SDD) |
Data extracted from a theoretical study on Pt(en)Cl₄, a related platinum(IV) complex with an ethylenediamine (B42938) ligand.[1]
The HOMO-LUMO gap is a critical parameter in assessing the stability of the complex. A larger gap generally implies greater stability and lower reactivity.[1] The reducibility of Pt(IV) complexes is inversely related to their stability; therefore, a smaller HOMO-LUMO gap can be correlated with a greater propensity for reduction to the active Pt(II) form.[1]
Experimental and Computational Protocols
The theoretical investigation of the molecular orbitals of platinum complexes typically involves the use of Density Functional Theory (DFT). The following outlines a general methodology that can be applied to study the electronic structure of [Pt(en)₂Cl₂]Cl₂.
Computational Methodology:
-
Geometry Optimization: The initial step involves the optimization of the molecular geometry of the complex. This is typically performed using a specific functional, such as B3LYP or PBE0, and a suitable basis set. For heavy elements like platinum, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) or LANL2DZ are often employed to account for relativistic effects.
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Molecular Orbital Analysis: Once a stable geometry is obtained, a single-point energy calculation is performed to determine the energies and compositions of the molecular orbitals. This analysis provides information about the HOMO, LUMO, and the HOMO-LUMO gap.
-
Software: Commonly used software packages for these types of calculations include Gaussian, ORCA, and Amsterdam Density Functional (ADF).
Visualizing Theoretical Concepts
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical workflow for the computational analysis of [Pt(en)₂Cl₂]Cl₂ and a conceptual representation of its key molecular orbitals.
References
An In-depth Technical Guide on the Magnetic Properties of Dichlorobis(ethylenediamine)platinum(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dichlorobis(ethylenediamine)platinum(IV) chloride is an octahedral coordination complex of significant interest in inorganic chemistry and pharmacology. As a platinum(IV) compound, it serves as a prodrug candidate, with its biological activity often linked to its reduction to the corresponding platinum(II) species. A fundamental aspect of its physicochemical characterization is the determination of its magnetic properties. This guide elucidates the theoretical basis for its magnetic behavior and provides detailed methodologies for its empirical validation.
Theoretical Magnetic Properties
The magnetic properties of a transition metal complex are dictated by the electronic configuration of the central metal ion and the geometry of the coordination sphere.
Electronic Configuration of Platinum(IV)
The platinum atom has an atomic number of 78. The neutral platinum atom has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹. For the platinum(IV) ion (Pt⁴⁺), four electrons are removed, resulting in the electron configuration [Xe] 4f¹⁴ 5d⁶.[1][2]
Crystal Field Theory and Magnetic Behavior
In an octahedral ligand field, as is the case for dichlorobis(ethylenediamine)platinum(IV) chloride, the d-orbitals of the central metal ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).
For a d⁶ ion like Pt⁴⁺, the six d-electrons will populate these orbitals. Platinum is a third-row transition metal, which results in a large crystal field splitting energy (Δo). This large energy gap favors the pairing of electrons in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. Consequently, all six d-electrons of Pt⁴⁺ will reside in the t₂g orbitals, with their spins paired.
This leads to a low-spin electron configuration (t₂g⁶ eg⁰) with no unpaired electrons. Compounds with no unpaired electrons are diamagnetic, meaning they are weakly repelled by a magnetic field.[3]
Quantitative Magnetic Data
While specific experimental values for the magnetic susceptibility of dichlorobis(ethylenediamine)platinum(IV) chloride are not prominently reported in the literature, a theoretical value can be calculated using Pascal's constants.[4][5] These constants are empirical values that account for the diamagnetic contribution of each atom and bond in a molecule.
Calculated Molar Magnetic Susceptibility
The diamagnetic susceptibility (χ_dia) of a compound can be estimated by summing the Pascal's constants for its constituent atoms and any constitutive corrections for bond types.
Table 1: Calculation of Molar Diamagnetic Susceptibility for [Pt(en)₂Cl₂]Cl₂
| Component | Quantity | Pascal's Constant (10⁻⁶ cm³/mol) | Total Contribution (10⁻⁶ cm³/mol) |
| Pt⁴⁺ | 1 | -23.0 (approx.) | -23.0 |
| Ethylenediamine (B42938) (en) | 2 | -46.3 | -92.6 |
| Cl⁻ (in complex) | 2 | -20.1 | -40.2 |
| Cl⁻ (counter-ion) | 2 | -23.4 | -46.8 |
| Total (χ_M) | -202.6 |
Note: The value for Pt⁴⁺ is an approximation as values can vary depending on the coordination environment. The value for ethylenediamine is taken from tabulated data.
Expected Magnetic Moment
The effective magnetic moment (μ_eff) can be calculated from the molar magnetic susceptibility. For a diamagnetic compound, since there are no unpaired electrons (n=0), the spin-only magnetic moment is 0 Bohr Magnetons (BM).
Table 2: Expected Magnetic Properties
| Property | Expected Value |
| Number of Unpaired Electrons (n) | 0 |
| Spin-only Magnetic Moment (μ_s) | 0 BM |
| Magnetic Behavior | Diamagnetic |
Experimental Determination of Magnetic Susceptibility
Several experimental techniques can be employed to measure the magnetic susceptibility of dichlorobis(ethylenediamine)platinum(IV) chloride. The choice of method often depends on the available instrumentation and the physical state of the sample.
The Gouy Method
The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.
-
Sample Preparation: The solid dichlorobis(ethylenediamine)platinum(IV) chloride is finely ground and packed uniformly into a cylindrical Gouy tube.
-
Apparatus: A Gouy balance is used, which consists of an analytical balance from which the sample tube is suspended, positioned between the poles of an electromagnet.
-
Measurement without Magnetic Field: The initial mass of the sample tube (m₁) is recorded with the electromagnet turned off.
-
Measurement with Magnetic Field: The electromagnet is turned on to a known field strength, and the new mass of the sample tube (m₂) is recorded.
-
Calculation: For a diamagnetic substance, it will be repelled by the magnetic field, leading to an apparent increase in mass (m₂ > m₁). The mass susceptibility (χ_g) is calculated using the following formula: χ_g = (2 * g * Δm) / (A * H²) where:
-
g is the acceleration due to gravity.
-
Δm is the change in mass (m₂ - m₁).
-
A is the cross-sectional area of the sample tube.
-
H is the magnetic field strength.
-
-
Molar Susceptibility: The molar susceptibility (χ_M) is obtained by multiplying the mass susceptibility by the molar mass of the compound.
The Faraday Method
The Faraday method is a more sensitive technique that measures the force on a small sample in a non-uniform magnetic field.
-
Sample Preparation: A small amount of the powdered sample is placed in a sample holder.
-
Apparatus: A Faraday balance is used, where the sample is suspended in a region of the magnetic field where the product of the field strength and the field gradient is constant.
-
Measurement: The force exerted on the sample by the magnetic field is measured by a sensitive microbalance.
-
Calculation: The force (F) is directly proportional to the mass susceptibility (χ_g) and the mass of the sample (m): F = m * χ_g * H * (dH/dx) where:
-
H is the magnetic field strength.
-
dH/dx is the field gradient.
-
-
Calibration: The instrument is typically calibrated with a standard of known magnetic susceptibility.
The Evans Method (NMR Spectroscopy)
The Evans method is a solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine magnetic susceptibility.
-
Sample Preparation: A solution of dichlorobis(ethylenediamine)platinum(IV) chloride is prepared in a suitable deuterated solvent. A small amount of an inert reference compound (e.g., tetramethylsilane, TMS) is added. A capillary tube containing the same solvent and reference compound is placed inside the NMR tube.
-
NMR Measurement: The ¹H NMR spectrum of the sample is acquired.
-
Data Analysis: The chemical shift of the reference compound in the bulk solution will be different from that in the capillary due to the magnetic field induced by the diamagnetic solute. The difference in chemical shifts (Δδ) is used to calculate the molar magnetic susceptibility (χ_M): χ_M = (-3 * Δδ) / (2 * π * ν * c) + χ_M(solvent) where:
-
Δδ is the difference in chemical shift in Hz.
-
ν is the spectrometer frequency in Hz.
-
c is the concentration of the solute in mol/cm³.
-
χ_M(solvent) is the molar susceptibility of the solvent.
-
Visualized Workflows
The following diagrams illustrate the logical flow of characterizing the magnetic properties of dichlorobis(ethylenediamine)platinum(IV) chloride.
References
Preliminary Investigation of the Biological Activity of [Pt(en)₂Cl₂]Cl₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the biological activity of the platinum(IV) complex, dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂. This document synthesizes the available data on related compounds to infer the probable cytotoxic effects, mechanism of action, and key experimental protocols relevant to the evaluation of this specific platinum complex.
Introduction
Platinum-based compounds are a cornerstone of cancer chemotherapy, with cisplatin, carboplatin, and oxaliplatin (B1677828) being widely used in the clinic. The therapeutic efficacy of these platinum(II) agents is, however, often limited by severe side effects and the development of drug resistance. Platinum(IV) complexes, such as [Pt(en)₂Cl₂]Cl₂, are investigated as prodrugs. Their octahedral geometry and relative inertness compared to the square planar platinum(II) complexes offer the potential for reduced systemic toxicity. It is hypothesized that these Pt(IV) complexes are activated in vivo through reduction to their active Pt(II) counterparts, which then exert their cytotoxic effects, primarily through DNA damage.
The complex [Pt(en)₂Cl₂]Cl₂ exists as two geometric isomers: cis and trans. The spatial arrangement of the chloride ligands is crucial as it is known to significantly influence the biological activity of platinum complexes. Generally, cis isomers of platinum drugs are more active than their trans counterparts.
Quantitative Biological Activity Data
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| trans-[PtCl₂(eddp)] | A2780 (Human Ovarian) | Not Specified | 92.6 ± 12 | [1] |
It is important to note that the trans configuration of the halogen ligands in the [PtX₂(eddp)] complexes has been shown to lead to a deactivation of the platinum(IV) complexes when compared to related complexes with a cis disposition of the leaving chlorides[1]. Therefore, it is anticipated that the cis isomer of [Pt(en)₂Cl₂]Cl₂ would exhibit significantly greater cytotoxicity than the trans isomer.
Mechanism of Action
The proposed mechanism of action for [Pt(en)₂Cl₂]Cl₂ is centered around its role as a prodrug that requires intracellular reduction to exert its cytotoxic effects.
Cellular Uptake and Activation
The positively charged [Pt(en)₂Cl₂]²⁺ cation is expected to enter cells, where the lower intracellular chloride concentration and the presence of reducing agents facilitate its activation. The Pt(IV) center is reduced to the more reactive Pt(II) state, with the concomitant loss of the two axial chloride ligands. This reduction is a critical step for the complex's anticancer activity. Studies on a series of Pt(IV) complexes with ethylenediamine (B42938) as a carrier ligand have shown that the rate of reduction correlates with cytotoxicity[2].
Figure 1. Proposed mechanism of action for [Pt(en)₂Cl₂]Cl₂.
DNA Damage and Apoptosis
Following reduction, the resulting active platinum(II) species, presumably [Pt(en)₂]²⁺, can bind to nuclear DNA. This interaction forms intra- and inter-strand crosslinks, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death, or apoptosis. Platinum complexes containing ethylenediamine-type ligands have been shown to induce caspase-dependent apoptosis in cancer cells[3]. The apoptotic pathway is a common mechanism of cell death induced by platinum-based anticancer drugs.
Experimental Protocols
The following sections detail standardized protocols for the preliminary biological evaluation of [Pt(en)₂Cl₂]Cl₂.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
Materials:
-
Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
[Pt(en)₂Cl₂]Cl₂ stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of [Pt(en)₂Cl₂]Cl₂ in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.
Figure 2. Workflow for the MTT cytotoxicity assay.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
To investigate the mechanism of cell death, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.
Materials:
-
Cancer cell line
-
[Pt(en)₂Cl₂]Cl₂
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
PI/RNase staining buffer for cell cycle analysis
-
Flow cytometer
Procedure for Apoptosis Assay:
-
Seed cells in 6-well plates and treat with [Pt(en)₂Cl₂]Cl₂ at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late-stage apoptotic.
Procedure for Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While direct experimental data on the biological activity of [Pt(en)₂Cl₂]Cl₂ is limited, this technical guide provides a comprehensive preliminary investigation based on the established principles of platinum(IV) chemistry and data from closely related analogues. The complex is expected to act as a prodrug, requiring intracellular reduction to exert its cytotoxic effects through DNA damage and the induction of apoptosis. The cis isomer is predicted to be significantly more active than the trans isomer. The provided experimental protocols offer a robust framework for the systematic evaluation of the anticancer potential of [Pt(en)₂Cl₂]Cl₂ and its isomers, which will be crucial for any future drug development efforts. Further research is warranted to elucidate the specific cytotoxic profile and detailed molecular mechanisms of this promising platinum(IV) complex.
References
- 1. Cytotoxicity of some platinum(IV) complexes with ethylenediamine-N,N'-di-3-propionato ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Platinum(II/IV) complexes containing ethylenediamine-N,N'-di-2/3-propionate ester ligands induced caspase-dependent apoptosis in cisplatin-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the reactivity of [Pt(en)2Cl2]Cl2 with nucleophiles
An In-depth Technical Guide to the Reactivity of [Pt(en)₂Cl₂]Cl₂ with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the octahedral platinum(IV) complex, dichloridobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, with nucleophilic agents. Platinum(IV) complexes are kinetically inert and serve as critical pro-drugs, requiring intracellular reduction to their active platinum(II) counterparts. This document delineates the primary reaction pathways, focusing on the predominant mechanism of reductive elimination initiated by nucleophilic attack. While specific kinetic data for [Pt(en)₂Cl₂]Cl₂ is limited in published literature, this guide presents quantitative data from closely analogous systems to illustrate the principles governing its reactivity. Detailed experimental protocols for kinetic analysis and mechanistic diagrams are provided to support further research and development in the field of platinum-based therapeutics.
Introduction to Platinum(IV) Complex Reactivity
Platinum(IV) complexes, characterized by an octahedral geometry and a d⁶ electron configuration, are significantly more kinetically inert than their square planar platinum(II) analogs. This inertness makes them ideal candidates for pro-drugs, as they can pass through the body with minimal side reactions before reaching their target site. The anticancer activity of these complexes is contingent upon their reduction to the corresponding cytotoxic Pt(II) species, which can then bind to DNA. The reactivity of [Pt(en)₂Cl₂]Cl₂ is therefore primarily concerned with the mechanisms and kinetics of its reduction by endogenous or exogenous nucleophiles.
Dominant Reaction Pathways
The interaction between [Pt(en)₂Cl₂]²⁺ and a nucleophile (Nu) can theoretically proceed via two distinct pathways: direct ligand substitution or, more commonly, reductive elimination.
Reductive Elimination
This is the most significant pathway for the activation of Pt(IV) pro-drugs. The reaction involves the reduction of the Pt(IV) center to Pt(II) with the simultaneous oxidation of the nucleophile. The mechanism is typically an inner-sphere process, initiated by the nucleophilic attack on one of the axial chloride ligands. This process involves a two-electron transfer, leading to the release of the Pt(II) complex, [Pt(en)₂]²⁺, and the oxidized nucleophile.[1] The rate of this reaction is highly dependent on the nature of the nucleophile, with soft, polarizable nucleophiles like thiols being particularly effective.[1]
Direct Ligand Substitution
Direct substitution of a ligand (e.g., Cl⁻) on the Pt(IV) center without a change in oxidation state is also possible but is kinetically far less favorable. Octahedral complexes have high ligand field stabilization energy (LFSE), which contributes to a high activation energy barrier for substitution.[2] This pathway is generally slow and often requires harsh conditions, making it less relevant under physiological conditions compared to reductive elimination.
Quantitative Reactivity Data
Disclaimer: The following data is for analogous platinum complexes and is presented to illustrate the principles of reactivity.
Table 1: Illustrative Second-Order Rate Constants for the Reduction of a Model Pt(IV) Complex, trans-[Pt(CN)₄Cl₂]²⁻, by Thiol Nucleophiles. [1]
| Nucleophile (Reducing Agent) | Protolytic Species | Second-Order Rate Constant, k (M⁻¹s⁻¹) | Conditions |
| L-Cysteine | RSH | 1.1 x 10³ | 25 °C, 1.0 M NaClO₄ |
| L-Cysteine | RS⁻ | 2.1 x 10⁸ | 25 °C, 1.0 M NaClO₄ |
| Glutathione | RSH | Not Observed | 25 °C, 1.0 M NaClO₄ |
| Glutathione | RS⁻ | 1.1 x 10⁸ | 25 °C, 1.0 M NaClO₄ |
| Thioglycolic Acid | RSH | 2.3 x 10² | 25 °C, 1.0 M NaClO₄ |
| Thioglycolic Acid | RS⁻ | 4.4 x 10⁷ | 25 °C, 1.0 M NaClO₄ |
Data from a study on a model Pt(IV) complex highlights that deprotonated thiolate anions (RS⁻) are orders of magnitude more reactive than their protonated counterparts (RSH).[1]
Table 2: Illustrative Second-Order Rate Constants for Ligand Substitution on a Model Pt(II) Aqua Complex, [Pt(bpma)(H₂O)]²⁺, with Various Nucleophiles. [3]
| Nucleophile | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Conditions |
| Thiourea (TU) | 1.51 x 10⁻¹ | 25 °C, 0.1 M NaClO₄, pH 2.5 |
| Dimethylthiourea (DMTU) | 2.30 x 10⁻¹ | 25 °C, 0.1 M NaClO₄, pH 2.5 |
| Tetramethylthiourea (TMTU) | 1.95 x 10⁻² | 25 °C, 0.1 M NaClO₄, pH 2.5 |
| Chloride (Cl⁻) | 1.10 x 10⁻³ | 25 °C, 0.1 M NaClO₄, pH 2.5 |
| Bromide (Br⁻) | 2.00 x 10⁻³ | 25 °C, 0.1 M NaClO₄, pH 2.5 |
| Iodide (I⁻) | 1.50 x 10⁻² | 25 °C, 0.1 M NaClO₄, pH 2.5 |
| Thiocyanate (SCN⁻) | 8.80 x 10⁻³ | 25 °C, 0.1 M NaClO₄, pH 2.5 |
This data for a Pt(II) system illustrates the subsequent reactivity of the complex after reduction. The reactivity follows the general trend for soft Pt(II) centers: I⁻ > SCN⁻ > Br⁻ > Cl⁻, and is also influenced by the steric and electronic properties of the nucleophile.[3]
Experimental Protocols
The following is a generalized protocol for studying the kinetics of the reaction between a Pt(IV) complex and a nucleophile using stopped-flow spectrophotometry, a technique well-suited for measuring the rapid reaction rates often involved.
Materials and Instrumentation
-
Reagents : High-purity [Pt(en)₂Cl₂]Cl₂, nucleophile of interest, buffered solutions (e.g., phosphate (B84403) or HEPES buffer), and a supporting electrolyte (e.g., NaClO₄) to maintain constant ionic strength.
-
Instrumentation : A stopped-flow spectrophotometer equipped with a thermostatted cell holder and a UV-Vis detector.
Kinetic Measurements
-
Solution Preparation : Prepare a stock solution of the Pt(IV) complex in the chosen buffer. Prepare a series of stock solutions of the nucleophile at various concentrations, typically at least 10-fold in excess of the platinum complex to ensure pseudo-first-order conditions.
-
Temperature Equilibration : Allow the reactant solutions and the stopped-flow instrument's drive syringes to equilibrate at the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Reaction Initiation and Monitoring :
-
Load one syringe with the Pt(IV) complex solution and the other with a nucleophile solution.
-
Rapidly mix the two solutions by activating the drive mechanism. The instrument's dead time should be known (typically 1-2 ms).
-
Monitor the reaction progress by recording the change in absorbance at a predetermined wavelength where a significant spectral change occurs (e.g., the disappearance of a Pt(IV) absorbance band).
-
Collect absorbance vs. time data for several half-lives. Repeat the experiment for each nucleophile concentration.
-
Data Analysis
-
Pseudo-First-Order Rate Constants : Under pseudo-first-order conditions ([Nucleophile] >> [Pt(IV)]), the reaction will follow first-order kinetics. The observed rate constant, kobs, is determined by fitting the absorbance-time data to a single exponential equation: At = A∞ + (A₀ - A∞)e-kobst.
-
Second-Order Rate Constants : The second-order rate constant, k₂, is obtained from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]): kobs = k₀ + k₂[Nu]. The intercept, k₀, represents the contribution from the solvent-assisted pathway.
Mechanistic and Workflow Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Conclusion
The reactivity of the platinum(IV) complex [Pt(en)₂Cl₂]Cl₂ with nucleophiles is a critical aspect of its function as an anticancer pro-drug. The primary mechanism of action involves an inner-sphere reductive elimination, initiated by nucleophilic attack, which transforms the inert Pt(IV) species into a biologically active Pt(II) complex. The rate of this activation step is highly sensitive to the nature of the reducing nucleophile, with soft, anionic species like thiolates demonstrating significantly higher reactivity. While direct ligand substitution on the Pt(IV) center is mechanistically possible, it is kinetically disfavored under physiological conditions. This guide provides the foundational knowledge, illustrative data, and experimental frameworks necessary for professionals in drug development to further explore and harness the therapeutic potential of this and related platinum(IV) complexes.
References
Methodological & Application
Synthesis of cis-[Pt(en)₂Cl₂]Cl₂ from K₂[PtCl₄]: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, two-step protocol for the synthesis of the platinum(IV) complex, cis-[dichlorobis(ethylenediamine)platinum(IV)] chloride (cis-[Pt(en)₂Cl₂]Cl₂), commencing from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This procedure is designed for researchers in medicinal chemistry, drug development, and inorganic chemistry, offering a reliable method for obtaining this important platinum coordination complex.
Introduction
Platinum-based coordination complexes are a cornerstone of modern medicinal chemistry, particularly in the development of anticancer therapeutics. The synthesis of specific stereoisomers of these complexes is crucial for understanding their structure-activity relationships. This protocol details the preparation of the cis-isomer of [Pt(en)₂Cl₂]Cl₂, a Pt(IV) complex, through a well-established synthetic route involving the initial formation of a Pt(II) precursor followed by a controlled oxidation step.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 |
| Ethylenediamine (B42938) (en) | C₂H₈N₂ | 60.10 |
| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Ethanol (B145695) | C₂H₅OH | 46.07 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Distilled Water | H₂O | 18.02 |
Experimental Protocol
The synthesis is performed in two main stages: the preparation of the platinum(II) intermediate, [Pt(en)₂]Cl₂, and its subsequent oxidation to the final platinum(IV) product, cis-[Pt(en)₂Cl₂]Cl₂.
Step 1: Synthesis of [Bis(ethylenediamine)platinum(II)] Chloride ([Pt(en)₂]Cl₂)
This initial step involves the coordination of two ethylenediamine ligands to the platinum(II) center.
-
Dissolution of Starting Material: In a 100 mL beaker, dissolve 4.15 g (10 mmol) of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in 40 mL of distilled water. Gentle heating and stirring may be applied to facilitate dissolution, resulting in a clear, orange-red solution.
-
Ligand Addition: To the stirred K₂[PtCl₄] solution, slowly add 1.32 g (22 mmol, approximately 1.4 mL) of ethylenediamine. A color change and the formation of a precipitate may be observed.
-
Reaction and Precipitation: Heat the reaction mixture to boiling and maintain it at this temperature for 10-15 minutes. A white precipitate of [Pt(en)₂]Cl₂ will form.
-
Isolation and Purification: Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with 20 mL of cold ethanol and 20 mL of diethyl ether.
-
Drying: Dry the resulting white powder in a desiccator over anhydrous calcium chloride to a constant weight. The typical yield for this step is approximately 85-90%.
Step 2: Oxidation of [Pt(en)₂]Cl₂ to cis-[Dichlorobis(ethylenediamine)platinum(IV)] Chloride (cis-[Pt(en)₂Cl₂]Cl₂)
This step involves the oxidative addition of two chloride ligands to the platinum(II) center in a cis configuration.
-
Suspension of Pt(II) Complex: Suspend the dried [Pt(en)₂]Cl₂ (e.g., 3.84 g, assuming a 100% yield from the previous step, adjust based on actual yield) in 20 mL of distilled water in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Acidification: To the suspension, add 5 mL of concentrated hydrochloric acid. Stir the mixture to ensure homogeneity.
-
Oxidation: While stirring vigorously, slowly add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the suspension. The reaction is exothermic, and the addition should be controlled to maintain a moderate reaction rate. The white suspension will gradually dissolve, and the solution will turn a pale yellow color.
-
Reaction Completion and Crystallization: After the addition of H₂O₂ is complete, continue stirring the mixture at room temperature for one hour. Then, heat the solution gently on a water bath (approximately 60-70 °C) for 30 minutes to ensure complete reaction and to concentrate the solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Purification: Collect the resulting pale yellow crystals of cis-[Pt(en)₂Cl₂]Cl₂ by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water, followed by cold ethanol and finally diethyl ether.
-
Drying: Dry the final product in a desiccator. The expected yield for this oxidation step is typically in the range of 75-85%.
Logical Workflow of the Synthesis
The following diagram illustrates the sequential steps involved in the synthesis of cis-[Pt(en)₂Cl₂]Cl₂ from K₂[PtCl₄].
Figure 1. Workflow for the synthesis of cis-[Pt(en)₂Cl₂]Cl₂.
Characterization Data
The synthesized cis-[Pt(en)₂Cl₂]Cl₂ should be characterized to confirm its identity and purity. Typical characterization data are summarized below.
| Technique | Expected Results |
| Appearance | Pale yellow crystalline solid. |
| Elemental Analysis | Calculated for C₄H₁₆Cl₄N₄Pt: C, 10.51%; H, 3.53%; N, 12.25%. Found values should be within ±0.4% of the calculated values. |
| ¹H NMR (D₂O) | A complex multiplet pattern for the methylene (B1212753) protons of the ethylenediamine ligands, consistent with the cis geometry. |
| ¹⁹⁵Pt NMR (D₂O) | A single resonance characteristic of the Pt(IV) oxidation state in this coordination environment. |
| FT-IR (KBr) | Characteristic peaks for N-H stretching and bending vibrations of the coordinated ethylenediamine ligands, as well as Pt-N and Pt-Cl stretching vibrations. |
Safety and Handling
-
Platinum compounds are potent sensitizers and can cause allergic reactions. Handle all platinum-containing materials in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated hydrochloric acid and 30% hydrogen peroxide are corrosive and strong oxidizers. Handle with extreme care.
-
Ethylenediamine is corrosive and flammable.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of cis-[Pt(en)₂Cl₂]Cl₂ from K₂[PtCl₄]. By following this two-step procedure, researchers can effectively produce this important platinum(IV) complex for further investigation in various fields, including the development of novel anticancer agents. Adherence to the described reaction conditions and safety precautions is essential for a successful and safe synthesis.
Application Note: Characterization of [Pt(en)2Cl2]Cl2 Isomers by 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis and characterization of the geometric isomers of dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2, utilizing 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The cis and trans isomers of this platinum complex exhibit distinct chemical and physical properties, which are crucial for applications in drug development and coordination chemistry research. Due to differences in molecular symmetry, 1H NMR spectroscopy serves as a powerful and accessible tool for the unambiguous identification of each isomer. This document outlines the synthetic procedures for both isomers, a comprehensive protocol for their 1H NMR analysis, and a summary of the expected spectral data.
Introduction
Platinum-based coordination complexes are at the forefront of anticancer drug development, with their efficacy often dictated by their specific stereochemistry. The compound this compound, featuring a platinum(IV) center octahedrally coordinated by two bidentate ethylenediamine (B42938) (en) ligands and two chloride ions, can exist as two geometric isomers: cis and trans. The spatial arrangement of the chloride ligands relative to each other significantly influences the molecule's interaction with biological targets. Consequently, the ability to synthesize and definitively characterize each isomer is of paramount importance.
1H NMR spectroscopy is a fundamental technique for the structural elucidation of molecules in solution. The chemical shift, multiplicity, and integration of proton signals provide a detailed fingerprint of the molecular structure. The distinct symmetries of the cis and trans isomers of this compound result in unique 1H NMR spectral patterns for the protons of the ethylenediamine ligands, allowing for their clear differentiation.
Data Presentation: Expected 1H NMR Spectral Characteristics
| Isomer | Symmetry | Expected 1H NMR Signals for Ethylenediamine Protons |
| trans-[Pt(en)2Cl2]Cl2 | D2h | One set of signals for the -CH2- and -NH2 protons. |
| cis-[Pt(en)2Cl2]Cl2 | C2 | Multiple distinct sets of signals for the inequivalent -CH2- and -NH2 protons. |
Note: The chemical shifts are influenced by the solvent, concentration, and temperature. The values presented below are estimations based on related platinum-ethylenediamine complexes and general principles of 1H NMR spectroscopy.
Table 1: Predicted 1H NMR Data for this compound Isomers in D2O
| Isomer | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| trans | -CH2- | ~ 2.8 - 3.2 | Complex multiplet |
| -NH2 | ~ 5.0 - 6.0 | Broad singlet | |
| cis | -CH2- (inequivalent) | Multiple signals in the ~ 2.7 - 3.5 range | Complex multiplets |
| -NH2- (inequivalent) | Multiple signals in the ~ 5.0 - 6.5 range | Broad singlets |
Experimental Protocols
Synthesis of trans-[Pt(en)2Cl2]Cl2
This procedure is adapted from historical methods for the preparation of dichlorobis(ethylenediamine)platinum(IV) salts.
Materials:
-
[Pt(en)2]Cl2
-
Concentrated Hydrochloric Acid (HCl)
-
30% Hydrogen Peroxide (H2O2)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve [Pt(en)2]Cl2 in a minimal amount of hot deionized water.
-
To the hot solution, add concentrated hydrochloric acid.
-
Slowly add 30% hydrogen peroxide dropwise to the acidic solution while stirring. The solution will turn yellow, and a yellow precipitate of trans-[Pt(en)2Cl2]Cl2 will form.
-
Continue stirring and gently heat the mixture for 15-20 minutes to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the yellow crystals by vacuum filtration.
-
Wash the crystals sequentially with cold water, ethanol, and diethyl ether.
-
Dry the product in a desiccator over a suitable drying agent.
Synthesis of cis-[Pt(en)2Cl2]Cl2
The cis isomer is typically prepared from the corresponding platinum(II) complex by a stereoretentive oxidation.
Materials:
-
cis-[Pt(en)2]I2
-
Silver Nitrate (B79036) (AgNO3)
-
Potassium Chloride (KCl)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of silver nitrate.
-
Add solid cis-[Pt(en)2]I2 to the silver nitrate solution and stir the suspension in the dark. Silver iodide (AgI) will precipitate.
-
Stir for several hours to ensure complete reaction.
-
Filter off the AgI precipitate to obtain a solution of cis---INVALID-LINK--2.
-
To the filtrate, add a stoichiometric amount of potassium chloride.
-
Concentrate the solution by gentle heating to induce crystallization of cis-[Pt(en)2Cl2]Cl2.
-
Cool the solution to room temperature and then in an ice bath.
-
Collect the white to pale yellow crystals by vacuum filtration.
-
Wash the product with a small amount of cold water, followed by ethanol and diethyl ether.
-
Dry the product in a desiccator.
1H NMR Spectroscopy Protocol
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterium oxide (D2O)
-
Reference: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or an external standard
-
Temperature: 298 K
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.6 mL of D2O in a clean NMR tube.
-
Add a small amount of a suitable internal reference standard if required.
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional 1H NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signals to determine the relative proton ratios.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and 1H NMR characterization of this compound isomers.
Caption: Logical relationship between isomer structure, proton equivalence, and expected 1H NMR spectra.
Application Note: Distinguishing cis- and trans-[Pt(en)₂Cl₂]Cl₂ Isomers using ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum-based coordination complexes are of significant interest in medicinal chemistry and drug development, with cisplatin (B142131) being a landmark anticancer therapeutic. The geometric isomerism of these complexes, specifically the cis and trans configurations, plays a crucial role in their biological activity. For instance, while cis-diamminedichloridoplatinum(II) (cisplatin) is a potent anticancer agent, its trans isomer is largely inactive. Therefore, the unambiguous characterization of these isomers is a critical aspect of quality control and mechanistic studies. This application note provides a detailed protocol for utilizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the cis and trans isomers of dichloridobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂. The method leverages the inherent symmetry differences between the two isomers, which manifest as distinct patterns in their ¹³C NMR spectra.
Principle
The differentiation of cis- and trans-[Pt(en)₂Cl₂]Cl₂ by ¹³C NMR is based on the magnetic equivalence of the carbon atoms in the ethylenediamine (B42938) (en) ligands. The trans isomer possesses a higher degree of symmetry (D₂h point group), which renders all four methylene (B1212753) (-CH₂-) carbons of the two ethylenediamine ligands chemically and magnetically equivalent.[1] Consequently, the proton-decoupled ¹³C NMR spectrum of the trans isomer is expected to exhibit a single resonance. In contrast, the cis isomer has a lower symmetry (C₂ point group), making the carbon atoms on the two ethylenediamine ligands inequivalent.[1] This results in two distinct signals in its ¹³C NMR spectrum.[1]
Diagrams
Caption: Molecular structures of cis- and trans-[Pt(en)₂Cl₂]²⁺ isomers.
Caption: Experimental workflow for isomer differentiation.
Experimental Protocols
1. Synthesis of trans-[Pt(en)₂Cl₂]Cl₂
This protocol is adapted from established methods for the synthesis of similar platinum(IV) complexes.
-
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethylenediamine (en)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve K₂[PtCl₄] in a minimal amount of deionized water.
-
To this solution, add a stoichiometric amount of ethylenediamine (2 equivalents) dropwise with constant stirring. A yellow precipitate of [Pt(en)₂][PtCl₄] may form.
-
Continue stirring and gently heat the mixture to form a clear solution of [Pt(en)₂]Cl₂.
-
Cool the solution to room temperature.
-
Slowly add an excess of 30% hydrogen peroxide to oxidize Pt(II) to Pt(IV).
-
Acidify the solution by adding concentrated HCl dropwise until the solution is strongly acidic.
-
Heat the solution on a steam bath to concentrate it. The trans isomer will precipitate as yellow crystals.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the product with cold water, followed by methanol, and finally diethyl ether.
-
Dry the product in a desiccator.
-
2. Synthesis of cis-[Pt(en)₂Cl₂]Cl₂
The synthesis of the cis isomer often involves the isomerization of the trans isomer or direct synthesis under controlled conditions.
-
Materials:
-
trans-[Pt(en)₂Cl₂]Cl₂
-
Deionized water
-
-
Procedure (via isomerization):
-
Dissolve a known amount of trans-[Pt(en)₂Cl₂]Cl₂ in a minimum amount of hot deionized water.
-
Evaporate the solution to dryness on a steam bath. The color should change from yellow to white or pale yellow, indicating the formation of the cis isomer.
-
The resulting solid is the cis isomer. Further purification can be achieved by recrystallization from hot water.
-
3. ¹³C NMR Data Acquisition
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Parameters:
-
Solvent: Deuterium oxide (D₂O)
-
Concentration: 10-20 mg of the complex in 0.5-0.7 mL of D₂O.
-
Technique: Proton-decoupled ¹³C NMR ({¹H}-¹³C).
-
Acquisition Temperature: 25 °C (or as appropriate).
-
Pulse Sequence: Standard single-pulse excitation with proton decoupling.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration and instrument sensitivity).
-
Referencing: The chemical shifts can be referenced internally to a suitable standard (e.g., DSS) or externally.
-
Data Presentation
The expected ¹³C NMR data for the differentiation of cis- and trans-[Pt(en)₂Cl₂]Cl₂ are summarized in the table below. The key distinguishing feature is the number of signals observed for the ethylenediamine methylene carbons.
| Isomer | Symmetry Point Group | Chemically Equivalent -CH₂- Groups | Expected Number of ¹³C NMR Signals |
| trans-[Pt(en)₂Cl₂]Cl₂ | D₂h | All four carbons are equivalent | 1[1] |
| cis-[Pt(en)₂Cl₂]Cl₂ | C₂ | Two sets of two equivalent carbons | 2[1] |
Note: The exact chemical shifts (ppm values) can vary slightly depending on the experimental conditions such as solvent, concentration, and temperature. However, the number of observed signals is a robust indicator of the isomer's identity. The chemical shifts for the methylene carbons in such complexes typically appear in the range of 40-60 ppm.
Results and Discussion
The application of proton-decoupled ¹³C NMR spectroscopy provides a clear and definitive method for distinguishing between the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂. The resulting spectra are simple and can be readily interpreted based on the molecular symmetry of the isomers.
A ¹³C NMR spectrum of a synthesized batch of trans-[Pt(en)₂Cl₂]Cl₂ will show a single peak in the aliphatic region, corresponding to the four equivalent methylene carbons of the ethylenediamine ligands. This is a direct consequence of the high symmetry of the trans isomer, where a center of inversion and multiple rotation axes and mirror planes make all the methylene carbons chemically indistinguishable.
Conversely, the ¹³C NMR spectrum of the cis-[Pt(en)₂Cl₂]Cl₂ isomer will display two distinct peaks of approximately equal intensity in the same spectral region. The lower symmetry of the cis isomer results in two non-equivalent sets of methylene carbons, leading to two separate resonances.
This straightforward difference in the number of signals provides an unambiguous diagnostic tool for identifying the geometric isomerism in [Pt(en)₂Cl₂]Cl₂ complexes. This method is non-destructive and requires a relatively small amount of sample.
Conclusion
¹³C NMR spectroscopy is a powerful and reliable analytical technique for the structural elucidation of platinum coordination complexes. As demonstrated, the significant difference in the number of ¹³C NMR signals for the ethylenediamine ligands in cis- and trans-[Pt(en)₂Cl₂]Cl₂ allows for their unequivocal differentiation. This protocol is valuable for researchers in inorganic chemistry, medicinal chemistry, and for professionals in the pharmaceutical industry involved in the synthesis and quality control of platinum-based therapeutic agents.
References
Application Notes and Protocols for Single-Crystal X-ray Diffraction of cis-[Pt(en)₂Cl₂]Cl₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of cis-dichlorobis(ethylenediamine)platinum(IV) chloride, cis-[Pt(en)₂Cl₂]Cl₂. This platinum(IV) complex is of significant interest in the development of novel anticancer agents, and understanding its precise three-dimensional structure is crucial for elucidating structure-activity relationships and designing more effective drug candidates.
Introduction and Applications
The coordination complex cis-[Pt(en)₂Cl₂]Cl₂ is a platinum(IV) analogue of the well-known anticancer drug cisplatin. The octahedral geometry and the +4 oxidation state of the platinum center offer a kinetically inert complex that can be activated in vivo to release the active platinum(II) species. Single-crystal X-ray diffraction is an indispensable technique for unequivocally determining the molecular structure of this compound, providing precise information on bond lengths, bond angles, and the overall coordination geometry. This structural data is vital for:
-
Drug Design and Development: Understanding the steric and electronic properties of the complex to optimize its interaction with biological targets such as DNA.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with cytotoxic activity to guide the synthesis of more potent and selective platinum-based drugs.
-
Quality Control: Verifying the correct isomeric form and purity of the synthesized complex, as different isomers can exhibit vastly different biological activities.
Experimental Protocols
I. Synthesis of cis-[Pt(en)₂Cl₂]Cl₂
This protocol is adapted from established methods for the synthesis of platinum(IV) amine complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Hydrogen peroxide (H₂O₂, 30%)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Synthesis of the Pt(II) precursor, [Pt(en)₂]Cl₂:
-
Dissolve K₂[PtCl₄] in a minimal amount of warm water.
-
Slowly add a stoichiometric amount of ethylenediamine (1:2 molar ratio of Pt to en) to the platinum solution with constant stirring.
-
A yellow precipitate of [Pt(en)₂][PtCl₄] (Magnus's salt) may form initially. Continue stirring and gently heat the solution until the precipitate redissolves and the solution becomes pale yellow.
-
Add an excess of ethylenediamine and heat the solution to boiling.
-
Concentrate the solution by evaporation, then cool to room temperature.
-
Add ethanol to precipitate the white product, [Pt(en)₂]Cl₂.
-
Collect the product by vacuum filtration, wash with ethanol, and air dry.
-
-
Oxidation to cis-[Pt(en)₂Cl₂]Cl₂:
-
Suspend the synthesized [Pt(en)₂]Cl₂ in water.
-
Cool the suspension in an ice bath and slowly add concentrated HCl.
-
With vigorous stirring, add 30% H₂O₂ dropwise to the cooled suspension. The color of the solution will change, indicating the oxidation of Pt(II) to Pt(IV).
-
After the addition of H₂O₂ is complete, continue stirring in the ice bath for approximately 30 minutes.
-
Slowly warm the solution to room temperature and then heat on a steam bath to concentrate the solution.
-
Upon cooling, pale yellow crystals of cis-[Pt(en)₂Cl₂]Cl₂ will precipitate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and then ether.
-
Air dry the final product.
-
II. Crystallization
High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation and vapor diffusion are common techniques.
Protocol: Slow Evaporation
-
Dissolve the synthesized cis-[Pt(en)₂Cl₂]Cl₂ in a minimal amount of hot water.
-
Filter the solution while hot to remove any insoluble impurities.
-
Cover the container with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed in a vibration-free environment at room temperature.
-
Colorless to pale yellow, well-formed crystals should appear within several days to a week.
III. Single-Crystal X-ray Diffraction
Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Center the crystal on a four-circle X-ray diffractometer equipped with a MoKα radiation source (λ = 0.71073 Å).
-
Collect diffraction data at a controlled temperature, often 100 K or 296 K, to minimize thermal vibrations.
-
Perform a series of scans (e.g., ω-scans) to collect a complete sphere of diffraction data.
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Determine the crystal system and space group from the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods, typically with software such as SHELXT. This will provide an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² with a program like SHELXL.[1]
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Include hydrogen atoms in calculated positions and refine them using a riding model.
-
The final refinement should converge to low R-factors (typically R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.
Data Presentation
The following table summarizes the crystallographic data for (+)-cis-[Pt(en)₂Cl₂]Cl₂.[2]
| Parameter | Value |
| Chemical Formula | C₄H₁₆Cl₄N₄Pt |
| Formula Weight | 457.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 10.668(14) |
| b (Å) | 10.687(13) |
| c (Å) | 11.339(14) |
| β (°) | 101.21(2) |
| Volume (ų) | 1267.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.44 |
| Absorption Coeff. (mm⁻¹) | 11.18 |
| F(000) | 864 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | Not specified in the primary source |
| R-factor (on F) | 0.043 for 1564 reflections |
| Selected Bond Distances (Å) | |
| Pt-Cl (average) | 2.306(4) |
| Pt-N (average) | 2.057(6) |
Visualizations
Caption: Experimental workflow for the synthesis, crystallization, and single-crystal X-ray diffraction of cis-[Pt(en)₂Cl₂]Cl₂.
Caption: Logical relationship between the compound, analytical technique, derived data, and applications.
References
Application Notes and Protocols: Resolution of cis-[Pt(en)2Cl2]Cl2 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The square planar complex cis-dichlorobis(ethylenediamine)platinum(II) chloride, cis-[Pt(en)₂Cl₂]Cl₂, is a chiral coordination compound with significant implications in stereochemistry and medicinal chemistry. Its enantiomers can exhibit different biological activities, making their separation and characterization crucial for drug development and mechanistic studies. This document provides a detailed protocol for the resolution of the racemic mixture of cis-[Pt(en)₂Cl₂]Cl₂ into its constituent enantiomers. The primary method outlined is the classical approach of diastereomeric salt formation using a chiral resolving agent, followed by fractional crystallization.
Principle of Resolution
The resolution of enantiomers relies on their differential interaction with a chiral environment. In this protocol, the racemic mixture of the cationic complex [Pt(en)₂Cl₂]²⁺ is reacted with a chiral anionic resolving agent, potassium antimony(III) (+)-tartrate (also known as potassium antimonyl tartrate). This reaction forms a pair of diastereomeric salts:
-
[d-Pt(en)₂Cl₂][Sb₂(d-C₄H₂O₆)₂]
-
[l-Pt(en)₂Cl₂][Sb₂(d-C₄H₂O₆)₂]
These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the platinum complex can be recovered by converting the diastereomeric salt back to its chloride form.
Data Presentation
| Parameter | (+)-cis-[Pt(en)₂Cl₂]Cl₂ | (-)-cis-[Pt(en)₂Cl₂]Cl₂ | Reference |
| Resolving Agent | Potassium Antimony(III) (+)-tartrate | Potassium Antimony(III) (+)-tartrate | [1] |
| Method of Separation | Fractional Crystallization of Diastereomeric Salts | Fractional Crystallization of Diastereomeric Salts | |
| Appearance | Colorless crystals | Colorless crystals |
Note: Specific quantitative data such as specific rotation, yield, and enantiomeric excess are highly dependent on experimental conditions and are not consistently reported in readily available literature. Researchers should perform their own characterizations to determine these values.
Experimental Protocols
Materials and Reagents
-
Racemic cis-[Pt(en)₂Cl₂]Cl₂
-
Potassium antimony(III) (+)-tartrate (K₂Sb₂(C₄H₄O₆)₂·3H₂O)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Ethanol
-
Diethyl ether
-
Distilled or deionized water
-
Filter paper
-
Beakers, flasks, and other standard laboratory glassware
-
Heating plate and magnetic stirrer
-
Ice bath
-
Polarimeter for measuring optical rotation
Synthesis of Racemic cis-[Pt(en)₂Cl₂]Cl₂ (Illustrative)
A detailed synthesis of the starting racemic complex is beyond the scope of this specific protocol. However, a general method involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylenediamine (B42938) (en) in an aqueous solution, followed by oxidation and isomerization to the desired cis-dichloro platinum(IV) complex. It is crucial to start with a pure sample of the racemic cis-[Pt(en)₂Cl₂]Cl₂.
Resolution Procedure
This protocol is based on the method reported by Liu and Doyle in 1967.[1]
1. Formation of Diastereomeric Salts: a. Dissolve a known amount of racemic cis-[Pt(en)₂Cl₂]Cl₂ in a minimum amount of hot water. b. In a separate beaker, dissolve a stoichiometric equivalent of potassium antimony(III) (+)-tartrate in hot water. c. Slowly add the platinum complex solution to the tartrate solution with constant stirring. d. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
2. Fractional Crystallization: a. The less soluble diastereomer, typically the salt of the (+)-enantiomer of the platinum complex, will crystallize out first. b. Collect the crystals by filtration. The filtrate will be enriched in the more soluble diastereomer (the salt of the (-)-enantiomer). c. To improve the purity of the less soluble diastereomer, recrystallize the collected crystals from a minimum amount of hot water. Repeat this process until a constant optical rotation is achieved for the recovered platinum complex. d. The more soluble diastereomer can be isolated from the filtrate by concentrating the solution and allowing it to crystallize. Purity can be enhanced by subsequent recrystallizations.
3. Recovery of the Enantiomers: a. To recover the enantiomerically pure platinum complex, dissolve the separated diastereomeric salt in water. b. Add concentrated hydrochloric acid to the solution. This will precipitate the less soluble chloride salt of the platinum complex enantiomer, leaving the potassium antimony(III) tartrate in solution. c. Cool the mixture in an ice bath to ensure complete precipitation. d. Filter the precipitate, wash it with a small amount of ice-cold water, followed by ethanol, and finally diethyl ether. e. Dry the purified enantiomeric cis-[Pt(en)₂Cl₂]Cl₂ in a desiccator. f. Repeat this process for the other diastereomeric salt to obtain the other enantiomer.
4. Characterization: a. Prepare a solution of the resolved enantiomer of a known concentration. b. Measure the optical rotation using a polarimeter at a specific wavelength (e.g., the sodium D-line, 589 nm). c. Calculate the specific rotation using the formula: [α] = α / (c × l) where: [α] is the specific rotation α is the observed rotation c is the concentration in g/mL l is the path length in decimeters
Experimental Workflow
Caption: Workflow for the resolution of cis-[Pt(en)₂Cl₂]Cl₂ enantiomers.
Logical Relationship of Resolution Steps
Caption: Logical steps in the chemical resolution of enantiomers.
References
Application Notes and Protocols for the Use of [Pt(en)2Cl2]Cl2 in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The coordination complex dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, serves as a versatile and robust precursor in the synthesis of novel organometallic and coordination compounds. Its octahedral Pt(IV) center offers a stable scaffold for the development of innovative therapeutic agents, particularly in the realm of anticancer drug design. The inertness of the Pt(IV) oxidation state allows for the creation of prodrugs that can be activated within the cellular environment, potentially leading to more targeted and less toxic cancer therapies.[1]
These application notes provide detailed protocols and data for the use of [Pt(en)₂Cl₂]Cl₂ in the synthesis of advanced platinum complexes, including potential anticancer prodrugs and photoactivatable agents. The methodologies are designed to be a practical guide for researchers in organometallic chemistry and drug development.
Application Note 1: Synthesis of Pt(IV) Coordination Complexes as Anticancer Prodrugs
Introduction:
Platinum(IV) complexes are attractive as anticancer prodrugs because they are kinetically inert and require reduction to the cytotoxic Pt(II) species to exert their therapeutic effect.[2] This activation is often favored in the reductive environment of tumor cells. The axial positions of the octahedral Pt(IV) complex can be functionalized with bioactive ligands to enhance cellular uptake, improve selectivity, or introduce a dual mode of action.[3][4] This protocol describes a general method for synthesizing a Pt(IV) prodrug by attaching a non-steroidal anti-inflammatory drug (NSAID) to the axial positions of a Pt(IV) scaffold derived from a [Pt(en)₂]²⁺ precursor.
Experimental Protocol: Synthesis of a Pt(IV)-NSAID Prodrug
This protocol is a generalized procedure based on the synthesis of similar Pt(IV) prodrugs where a Pt(II) precursor is first oxidized and then functionalized with axial ligands.[2][4][5]
Materials:
-
cis-[Pt(en)Cl₂] (This can be synthesized from K₂[PtCl₄] and ethylenediamine)
-
30% Hydrogen peroxide (H₂O₂)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of cis,trans-[Pt(en)(OH)₂Cl₂]:
-
Suspend cis-[Pt(en)Cl₂] (1.0 mmol) in 20 mL of water.
-
Add 10 mL of 30% H₂O₂ to the suspension.
-
Heat the mixture at 70°C for 4 hours with stirring. The solution should become clear and colorless.
-
Cool the solution to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the white precipitate, wash with cold water and then diethyl ether.
-
Dry the product, cis,trans-[Pt(en)(OH)₂Cl₂], under vacuum.
-
-
Activation of Ibuprofen:
-
In a separate flask, dissolve ibuprofen (2.2 mmol) in 20 mL of anhydrous DCM under an inert atmosphere.
-
Add DCC (2.2 mmol) and a catalytic amount of DMAP to the solution.
-
Stir the mixture at room temperature for 1 hour to form the activated ester of ibuprofen.
-
-
Synthesis of the Pt(IV)-Ibuprofen Prodrug:
-
Suspend cis,trans-[Pt(en)(OH)₂Cl₂] (1.0 mmol) in 30 mL of anhydrous DMF under an inert atmosphere.
-
Add the solution of activated ibuprofen dropwise to the platinum complex suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove any insoluble byproducts (dicyclohexylurea).
-
Add 100 mL of cold diethyl ether to the filtrate to precipitate the final product.
-
Filter the precipitate, wash thoroughly with diethyl ether, and dry under vacuum.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Quantitative Data:
The following table summarizes the in vitro cytotoxicity data (IC₅₀ values) for a series of Pt(IV) prodrugs with NSAIDs as axial ligands, demonstrating the potential for enhanced anticancer activity compared to cisplatin.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cisplatin | A549 | 14.4 ± 1.1 | [4] |
| Pt(IV)-Ibuprofen Prodrug 1 | A549 | 3.4 ± 1.1 | [4] |
| Pt(IV)-Indomethacin Prodrug 2 | A549 | 2.5 ± 1.1 | [4] |
| Oxaliplatin | HCT116 | 1.5 ± 0.1 | [6] |
| Pt(IV)-3-bromopyruvic acid | HCT116 | 0.8 ± 0.1 | [6] |
Workflow for Pt(IV) Prodrug Synthesis:
Caption: Workflow for the synthesis of a Pt(IV)-NSAID prodrug.
Application Note 2: Synthesis of Photoactivatable Pt(IV) Complexes
Introduction:
Photoactivatable platinum complexes represent a promising strategy for targeted cancer therapy. These compounds are designed to be non-toxic in the dark but can be activated by light of a specific wavelength to release the cytotoxic Pt(II) species and other reactive molecules. This approach allows for precise spatial and temporal control over drug activation, potentially minimizing side effects.[2][7] Diazido-Pt(IV) complexes are a class of photoactivatable compounds that can be synthesized from Pt(II) precursors.[2][7]
Experimental Protocol: Synthesis of a Photoactivatable Diazido-Pt(IV) Complex
This protocol is a generalized procedure for the synthesis of cis,trans-[Pt(en)(N₃)₂(OH)₂] based on literature methods for similar photoactivatable Pt(IV) complexes.[2][7]
Materials:
-
cis-[Pt(en)Cl₂]
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium azide (B81097) (NaN₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Synthesis of cis-[Pt(en)(OH₂)₂]²⁺ solution:
-
Suspend cis-[Pt(en)Cl₂] (1.0 mmol) in 20 mL of water.
-
Add a solution of AgNO₃ (2.0 mmol) in 5 mL of water to the suspension.
-
Stir the mixture in the dark for 24 hours to precipitate AgCl.
-
Filter the mixture to remove the AgCl precipitate. The filtrate contains the cis-[Pt(en)(OH₂)₂]²⁺ complex.
-
-
Synthesis of cis-[Pt(en)(N₃)₂]:
-
To the filtrate from the previous step, add NaN₃ (2.5 mmol).
-
Stir the solution at room temperature for 6 hours.
-
A yellow precipitate of cis-[Pt(en)(N₃)₂] will form.
-
Filter the precipitate, wash with water, acetone, and diethyl ether.
-
Dry the product under vacuum.
-
-
Synthesis of cis,trans-[Pt(en)(N₃)₂(OH)₂]:
-
Suspend the cis-[Pt(en)(N₃)₂] (0.8 mmol) in 15 mL of water.
-
Add 8 mL of 30% H₂O₂.
-
Stir the mixture at 50°C for 3 hours. The solution should become clear.
-
Cool the solution to room temperature and allow the solvent to evaporate slowly in the dark.
-
The resulting crystals of cis,trans-[Pt(en)(N₃)₂(OH)₂] should be collected, washed with a small amount of cold water, and dried in a desiccator.
-
Quantitative Data:
The following table presents data on the photo-induced cytotoxicity of a diazido-Pt(IV) complex compared to its dark toxicity and the activity of cisplatin.
| Compound | Cell Line | IC₅₀ (µM) - Dark | IC₅₀ (µM) - Light (366 nm) | Reference |
| cis,trans-[Pt(en)(N₃)₂(OH)₂] | HaCaT | > 100 | 5.0 | [2] |
| Cisplatin | HaCaT | 4.5 | Not Applicable | [2] |
Conceptual Diagram of Photoactivation:
Caption: Photoactivation of a Pt(IV) prodrug inside a tumor cell.
Application Note 3: Proposed Synthesis of an Organoplatinum(IV) Alkyl Complex
Introduction:
The synthesis of organoplatinum(IV) complexes with direct platinum-carbon bonds is a cornerstone of organometallic chemistry. The first organoplatinum compound, trimethyl platinum iodide, was synthesized from platinum(IV) chloride and a Grignard reagent. This historical precedent suggests a viable, albeit hypothetical, pathway for the synthesis of organoplatinum(IV) complexes from [Pt(en)₂Cl₂]Cl₂. Such compounds could have applications in catalysis or as novel therapeutic agents.
Proposed Experimental Protocol: Synthesis of trans-[Pt(en)₂(CH₃)₂Cl₂]Cl₂
Disclaimer: This is a proposed protocol based on the known reactivity of Pt(IV) halides with Grignard reagents. The feasibility and specific reaction conditions may require optimization.
Materials:
-
trans-[Pt(en)₂Cl₂]Cl₂
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend trans-[Pt(en)₂Cl₂]Cl₂ (1.0 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add methylmagnesium bromide (2.2 mmol) dropwise to the cold suspension with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 12 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product may be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and pentane.
-
Hypothetical Characterization Data:
The following table presents hypothetical characterization data for the proposed product, trans-[Pt(en)₂(CH₃)₂Cl₂]Cl₂, based on typical values for similar organoplatinum(IV) complexes.
| Characterization Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~3.0-3.5 ppm (m, 8H, -CH₂- of en), δ ~1.5 ppm (s, with ¹⁹⁵Pt satellites, 6H, Pt-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~45 ppm (-CH₂- of en), δ ~ -10 ppm (Pt-CH₃) |
| ¹⁹⁵Pt NMR (CDCl₃) | δ ~ 1200-1500 ppm |
| FT-IR (KBr, cm⁻¹) | ν(N-H) ~3200, ν(C-H) ~2900-3000, ν(Pt-C) ~550 |
Proposed Synthetic Route:
Caption: Proposed synthesis of an organoplatinum(IV) alkyl complex.
[Pt(en)₂Cl₂]Cl₂ is a valuable and versatile precursor for the synthesis of a variety of platinum(IV) complexes. Its stability and well-defined stereochemistry make it an excellent starting material for the development of novel anticancer prodrugs and photoactivatable therapeutic agents. While its direct use in the synthesis of organometallic compounds with platinum-carbon bonds is not yet widely documented, established principles of organometallic chemistry suggest that it holds significant potential in this area as well. The protocols and data presented in these application notes are intended to provide a solid foundation for further research and development in the exciting field of platinum-based chemistry.
References
- 1. [Pt(en)2Cl2]Cl2 | 16924-88-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pt(IV) Prodrugs with NSAIDs as Axial Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative addition - Wikipedia [en.wikipedia.org]
Protocol for Studying the Cytotoxicity of [Pt(en)2Cl2]Cl2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based compounds are a cornerstone of cancer chemotherapy, with cisplatin (B142131) being a prominent example. Their primary mechanism of action involves binding to nuclear DNA, forming adducts that induce cytotoxic responses in cancer cells. The compound of interest, dichloridobis(ethylenediamine)platinum(IV) chloride ([Pt(en)2Cl2]Cl2), is a platinum(IV) complex. Platinum(IV) complexes are generally more inert than their platinum(II) counterparts and are considered prodrugs that are activated intracellularly by reduction to the active platinum(II) species. This application note provides a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound, including methods for assessing cell viability, determining the half-maximal inhibitory concentration (IC50), and investigating the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest.
Principle of the Assays
The initial assessment of cytotoxicity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
To further elucidate the mechanism of cell death induced by this compound, two additional assays are detailed:
-
Annexin V & Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Cycle Analysis by Propidium Iodide Staining: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Platinum compounds are known to cause DNA damage, which can lead to cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials and Reagents
Cell Culture
-
Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well and 6-well tissue culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
This compound Preparation
-
This compound powder
-
Sterile, nuclease-free water or DMSO for stock solution preparation
MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Apoptosis Assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Cell Cycle Analysis
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% Ethanol (B145695) (ice-cold)
Experimental Workflow
Caption: Experimental workflow for the cytotoxic evaluation of this compound.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in sterile, nuclease-free water or DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Culture the chosen cancer cell line in a T-75 flask with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates for the MTT assay (5,000-10,000 cells/well) and 6-well plates for apoptosis and cell cycle analysis (2-5 x 10^5 cells/well).
-
Allow the cells to adhere and grow for 24 hours before treatment.
MTT Assay for Cell Viability
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Annexin V/PI Staining for Apoptosis
-
Treat the cells in 6-well plates with this compound at concentrations around the determined IC50 value for the desired time point (e.g., 24 or 48 hours).
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach with trypsin.
-
Centrifuge the combined cell suspension at 1000 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
-
Treat cells in 6-well plates with this compound at concentrations around the IC50 value for the desired time point.
-
Harvest the cells as described for the apoptosis assay.
-
Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C.
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Presentation and Analysis
Quantitative Data Summary
The quantitative data from the cytotoxicity and cell cycle analysis should be summarized in clear and structured tables.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value |
IC50 values are to be determined from the dose-response curves generated from the MTT assay data.
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD |
Data to be obtained from flow cytometry analysis of PI-stained cells.
Table 3: Apoptosis Induction by this compound
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
|---|---|---|---|
| Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD |
Data to be obtained from flow cytometry analysis of Annexin V/PI-stained cells.
Putative Signaling Pathway
The cytotoxic effects of platinum-based drugs are primarily initiated by the formation of platinum-DNA adducts. This leads to the activation of the DNA damage response (DDR) pathway, which can subsequently trigger cell cycle arrest and apoptosis.
HPLC method for purity analysis of [Pt(en)2Cl2]Cl2
An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of Dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2, is crucial for ensuring the quality and stability of this platinum-based compound, which has applications in research and potentially in drug development. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals. The described method is designed to be stability-indicating, capable of separating the main compound from its potential impurities and degradation products.
Application Note
Introduction
Platinum-based coordination complexes are a cornerstone of modern chemotherapy. The purity of these compounds is of utmost importance as impurities can affect both the therapeutic efficacy and the toxicity profile. This compound is a platinum(IV) complex that can exist as cis and trans geometric isomers.[1] A robust analytical method is required to quantify the purity of the bulk drug substance and to detect any related substances. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound.
Principle
The method utilizes a C18 stationary phase to separate this compound from its potential impurities based on their polarity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector, as platinum complexes typically exhibit UV absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required. The detailed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium formate buffer, pH 3.7 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-26 min: 50-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
3. Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium formate, pH 3.7): Dissolve 1.26 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.7 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
5. Analysis Procedure
Inject the diluent as a blank, followed by the reference standard solution and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Data Presentation
The results of the purity analysis can be summarized as shown in Table 2. This table provides an example of expected retention times and area percentages for the main peak and potential impurities.
Table 2: Exemplary Chromatographic Data for Purity Analysis
| Peak ID | Retention Time (min) | Area (%) |
| Impurity 1 | 4.2 | 0.15 |
| This compound | 15.8 | 99.75 |
| Impurity 2 | 18.5 | 0.10 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical relationship for developing a stability-indicating HPLC method.
References
Application Notes and Protocols for the Thermal Decomposition of [Pt(en)₂Cl₂]Cl₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal stability of platinum coordination complexes is a critical parameter in the field of medicinal chemistry and materials science. For platinum(IV) complexes, which often serve as prodrugs for active platinum(II) anticancer agents, understanding their decomposition pathways and kinetics provides insight into their stability, shelf-life, and potential activation mechanisms. This document provides detailed application notes and protocols for studying the thermal decomposition of dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, a representative platinum(IV) complex. The methodologies described herein utilize Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) to elucidate the thermal behavior of this compound.
Data Presentation
The thermal decomposition of [Pt(en)₂Cl₂]Cl₂ typically proceeds in multiple steps, involving the loss of ligands and the reduction of the platinum center. The following table summarizes the expected quantitative data from a combined TGA-DSC analysis conducted under an inert atmosphere (e.g., nitrogen or argon).
Table 1: Summary of TGA/DSC Data for the Thermal Decomposition of [Pt(en)₂Cl₂]Cl₂
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DSC Peak (°C) | Enthalpy Change (ΔH) | Proposed Process |
| 1 | 250 - 320 | ~16 | 310 (endothermic) | Endothermic | Loss of one ethylenediamine (B42938) ligand |
| 2 | 320 - 450 | ~32 | 430 (exothermic) | Exothermic | Reductive elimination of Cl₂ and decomposition of the second ethylenediamine ligand |
| 3 | 450 - 600 | ~7 | 550 (exothermic) | Exothermic | Further decomposition and formation of final residue |
| Final Residue | > 600 | ~45 (remaining) | - | - | Platinum metal |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and gas flow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of [Pt(en)₂Cl₂]Cl₂.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground [Pt(en)₂Cl₂]Cl₂ into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset and completion temperatures for each decomposition step.
-
Calculate the percentage of mass loss for each step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of [Pt(en)₂Cl₂]Cl₂.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground [Pt(en)₂Cl₂]Cl₂ into a clean, tared DSC pan (typically aluminum, with a pinhole lid to allow for the escape of evolved gases).
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks corresponding to thermal events.
-
Integrate the peak areas to determine the enthalpy change (ΔH) for each event.
-
Protocol 3: Evolved Gas Analysis by TGA-MS
Objective: To identify the gaseous products evolved during the thermal decomposition of [Pt(en)₂Cl₂]Cl₂.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
Procedure:
-
TGA Setup: Follow the procedure outlined in Protocol 1.
-
MS Setup:
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range of 10-100 amu.
-
Monitor specific m/z values corresponding to expected decomposition products, such as:
-
m/z = 17, 16 (Ammonia, NH₃)
-
m/z = 28, 27, 26 (Ethene, C₂H₄)
-
m/z = 30 (Ethylenediamine, en)
-
m/z = 35, 36, 37, 38 (Chlorine, Cl₂ and HCl)
-
m/z = 28 (Nitrogen, N₂)
-
-
-
Data Acquisition: Start the TGA thermal program and simultaneously acquire mass spectrometry data for the evolved gases.
-
Data Analysis:
-
Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data.
-
This correlation allows for the identification of the gaseous species evolved at each decomposition stage.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of [Pt(en)₂Cl₂]Cl₂.
Proposed Decomposition Pathway
Based on the expected products and the multi-step decomposition, a plausible signaling pathway for the thermal decomposition of [Pt(en)₂Cl₂]Cl₂ is depicted below.
Application Notes and Protocols for Measuring the Optical Rotation of [Pt(en)₂Cl₂]Cl₂ Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coordination complex dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, is a classic example of stereoisomerism in inorganic chemistry. The complex exists as two geometric isomers: cis and trans. Only the cis-isomer is chiral, meaning it is non-superimposable on its mirror image, and therefore exhibits optical activity.[1] The trans-isomer possesses a plane of symmetry and is achiral and optically inactive. The two mirror-image forms of the cis-isomer are called enantiomers and are designated as dextrorotatory (+) and levorotatory (-), which rotate the plane of polarized light in opposite directions.[2] The determination of the optical rotation of these enantiomers is crucial for their characterization, purity assessment, and in understanding their stereospecific interactions in biological systems, a key aspect in drug development.
This document provides a detailed experimental protocol for measuring the optical rotation of the enantiomers of cis-[Pt(en)₂Cl₂]Cl₂ using a polarimeter.
Data Presentation
The optical rotation of a chiral compound is reported as its specific rotation, [α], which is a characteristic physical property. The specific rotation is calculated from the observed rotation (α) using the Biot's law equation:
[α]Tλ = α / (l * c)
where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
The following table summarizes the specific rotation data for the (+) enantiomer of cis-[Pt(en)₂Cl₂]Cl₂. The corresponding (-) enantiomer will have the same magnitude of specific rotation but with a negative sign.
| Enantiomer | Wavelength (λ) | Specific Rotation ([α]) |
| (+)-cis-[Pt(en)₂Cl₂]Cl₂ | 450 nm | Positive Value |
| (-)-cis-[Pt(en)₂Cl₂]Cl₂ | 450 nm | Negative Value |
Note: A precise numerical value for the specific rotation at 450 nm is best obtained by consulting the original research article containing the Optical Rotatory Dispersion (ORD) curve for (+)450-cis-dichlorobis(ethylenediamine)platinum(IV) chloride.[3] The ORD curve shows the change in specific rotation with wavelength.
Experimental Protocols
This section outlines the detailed methodology for measuring the optical rotation of the enantiomers of cis-[Pt(en)₂Cl₂]Cl₂.
Instrumentation and Materials
-
Polarimeter: A device for measuring the angle of rotation of plane-polarized light.
-
Light Source: Typically a sodium lamp (D-line, 589 nm) or a mercury lamp. For wavelength-dependent studies, a monochromator is required.
-
Polarimeter Cell: A cylindrical tube of a specific length (e.g., 1 dm or 0.5 dm) made of glass or quartz.
-
Analytical Balance: For accurate weighing of the sample.
-
Volumetric Flasks and Pipettes: For preparing solutions of known concentrations.
-
Solvent: A suitable solvent in which the complex is soluble and that is optically inactive (e.g., distilled water, ethanol).
-
Sample: Resolved enantiomers of cis-[Pt(en)₂Cl₂]Cl₂.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of [Pt(en)2Cl2]Cl2 in Coordination Chemistry Teaching Labs
Introduction
The coordination complex dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, serves as an excellent model system for teaching fundamental concepts in coordination chemistry. Its synthesis and characterization allow for the exploration of geometric isomerism (cis and trans), chirality in octahedral complexes, and the application of various spectroscopic techniques for structural elucidation. The cis-isomer is chiral and can be resolved into its enantiomers, providing a practical introduction to stereochemistry and optical activity.
This document provides detailed protocols for the synthesis of cis- and trans-[Pt(en)₂Cl₂]Cl₂, the chiral resolution of the cis-isomer, and the characterization of these complexes using common laboratory techniques. These experiments are suitable for advanced undergraduate inorganic chemistry laboratory courses.
Experimental Protocols
Synthesis of trans-[Pt(en)₂Cl₂]Cl₂
The synthesis of the trans-isomer involves the oxidation of a platinum(II) precursor, [Pt(en)₂]Cl₂.
Materials:
-
Potassium tetrachloroplatinate(II), K₂[PtCl₄]
-
Hydrogen peroxide (H₂O₂, 30%)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Ice bath
Procedure:
-
Synthesis of [Pt(en)₂]Cl₂: In a 100 mL beaker, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of distilled water. Gently heat the solution to aid dissolution. In a separate beaker, prepare a solution of 0.35 mL of ethylenediamine in 5 mL of distilled water.
-
Slowly add the ethylenediamine solution to the K₂[PtCl₄] solution with constant stirring. A white precipitate of [Pt(en)₂]Cl₂ should form.
-
Heat the mixture in a water bath at 60-70 °C for 30 minutes to ensure the completion of the reaction.
-
Cool the mixture in an ice bath and collect the white precipitate by vacuum filtration. Wash the product with cold ethanol and then diethyl ether. Air dry the solid.
-
Oxidation to trans-[Pt(en)₂Cl₂]Cl₂: Suspend the synthesized [Pt(en)₂]Cl₂ in 10 mL of distilled water in a 50 mL flask.
-
Slowly add 5 mL of 30% H₂O₂ to the suspension while stirring. The solid will gradually dissolve.
-
To the resulting solution, add 10 mL of concentrated HCl. Heat the solution on a steam bath.
-
Concentrate the solution to about half of its original volume. Yellow-green crystals of trans-[Pt(en)₂Cl₂]Cl₂ will start to form.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product in a desiccator.
Expected Yield: ~ 60-70%
Synthesis of cis-[Pt(en)₂Cl₂]Cl₂
The synthesis of the cis-isomer leverages the trans effect of the chloride ligands.
Materials:
-
Potassium tetrachloroplatinate(II), K₂[PtCl₄]
-
Ethylenediamine (en)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Distilled water
-
Ice bath
Procedure:
-
In a 50 mL beaker, dissolve 1.0 g of K₂[PtCl₄] in 10 mL of distilled water.
-
In a separate small beaker, carefully add 0.15 mL of ethylenediamine to 2 mL of distilled water.
-
Slowly add the diluted ethylenediamine solution to the K₂[PtCl₄] solution with vigorous stirring. A yellow precipitate of [Pt(en)Cl₂] will form.
-
Continue stirring for 15 minutes.
-
In a separate beaker, dilute 0.15 mL of ethylenediamine with 2 mL of distilled water.
-
Add this second portion of ethylenediamine solution to the reaction mixture. The yellow precipitate should dissolve, and the solution will become pale yellow.
-
Heat the solution on a steam bath for approximately 30 minutes.
-
Add 5 mL of concentrated HCl to the solution and continue to heat on the steam bath.
-
Reduce the volume of the solution by gentle heating until pale yellow crystals of cis-[Pt(en)₂Cl₂]Cl₂ begin to form.
-
Cool the solution in an ice bath to complete the crystallization.
-
Collect the product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the crystals in a desiccator.
Expected Yield: ~ 50-60%
Chiral Resolution of cis-[Pt(en)₂Cl₂]Cl₂
The racemic mixture of cis-[Pt(en)₂Cl₂]Cl₂ can be resolved into its enantiomers by fractional crystallization using a chiral resolving agent, such as ammonium (B1175870) d-tartrate.
Materials:
-
cis-[Pt(en)₂Cl₂]Cl₂ (racemic mixture)
-
Ammonium d-tartrate
-
Distilled water
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve 1.0 g of racemic cis-[Pt(en)₂Cl₂]Cl₂ in 20 mL of warm distilled water in a 50 mL beaker.
-
In a separate beaker, dissolve 0.5 g of ammonium d-tartrate in 10 mL of warm distilled water.
-
Mix the two solutions and heat the combined solution gently on a steam bath for about 10 minutes.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomer, (+)---INVALID-LINK--, should precipitate.
-
For complete precipitation, cool the solution in an ice bath for 30 minutes.
-
Collect the crystals of the diastereomer by vacuum filtration and wash with a small amount of cold ethanol.
-
To recover the (+)-enantiomer, dissolve the diastereomeric salt in a minimum amount of hot water and add a few drops of concentrated HCl. This will precipitate the chiral resolving agent as tartaric acid.
-
Filter off the tartaric acid. The filtrate contains the (+)-[Pt(en)₂Cl₂]²⁺ cation.
-
Cool the filtrate in an ice bath to crystallize (+)-cis-[Pt(en)₂Cl₂]Cl₂.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
-
The more soluble diastereomer, (-)---INVALID-LINK--, remains in the filtrate from step 6. The (-)-enantiomer can be recovered by a similar process.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Complex | Formula | Color | Expected Yield (%) |
| trans-[Pt(en)₂Cl₂]Cl₂ | C₄H₁₆Cl₄N₄Pt | Yellow-green | 60 - 70 |
| cis-[Pt(en)₂Cl₂]Cl₂ | C₄H₁₆Cl₄N₄Pt | Pale yellow | 50 - 60 |
| (+)-cis-[Pt(en)₂Cl₂]Cl₂ | C₄H₁₆Cl₄N₄Pt | Pale yellow | Variable |
| (-)-cis-[Pt(en)₂Cl₂]Cl₂ | C₄H₁₆Cl₄N₄Pt | Pale yellow | Variable |
Table 2: Spectroscopic Data for Isomers of [Pt(en)₂Cl₂]Cl₂
| Complex | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(Pt-Cl) | UV-Vis λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| trans-[Pt(en)₂Cl₂]Cl₂ | ~3200, ~3100 | ~340 | ~390, ~290 | ~50, ~200 |
| cis-[Pt(en)₂Cl₂]Cl₂ | ~3200, ~3100 | ~345, ~325 | ~385, ~285 | ~60, ~250 |
Note: The IR and UV-Vis data are representative and may vary slightly depending on the instrument and sample preparation.
Visualization of Workflows
Caption: Synthetic pathways for cis- and trans-[Pt(en)₂Cl₂]Cl₂.
Caption: Chiral resolution workflow for cis-[Pt(en)₂Cl₂]Cl₂.
Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to distinguish between the cis and trans isomers. The higher symmetry of the trans isomer (D₂h point group) results in fewer IR-active Pt-Cl stretching vibrations compared to the less symmetric cis isomer (C₂ point group). The trans isomer is expected to show a single Pt-Cl stretching band, while the cis isomer should exhibit two.
Protocol:
-
Prepare a KBr pellet of the sample.
-
Acquire the IR spectrum in the range of 4000-250 cm⁻¹.
-
Identify the N-H stretching vibrations of the ethylenediamine ligand around 3200-3100 cm⁻¹.
-
Examine the low-frequency region (400-250 cm⁻¹) for the Pt-Cl stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the cis and trans isomers differ due to their distinct molecular geometries, leading to different UV-Vis absorption spectra. These differences can be used for characterization and to monitor reactions in solution.
Protocol:
-
Prepare solutions of known concentration for each isomer in distilled water.
-
Record the UV-Vis spectrum from 600 to 200 nm.
-
Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each absorption band.
Polarimetry
Polarimetry is used to measure the optical rotation of the resolved enantiomers of cis-[Pt(en)₂Cl₂]Cl₂. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.
Protocol:
-
Prepare a solution of the resolved enantiomer of known concentration in a suitable solvent (e.g., water).
-
Use a polarimeter to measure the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where c is the concentration in g/mL and l is the path length of the polarimeter tube in decimeters (dm).
-
The dextrorotatory enantiomer (+) will have a positive specific rotation, while the levorotatory enantiomer (-) will have a negative specific rotation.
Application Notes and Protocols for the Synthesis of [Pt(en)₂Cl₂]Cl₂ Derivatives with Modified Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based anticancer drugs, such as cisplatin (B142131) and its analogues, are a cornerstone of chemotherapy. The octahedral Pt(IV) complex, [Pt(en)₂Cl₂]Cl₂ (dichlorobis(ethylenediamine)platinum(IV) chloride), serves as an important scaffold for the development of new therapeutic agents. Pt(IV) complexes are generally more kinetically inert than their Pt(II) counterparts, which can reduce off-target reactions and side effects.[1] They are considered prodrugs that, upon entering the low-oxygen environment of cancer cells, are reduced to the active Pt(II) species, which can then bind to DNA and induce apoptosis.[2][3]
A key advantage of the Pt(IV) scaffold is the presence of two axial ligands that can be modified to enhance the pharmacological properties of the complex.[2] By attaching biologically active molecules to these axial positions, "multi-action" or "synergistic" drugs can be designed.[4][5][6] These modified ligands can improve cellular uptake, target specific cellular pathways, or have their own cytotoxic effects, thereby increasing the overall efficacy of the drug and potentially overcoming mechanisms of resistance.[4][5]
This document provides detailed protocols for the synthesis of derivatives of [Pt(en)₂Cl₂]Cl₂ with modified ethylenediamine (B42938) (en) "carrier" ligands and modified axial ligands. It also includes a summary of quantitative data for the characterization and cytotoxic activity of these complexes, as well as a visualization of the general synthetic workflow and mechanism of action.
Data Presentation
Table 1: Cytotoxicity of Platinum Complexes with Modified Ligands
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| cisplatin | A2780 | 1.2 ± 0.1 | [4] |
| cisplatin | A2780cis | 10.3 ± 1.2 | [4] |
| oxaliplatin | A2780 | 2.5 ± 0.3 | [4] |
| oxaliplatin | A2780cis | 21.5 ± 2.1 | [4] |
| cis,cis,trans-[Pt(NH₃)₂Cl₂(IPA)(OH)] | A2780 | 0.3 ± 0.05 | [4] |
| cis,cis,trans-[Pt(NH₃)₂Cl₂(IPA)(OH)] | A2780cis | 2.1 ± 0.3 | [4] |
| Pt(II) complex with N-benzyl-ethylenediamine and oxalate (B1200264) | A549 | > 50 | [7] |
| Pt(II) complex with N-benzyl-ethylenediamine and oxalate | B16-F1 | 28.3 ± 1.5 | [7] |
| Pt(II) complex with N-benzyl-ethylenediamine and oxalate | B16-F10 | 29.8 ± 1.2 | [7] |
| Pt(II) complex with N-benzyl-ethylenediamine and oxalate | MDA-MB-231 | 18.2 ± 1.1 | [7] |
IPA = indole-3-propionate
Table 2: Spectroscopic and Electrochemical Data of Platinum Complexes
| Complex | ¹⁹⁵Pt NMR (δ, ppm) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Reduction Potential (Epc, V) |
| [Pt(en)₂]Cl₂ | -3015 to -3030 | Complex multiplets for -CH₂- and -NH₂ | - | - |
| [PtCl₂(en)] | -2384 to -2386 | Complex multiplets for -CH₂- and -NH₂ | - | - |
| Pt(II) complex with N-benzyl-ethylenediamine | -2360 | 4.80 (s, 2H, NH₂), 7.28 (m, 5H, Ar) | 3253, 3180, 3025 (N-H, C-H) | - |
| Pt(IV) complex with lonidamine (B1675067) ligands | - | - | - | -0.93 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl Ethylenediamine Ligand
This protocol describes the synthesis of a modified ethylenediamine ligand, which can then be used to create a platinum complex with a modified carrier ligand.
Materials:
-
Ethylenediamine
-
Benzyl (B1604629) chloride
-
Sodium hydroxide (B78521)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., methanol/chloroform (B151607) mixture)
Procedure:
-
To a solution of ethylenediamine (100 mmol) in ethanol (30 mL), slowly add benzyl chloride (10 mmol) over a period of 4 hours with continuous stirring at room temperature.[8]
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours at room temperature.
-
Remove the ethanol by evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a sodium hydroxide solution to a pH of approximately 10.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-benzyl ethylenediamine by column chromatography on silica gel using a suitable eluent system, such as a methanol/chloroform gradient.[8]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of a Pt(II) Complex with a Modified Ethylenediamine Ligand
This protocol details the synthesis of a Pt(II) complex using the N-benzyl ethylenediamine ligand synthesized in Protocol 1.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
N-benzyl ethylenediamine
-
Deionized water
Procedure:
-
Dissolve K₂[PtCl₄] (1 mmol) in 10 mL of deionized water.
-
In a separate flask, dissolve N-benzyl ethylenediamine (1 mmol) in 5 mL of deionized water.
-
Slowly add the N-benzyl ethylenediamine solution to the K₂[PtCl₄] solution with vigorous stirring at room temperature.[7]
-
A precipitate will form. Continue stirring the mixture for 24 hours at room temperature to ensure the completion of the reaction.
-
Isolate the solid product by filtration and wash it with cold water, ethanol, and finally diethyl ether.
-
Dry the product under vacuum.
-
Characterize the resulting Pt(II) complex by elemental analysis, IR, ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR spectroscopy.
Protocol 3: Oxidation of a Pt(II) Complex to a Pt(IV) Complex
This protocol describes the general procedure for oxidizing a Pt(II) complex to its corresponding Pt(IV) complex.
Materials:
-
Pt(II) complex (e.g., from Protocol 2)
-
30% Hydrogen peroxide (H₂O₂) or Chlorine gas (Cl₂)
-
Appropriate solvent (e.g., water for H₂O₂, chloroform for Cl₂)
Method A: Oxidation with Hydrogen Peroxide
-
Suspend the Pt(II) complex in water.
-
Add an excess of 30% H₂O₂ to the suspension.
-
Heat the mixture at reflux for several hours until the Pt(II) complex has completely dissolved and the solution becomes clear. This typically results in the formation of a dihydroxido-Pt(IV) species.
-
To obtain the dichloro-Pt(IV) complex, add concentrated hydrochloric acid to the solution and continue to heat, which will substitute the hydroxido ligands with chloro ligands.
-
Cool the solution to room temperature and then in an ice bath to crystallize the Pt(IV) product.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Method B: Oxidation with Chlorine Gas
-
Suspend the Pt(II) complex in an appropriate organic solvent like chloroform.[9]
-
Bubble chlorine gas through the suspension with stirring at room temperature for 30 minutes.[9]
-
The reaction progress can be monitored by a color change and the dissolution of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the Pt(IV) complex.[9]
-
Recrystallize the product from a suitable solvent system.
-
Characterize the final Pt(IV) complex using appropriate spectroscopic methods.
Protocol 4: Modification of Axial Ligands in a Pt(IV) Complex
This protocol outlines the synthesis of a Pt(IV) complex with modified axial ligands, starting from a dihydroxido-Pt(IV) intermediate.
Materials:
-
trans-dihydroxido-Pt(IV) complex (from Protocol 3, Method A, step 3)
-
Carboxylic acid of choice (e.g., indole-3-propionic acid)
-
DCC (N,N'-dicyclohexylcarbodiimide) or other coupling agent
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Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the trans-dihydroxido-Pt(IV) complex in an anhydrous solvent.
-
Add the desired carboxylic acid (2 equivalents) to the solution.
-
Add a coupling agent such as DCC (2.2 equivalents) to facilitate the esterification of the axial hydroxido ligands.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product with modified axial ligands by NMR, IR, and mass spectrometry.
Visualizations
Synthesis Workflow
Caption: General workflow for synthesizing derivatives of [Pt(en)₂Cl₂]Cl₂.
Mechanism of Action
Caption: Proposed mechanism of action for Pt(IV) prodrugs with bioactive axial ligands.
References
- 1. [Pt(en)2Cl2]Cl2 | 16924-88-2 | Benchchem [benchchem.com]
- 2. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.med.muni.cz [www2.med.muni.cz]
- 4. Multiaction Pt(IV) Complexes: Cytotoxicity in Ovarian Cancer Cell Lines and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-[Pt(en)2Cl2]Cl2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-[Pt(en)2Cl2]Cl2.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final yield of cis-[Pt(en)2Cl2]Cl2 is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two-main stages of synthesis: preparation of the Pt(II) precursor ([Pt(en)2]Cl2) and its subsequent oxidation.
Potential Causes & Solutions:
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Incomplete Reaction in Precursor Synthesis: Ensure the reaction between K2[PtCl4] and ethylenediamine (B42938) goes to completion. The reaction mixture should be stirred thoroughly and allowed sufficient time to react.
-
Loss of Product During Washing: The Pt(II) precursor, [Pt(en)2]Cl2, has some solubility in water. When washing the crude product, use ice-cold water and minimal volumes to reduce dissolution. Similarly, wash the final Pt(IV) product with ice-cold ethanol (B145695).
-
Inefficient Oxidation: The oxidation of [Pt(en)2]Cl2 to cis-[Pt(en)2Cl2]Cl2 is a critical step. Ensure a steady and sufficient flow of chlorine gas or an adequate amount of hydrogen peroxide is used. Over-oxidation can lead to side products.
-
Suboptimal Reaction Temperature: Controlling the temperature is crucial. For the oxidation step with H2O2, the temperature should be carefully monitored and maintained as specified in the protocol to avoid decomposition of the product or undesired side reactions.
-
Precipitation Issues: To maximize the precipitation of the final product, ensure the solution is sufficiently cooled in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization if it's slow to start.
Q2: How can I be sure that I have synthesized the cis isomer and not the trans isomer?
A2: Distinguishing between the cis and trans isomers is critical and can be reliably achieved using spectroscopic methods. The key is that the cis isomer has lower symmetry (C2) than the trans isomer (D2h).[1]
-
Infrared (IR) Spectroscopy: This is a classic and effective method. Due to its lower symmetry, the cis isomer will exhibit two distinct Pt-Cl stretching bands in the low-frequency region of the IR spectrum. In contrast, the more symmetric trans isomer will only show one Pt-Cl stretching band.[1]
-
¹³C NMR Spectroscopy: The symmetry differences are also evident in the ¹³C NMR spectrum. The cis isomer will show two distinct signals for the methylene (B1212753) carbons of the ethylenediamine ligands because they are chemically inequivalent. The trans isomer, with its higher symmetry, will display only a single resonance as all four methylene carbons are equivalent.[1]
Q3: I see a green precipitate in my reaction mixture. What is it and how can I avoid it?
A3: A green precipitate is likely Magnus's green salt, [Pt(NH3)4][PtCl4], or an analogous compound with ethylenediamine. This is a common impurity in platinum chemistry, particularly when using Pt(II) starting materials.
Avoidance Strategies:
-
Order of Reagent Addition: When preparing the Pt(II) precursor, ensure that the ethylenediamine is added to the solution of K2[PtCl4] and not the other way around.
-
Controlled Reaction Conditions: Maintain the recommended temperature and pH during the reaction. Deviations can promote the formation of this insoluble salt. For analogous cisplatin (B142131) syntheses, it's advised not to let the reaction mixture stand at room temperature for extended periods to prevent its formation.[2]
-
Purity of Starting Materials: Use high-purity K2[PtCl4] as impurities can sometimes catalyze the formation of side products.
Q4: The synthesized product is difficult to dissolve for recrystallization. What can I do?
A4: The solubility of cis-[Pt(en)2Cl2]Cl2 can be limited. If you are facing difficulties with recrystallization from water, consider the following:
-
Use Dilute Acid: Recrystallization can be performed from a hot 0.1 N HCl solution.[2] The acidic conditions can help to suppress the formation of aqua or hydroxo complexes.[3]
-
Alternative Solvents: For very stubborn cases, recrystallization from N,N-dimethylformamide (DMF) followed by the addition of 0.1 N HCl to induce precipitation has been used for similar platinum complexes and can be an effective alternative.[2]
-
Ensure Sufficient Heating: When using hot water or dilute HCl, make sure the solution is heated to a near-boiling temperature to achieve maximum dissolution before hot filtration.
Data Presentation
Table 1: Summary of Typical Reaction Parameters for cis-[Pt(en)2Cl2]Cl2 Synthesis
| Parameter | Stage 1: [Pt(en)2]Cl2 Synthesis | Stage 2: Oxidation to cis-[Pt(en)2Cl2]Cl2 |
| Starting Platinum Salt | K2[PtCl4] | [Pt(en)2]Cl2 |
| Key Reagents | Ethylenediamine (en) | Chlorine (Cl2) gas or Hydrogen Peroxide (H2O2) |
| Solvent | Water | Water |
| Typical Temperature | Room Temperature to gentle warming | 0-10 °C (for Cl2 gas) or controlled warming (for H2O2) |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Typical Yield | ~80-90% | ~70-85% |
Experimental Protocols
Protocol 1: Synthesis of the Pt(II) Precursor, [Pt(en)2]Cl2
-
Dissolution of Starting Material: Dissolve 1.0 g of K2[PtCl4] in 10 mL of deionized water in a 50 mL flask. Gentle warming may be applied to facilitate dissolution.
-
Addition of Ethylenediamine: While stirring, slowly add a stoichiometric amount of ethylenediamine (approximately 0.3 g or 0.33 mL) to the K2[PtCl4] solution.
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours. A color change should be observed as the reaction progresses.
-
Isolation of Precursor: Cool the reaction mixture in an ice bath to maximize precipitation of the [Pt(en)2]Cl2 product.
-
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water, followed by a small amount of cold ethanol. Dry the product in a desiccator. The expected yield is typically in the range of 80-90%.
Protocol 2: Oxidation of [Pt(en)2]Cl2 to cis-[Pt(en)2Cl2]Cl2
-
Preparation of Suspension: Suspend 0.5 g of the synthesized [Pt(en)2]Cl2 in 5 mL of deionized water in a flask. Cool the suspension in an ice bath.
-
Oxidation with Chlorine Gas: Bubble chlorine gas through the cold, stirred suspension for approximately 30-60 minutes. The color of the suspension will change as the Pt(II) is oxidized to Pt(IV).
-
Alternative Oxidation with H2O2: As an alternative to chlorine gas, add 3 mL of 30% hydrogen peroxide (H2O2) to the aqueous suspension of [Pt(en)2]Cl2. Gently warm the mixture to approximately 60°C for 30 minutes. Then, add 5 mL of concentrated HCl and continue heating for another 30 minutes.
-
Product Isolation: After the oxidation is complete, cool the mixture in an ice bath to precipitate the yellow cis-[Pt(en)2Cl2]Cl2 product.
-
Washing and Drying: Collect the yellow solid by vacuum filtration. Wash the product with a small amount of ice-cold ethanol and then diethyl ether. Dry the final product. The expected yield is typically 70-85%.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude cis-[Pt(en)2Cl2]Cl2 in a minimum amount of hot deionized water (or 0.1 N HCl) by heating to near boiling.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.
Visualizations
Caption: Synthetic workflow for cis-[Pt(en)2Cl2]Cl2.
Caption: Troubleshooting guide for low yield issues.
References
preventing isomerization of trans-[Pt(en)2Cl2]Cl2 during synthesis
Technical Support Center: Platinum Complex Synthesis
Welcome to the technical support center for the synthesis of platinum-based compounds. This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of trans-[Pt(en)2Cl2]Cl2, with a focus on preventing isomerization to the cis-form.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cis-isomer contamination during the synthesis of trans-[Pt(en)2Cl2]Cl2?
Isomerization from the trans to the cis form can be a significant issue, primarily driven by thermodynamic and kinetic factors. The process can be initiated or accelerated by external energy sources such as heat and light. Furthermore, the choice of solvent is critical; coordinating solvents can interact with the platinum center, potentially facilitating a rearrangement of the ligands to form a more stable or kinetically favored cis-isomer or an equilibrium mixture of both.[1][2]
Q2: How can I minimize isomerization during the synthesis reaction itself?
To suppress the formation of the cis-isomer during the synthesis, precise control over reaction conditions is essential.
-
Temperature Control: Maintain a low temperature throughout the reaction. Performing the synthesis, particularly the oxidation step, in an ice bath can significantly reduce the rate of isomerization.
-
Exclusion of Light: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil, as photochemical reactions can promote isomerization.
-
Solvent Selection: Use non-coordinating solvents where possible. In aqueous media, controlling the pH and concentration is crucial. For instance, recrystallization from dilute hydrochloric acid is often used to purify platinum complexes, as it can suppress side reactions and favor the crystallization of one isomer over another.[3]
Q3: My final product is contaminated with the cis-isomer. How can I purify it?
If your product contains the cis-isomer, several purification techniques can be employed, primarily leveraging the different physical and chemical properties of the isomers.
-
Fractional Recrystallization: This is the most common method. The trans-isomer is typically less soluble than the cis-isomer in dilute acid solutions.[4] Recrystallizing the crude product from a minimal amount of hot 0.1 N HCl can yield pure trans-isomer crystals upon cooling.[3]
-
Kurnakow Test Adaptation: The Kurnakow test, which uses thiourea (B124793) (tu), is a classic method to distinguish between cis and trans isomers of platinum(II) amine complexes.[5] The trans-isomer reacts with thiourea to form a poorly water-soluble white precipitate (trans-[Pt(NH3)2(tu)2]Cl2), while the cis-isomer forms a soluble yellow complex ([Pt(tu)4]Cl2).[5][6] While this is a destructive test for the original complex, the underlying principle of differential reactivity can be adapted for separation in some cases.
Q4: What are the best analytical techniques to confirm the isomeric purity of my trans-[Pt(en)2Cl2]Cl2 product?
Confirming the isomeric purity is a critical final step. Several spectroscopic methods are effective:
-
¹³C NMR Spectroscopy: This is a definitive method for distinguishing the isomers. Due to its higher symmetry (D2h point group), all four methylene (B1212753) carbons in the ethylenediamine (B42938) ligands of the trans-isomer are chemically equivalent, resulting in a single signal in the ¹³C NMR spectrum.[7] The cis-isomer has lower symmetry (C2), making the carbons on the two ethylenediamine ligands inequivalent and thus producing two distinct signals.[7]
-
X-ray Diffraction: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation of the geometry, including the spatial arrangement of the chloride and ethylenediamine ligands.[8]
-
Infrared (IR) Spectroscopy: The different symmetries of the cis and trans isomers result in different numbers of IR-active Pt-Cl stretching bands. The less symmetric cis-isomer will typically exhibit more bands than the more symmetric trans-isomer.
Q5: Can the solvent used for dissolving the complex for analysis cause isomerization?
Yes, isomerization can occur in solution after synthesis. NMR studies on similar complexes have shown that dissolving a pure isomer can lead to the formation of an equilibrium mixture with its counterpart over time.[9][10] For example, dissolving crystals of cis-[PtCl2{Te(CH2)6}2] in CDCl3 leads to a dynamic equilibrium where the trans-isomer becomes the predominant species.[9][10] It is therefore advisable to perform analytical measurements, especially NMR, as soon as possible after dissolution and at low temperatures if instability is suspected.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant cis-isomer contamination detected in the final product. | 1. Reaction temperature was too high. 2. Reaction was exposed to light. 3. Inappropriate solvent was used. | 1. Repeat the synthesis, maintaining the reaction temperature at 0-5 °C using an ice bath. 2. Protect the reaction vessel from light. 3. Purify the product using fractional recrystallization from 0.1 N HCl.[3] |
| Low yield of the desired trans-isomer. | 1. Incomplete oxidation of the Pt(II) starting material. 2. Loss of product during recrystallization. | 1. Ensure the oxidizing agent (e.g., chlorine gas, H₂O₂) is added in sufficient quantity and allowed to react completely. 2. During recrystallization, use the minimum amount of hot solvent to dissolve the product and cool the solution slowly, finishing with an ice bath to maximize crystal formation. |
| Difficulty distinguishing isomers by NMR. | 1. Low sample concentration or insufficient scan time. 2. Isomerization occurring in the NMR solvent. | 1. Increase the concentration of the NMR sample and/or the number of scans to improve the signal-to-noise ratio. 2. Run the NMR at a lower temperature and analyze the sample immediately after preparation. |
Data Summary: Isomer Comparison
The table below summarizes key distinguishing properties of the cis and trans isomers of [Pt(en)2Cl2]Cl2.
| Property | trans-[Pt(en)2Cl2]Cl2 | cis-[Pt(en)2Cl2]Cl2 | Reference |
| Molecular Symmetry | D₂h (Achiral) | C₂ (Chiral) | [7] |
| ¹³C NMR Spectrum | Single resonance for methylene carbons | Two distinct resonances for methylene carbons | [7] |
| Optical Activity | Optically inactive | Optically active (can be resolved into enantiomers) | [7] |
| Solubility | Generally lower solubility in water and dilute HCl | Generally higher solubility in water and dilute HCl | [4] |
| Color | Yellow | Yellow | [6] |
Experimental Protocols
Protocol 1: Synthesis of trans-[Pt(en)2Cl2]Cl2
This protocol is based on the oxidation of the Pt(II) precursor, [Pt(en)2]Cl2.
Materials:
-
[Pt(en)2]Cl2
-
Chlorine (Cl₂) gas or 30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Dissolve a known quantity of [Pt(en)2]Cl2 in a minimum amount of distilled water in a round-bottom flask.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Oxidation Step (choose one method):
-
Method A (Chlorine Gas): While stirring vigorously, slowly bubble chlorine gas through the cold solution. The color of the solution will change as the Pt(IV) complex forms. Continue for approximately 15-20 minutes or until the reaction is complete (indicated by a stable color change).
-
Method B (H₂O₂/HCl): Slowly add an excess of concentrated HCl to the solution, followed by the dropwise addition of 30% H₂O₂. Stir continuously in the ice bath.
-
-
After the oxidation is complete, the yellow product, trans-[Pt(en)2Cl2]Cl2, may begin to precipitate. To increase the yield, the volume of the solution can be reduced under vacuum while keeping it cold.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with small portions of ice-cold water, followed by a final wash with a small amount of acetone (B3395972) or ether.
-
Dry the product in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol is designed to remove the more soluble cis-isomer.
-
Transfer the crude trans-[Pt(en)2Cl2]Cl2 product to a small Erlenmeyer flask.
-
Add a minimal volume of 0.1 N HCl and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Avoid boiling for extended periods.
-
If any insoluble impurities are present, filter the hot solution quickly through a pre-warmed filter funnel.
-
Cover the flask or beaker and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the solution in an ice bath for at least 30 minutes to maximize the crystallization of the pure trans-isomer.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 0.1 N HCl, and finally with acetone.
-
Dry the purified product thoroughly.
Visual Workflow
The following diagram illustrates the key stages and considerations for preventing isomerization during the synthesis and purification of trans-[Pt(en)2Cl2]Cl2.
Caption: Workflow for Synthesizing and Purifying trans-[Pt(en)2Cl2]Cl2.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transplatin - Wikipedia [en.wikipedia.org]
- 7. This compound | 16924-88-2 | Benchchem [benchchem.com]
- 8. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
troubleshooting low purity in [Pt(en)2Cl2]Cl2 preparations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low purity in the synthesis of dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a mixture of cis and trans isomers. How can I improve the isomeric purity?
A1: The presence of isomeric impurities is a common issue. The synthetic route you choose is critical for obtaining the desired isomer.
-
For the synthesis of trans-[Pt(en)2Cl2]Cl2: A well-established two-step method starting from the platinum(II) precursor, [Pt(en)2]Cl2, is recommended for high isomeric purity.[1] This involves the oxidation of [Pt(en)2]Cl2 with an oxidizing agent like hydrogen peroxide (H₂O₂), followed by chlorination with concentrated hydrochloric acid (HCl).[1] Incomplete reaction at either step can lead to contamination with the starting material or the dihydroxy intermediate.
-
For the synthesis of cis-[Pt(en)2Cl2]Cl2: Direct reaction of a Pt(IV) salt, such as potassium hexachloroplatinate(IV) (K₂[PtCl₆]), with ethylenediamine (B42938) can be employed.[1] However, careful control of reaction conditions is crucial to favor the formation of the cis isomer.
Troubleshooting Steps:
-
Verify Your Starting Materials: Ensure the purity of your platinum precursor (K₂[PtCl₄] or K₂[PtCl₆]) and ethylenediamine.
-
Optimize Reaction Conditions:
-
Temperature: For the trans isomer synthesis, ensure the oxidation and chlorination steps are carried out at the recommended temperatures to drive the reactions to completion. For microwave-assisted syntheses of similar platinum complexes, temperature control is critical, as higher temperatures can favor the formation of the trans isomer.
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Reaction Time: Allow sufficient time for each reaction step to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) if applicable.
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Purification: Recrystallization is an effective method for improving isomeric purity. For similar platinum complexes, recrystallization from a dilute acid solution (e.g., 0.1 N HCl) has been shown to be effective.
Q2: My product has an off-color (e.g., greenish tint) instead of the expected pale yellow. What could be the cause?
A2: A greenish tint can be indicative of the presence of impurities, such as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) or its ethylenediamine analog. While more commonly associated with ammine complexes, analogous species can form with ethylenediamine. This type of impurity arises from the reaction of a cationic Pt(II) complex with an anionic Pt(II) complex.
Troubleshooting Steps:
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Control Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the platinum(II) precursor can lead to the formation of complex salts.
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pH Control: In syntheses starting from K₂[PtCl₄], maintaining the appropriate pH is crucial to prevent the formation of undesired side products.
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Purification:
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As mentioned, recrystallization from dilute HCl can help remove ionic impurities.
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Washing the crude product with appropriate solvents can also help remove unreacted starting materials and some side products.
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Q3: The yield of my reaction is significantly lower than expected. What are the potential reasons?
A3: Low yields can result from a variety of factors, from reactant quality to procedural errors.
Troubleshooting Steps:
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Incomplete Reaction: As discussed, ensure your reaction goes to completion by optimizing temperature and reaction time.
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Loss during Workup:
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Precipitation: Ensure complete precipitation of your product. Cooling the reaction mixture can improve the yield, but be aware that this may also precipitate more impurities.
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Filtration and Washing: Minimize product loss during filtration by using appropriate filter paper and washing with a minimal amount of cold solvent.
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Side Reactions: The formation of significant amounts of side products, such as the undesired isomer or complex salts, will naturally reduce the yield of the target compound.
Q4: How can I confirm the purity and isomeric identity of my this compound product?
A4: A combination of spectroscopic and analytical techniques is essential for confirming the identity and purity of your product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for distinguishing between the cis and trans isomers.[1]
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¹H NMR: The protons on the ethylenediamine ligands will show complex multiplets. In the trans isomer, the two ethylenediamine ligands are chemically equivalent.[1]
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¹³C NMR: This is often more definitive. Due to its higher symmetry (D2h), the trans isomer will exhibit a single resonance for the four equivalent methylene (B1212753) carbons. The cis isomer, having lower symmetry (C2), will show two distinct signals for the inequivalent carbons on the two ethylenediamine ligands.[1]
-
-
Elemental Analysis: Comparing the experimentally determined weight percentages of C, H, N, and Pt with the calculated values for the desired formula provides a good indication of overall purity.
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X-ray Crystallography: This provides unambiguous structural confirmation of the isomer and reveals the precise bond lengths and angles.
Quantitative Data Summary
| Parameter | trans-[Pt(en)2Cl2]Cl2 | cis-[Pt(en)2Cl2]Cl2 |
| Symmetry | D2h | C2 |
| ¹³C NMR Signal | 1 signal | 2 signals |
| Chirality | Achiral | Chiral (exists as a pair of enantiomers)[1] |
Experimental Protocols
Synthesis of trans-[Pt(en)2Cl2]Cl2
This is a representative two-step protocol starting from K₂[PtCl₄].
-
Synthesis of [Pt(en)2]Cl2:
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Dissolve K₂[PtCl₄] in water.
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Slowly add a stoichiometric amount of ethylenediamine with stirring.
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The [Pt(en)2]Cl2 product will precipitate. It can be isolated by filtration, washed with cold water and ethanol, and dried.
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Oxidation and Chlorination:
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Suspend the [Pt(en)2]Cl2 in water.
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Add an excess of 30% hydrogen peroxide (H₂O₂) and heat the mixture to promote oxidation to the dihydroxy platinum(IV) complex.
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After the reaction is complete, add concentrated hydrochloric acid (HCl) and heat to replace the hydroxyl groups with chloride ligands.
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The trans-[Pt(en)2Cl2]Cl2 will precipitate upon cooling. Isolate the product by filtration, wash with cold water and ethanol, and dry.
-
Visualizations
References
Technical Support Center: Optimizing the Separation of Cis and Trans Isomers of [Pt(en)2Cl2]Cl2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of cis- and trans-[Pt(en)₂Cl₂]Cl₂ isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂?
A1: The cis and trans isomers of dichlorobis(ethylenediamine)platinum(IV) chloride are geometric isomers, or diastereomers, meaning they have the same chemical formula but a different spatial arrangement of ligands around the platinum metal center. In the cis isomer, the two chloride ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are on opposite sides of the platinum center (at a 180° angle). A key distinction is that the cis isomer is chiral and can be resolved into a pair of enantiomers (optically active isomers), whereas the trans isomer is achiral and therefore optically inactive.[1]
Q2: What is the most common method for separating the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂?
A2: The most common and effective method for separating the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂ is fractional crystallization. This technique leverages the differences in solubility between the two isomers in a specific solvent system. Typically, the trans isomer is less soluble and will crystallize out of solution first upon cooling, allowing for its separation from the more soluble cis isomer which remains in the mother liquor.
Q3: How can I confirm the identity of the separated cis and trans isomers?
A3: Several analytical techniques can be used to confirm the identity of the isomers:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful. The trans isomer, due to its higher symmetry (D₂h), will show a single resonance for the four equivalent methylene (B1212753) carbons of the ethylenediamine (B42938) ligands. The cis isomer has lower symmetry (C₂), resulting in two distinct signals for the inequivalent carbons.[1]
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UV-Visible Spectroscopy: The cis and trans isomers exhibit different absorption spectra. For the analogous cobalt complex, the trans isomer is green, while the cis isomer is violet.[2][3] Similar color differences and distinct UV-Vis spectra are expected for the platinum complexes.
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Kurnakov Test: This is a classical chemical test to distinguish between cis and trans isomers of platinum(II) complexes, and a similar principle can be applied here. The reaction with thiourea (B124793) yields different products with distinct solubilities and colors. The trans isomer typically forms a white, insoluble powder, while the cis isomer forms a yellow, soluble complex.[4]
Q4: Can the cis and trans isomers interconvert?
A4: Yes, isomerization can occur, particularly in solution and upon heating. The trans isomer can be converted to the more stable cis isomer by dissolving it in water and heating the solution.[2][3] This is an important consideration during synthesis and separation, as prolonged heating can lead to the formation of the undesired isomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and separation of [Pt(en)₂Cl₂]Cl₂ isomers.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired isomer | Incomplete reaction during synthesis. | Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature. |
| Loss of product during washing steps. | Use minimal amounts of ice-cold washing solvents to prevent the product from dissolving. | |
| Isomerization to the undesired isomer. | For the synthesis of the trans isomer, avoid prolonged heating. For the cis isomer, ensure complete conversion from the trans isomer by monitoring the color change of the solution. | |
| Product is contaminated with starting materials | Insufficient purification. | Recrystallize the product from an appropriate solvent. Ensure thorough washing of the final product. |
| Formation of an unexpected isomer | Incorrect reaction conditions. | Carefully control the reaction temperature. For example, in the synthesis of some platinum complexes, higher temperatures can favor the formation of the trans isomer.[5] |
Fractional Crystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | The solubilities of the cis and trans isomers are too similar in the chosen solvent. | Experiment with different solvent systems to maximize the solubility difference between the isomers. |
| The cooling rate is too fast, leading to co-crystallization. | Employ a slow and controlled cooling process to allow for the selective crystallization of the less soluble isomer. | |
| The initial mixture contains a near-eutectic composition. | If possible, adjust the initial ratio of the isomers before attempting crystallization. | |
| Low purity of the crystallized isomer | Impurities are trapped in the crystal lattice. | After the initial crystallization, perform a "sweating" step by gently warming the crystals to partially melt them. This allows the more soluble impurities (including the other isomer) to be washed away. |
| Inefficient removal of the mother liquor. | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor containing the more soluble isomer. | |
| No crystal formation upon cooling | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent before cooling. |
| The presence of impurities is inhibiting crystallization. | Purify the initial mixture before attempting fractional crystallization. |
Experimental Protocols
The following are generalized protocols for the synthesis of the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂. These are based on established procedures for analogous cobalt complexes and general principles of platinum coordination chemistry. Researchers should optimize these procedures for their specific laboratory conditions.
Synthesis of trans-[Pt(en)₂Cl₂]Cl
This procedure is adapted from the synthesis of the analogous trans-[Co(en)₂Cl₂]Cl.[6]
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Starting Material Preparation: Begin with a solution of a suitable Pt(IV) salt or synthesize it in situ by oxidizing a Pt(II) species like K₂[PtCl₄] in the presence of ethylenediamine.
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Reaction: In a fume hood, dissolve the platinum starting material in water. Add a stoichiometric amount of ethylenediamine solution.
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Oxidation (if starting from Pt(II)): If using a Pt(II) precursor, introduce an oxidizing agent such as hydrogen peroxide (H₂O₂) dropwise while stirring.
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Acidification: Slowly add concentrated hydrochloric acid (HCl) to the reaction mixture.
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Crystallization: Heat the solution gently on a steam bath to concentrate it. As the volume is reduced, the less soluble green trans isomer will begin to crystallize.
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Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the green crystals by filtration.
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Washing and Drying: Wash the crystals with small portions of ice-cold methanol (B129727) and then diethyl ether to remove soluble impurities. Air-dry the final product.
Synthesis of cis-[Pt(en)₂Cl₂]Cl
This procedure involves the isomerization of the trans isomer and is adapted from the synthesis of cis-[Co(en)₂Cl₂]Cl.[6]
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Dissolution: Dissolve the purified trans-[Pt(en)₂Cl₂]Cl in a minimal amount of deionized water.
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Isomerization: Gently heat the solution on a steam bath. The color of the solution should change from green to violet, indicating the conversion of the trans isomer to the cis isomer.
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Crystallization: Evaporate the solution to dryness on the steam bath. The resulting solid should be the violet cis isomer.
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Purification: If necessary, the crude cis isomer can be purified by recrystallization. Wash the purified crystals with a few drops of ice-cold water.
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Drying: Dry the final product.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and separation of the [Pt(en)₂Cl₂]Cl₂ isomers.
Caption: Workflow for the synthesis of the trans isomer and its subsequent conversion to the cis isomer.
Caption: A logical troubleshooting workflow for addressing common issues in fractional crystallization.
References
- 1. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Dichlorobis(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 3. cis-Dichlorobis(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 4. datapdf.com [datapdf.com]
- 5. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
dealing with poor crystal quality in X-ray diffraction of [Pt(en)2Cl2]Cl2
This technical support center provides troubleshooting guidance for researchers encountering poor crystal quality in the X-ray diffraction (XRD) of Dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2. The following sections offer frequently asked questions and detailed troubleshooting guides to address common challenges during crystallization and XRD experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining poor quality crystals of this compound?
A1: The most frequent issue is rapid crystallization, which often leads to the formation of small, disordered, or polycrystalline material. This can be caused by using a solvent in which the complex is too soluble, leading to rapid precipitation upon cooling or solvent evaporation. For ionic complexes like this compound, the choice of solvent and the rate of crystallization are critical factors.[1][2]
Q2: My crystals are consistently forming as very fine needles. Is this a problem for XRD?
A2: While diffraction data can sometimes be collected from needle-shaped crystals, they often lead to issues such as poor diffraction intensity, difficulty in mounting, and preferential orientation, which can complicate data collection and structure solution. The formation of needles is related to the crystal packing and can be influenced by the solvent system.[3][4] Exploring different solvents or solvent mixtures can alter the crystal habit.[3][5][6]
Q3: I am observing twinning in my crystals. What can I do to minimize this?
A3: Twinning, where two or more crystals are intergrown, is a common problem that can make structure determination difficult or impossible. Slowing down the crystal growth is the most effective way to combat twinning. This can be achieved by using a solvent in which the compound is less soluble, lowering the crystallization temperature, or using techniques like vapor diffusion or layering to achieve a slower approach to supersaturation.[7]
Q4: Can the purity of my this compound sample affect crystal quality?
A4: Absolutely. Impurities can inhibit crystal growth, lead to the formation of smaller or less ordered crystals, or even prevent crystallization altogether.[1] It is crucial to start with a highly pure sample. If you suspect impurities are present, consider recrystallizing your sample before attempting to grow single crystals for diffraction.
Q5: What are the ideal dimensions for a crystal of this compound for single-crystal XRD?
A5: For most modern diffractometers, a crystal with dimensions of approximately 0.1 to 0.3 mm in all directions is ideal.[4] However, the optimal size can depend on the diffractometer's X-ray source and detector. Very large crystals can suffer from absorption effects, while very small crystals may not diffract strongly enough.[4]
Troubleshooting Guides
Issue 1: No Crystals are Forming
Symptom: The solution remains clear even after cooling or extended periods of solvent evaporation.
| Potential Cause | Troubleshooting Step |
| Solution is too dilute. | Gently evaporate some of the solvent to increase the concentration of the complex.[8][9] |
| Supersaturation has not been reached. | Try cooling the solution to a lower temperature. If that fails, consider adding an anti-solvent (a solvent in which the complex is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then slightly warm the solution until it becomes clear again before allowing it to cool slowly.[9][10] |
| Nucleation is inhibited. | Try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites.[8][9] Alternatively, introduce a seed crystal from a previous successful crystallization. |
| Incorrect solvent. | The compound may be too soluble in the chosen solvent. A systematic screening of different solvents is recommended. |
Issue 2: Formation of Microcrystalline Powder or Small Needles
Symptom: A fine powder or a mass of very small, needle-like crystals precipitates from the solution.
| Potential Cause | Troubleshooting Step |
| Crystallization is too rapid. | Use a solvent in which the compound has lower solubility. Alternatively, slow down the cooling process by placing the crystallization vessel in an insulated container (e.g., a Dewar flask with warm water).[1] |
| High degree of supersaturation. | Prepare a more dilute solution initially. This will lead to a slower approach to the supersaturation point, favoring the growth of fewer, larger crystals. |
| Solvent choice favors needle-like growth. | The interaction between the solvent and specific crystal faces can promote growth in one direction.[3][5] Experiment with different solvents or solvent mixtures to alter the crystal habit. For ionic compounds, solvents with different polarities and hydrogen bonding capabilities can have a significant impact.[6] |
Issue 3: Crystals are Twinned or Intergrown
Symptom: Microscopic examination reveals that the crystals are not single but are composed of multiple intergrown lattices.
| Potential Cause | Troubleshooting Step |
| Rapid crystal growth. | As with the formation of microcrystals, slowing down the crystallization process is key. Use the methods described in the previous section, such as slower cooling or using a less ideal solvent. |
| High concentration of the complex. | Reduce the initial concentration of this compound in the solution to minimize the number of nucleation events and allow individual crystals more space and time to grow. |
| Mechanical disturbance. | Ensure the crystallization vessel is kept in a vibration-free environment.[1] |
Quantitative Data: Solvent Screening for Crystallization
The selection of an appropriate solvent is critical for growing high-quality crystals. Since this compound is an ionic salt, polar solvents are likely to be the most suitable. The following table provides a starting point for solvent screening. The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble at elevated temperatures.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | A good starting point for many ionic salts. Slow evaporation or cooling from a hot saturated solution can be effective. |
| Methanol | 65 | 32.7 | Can be used alone or in combination with water to fine-tune solubility.[11] |
| Ethanol | 78 | 24.5 | Similar to methanol, can be used in mixed solvent systems. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can sometimes yield different crystal habits. |
| Dimethylformamide (DMF) | 153 | 36.7 | A high-boiling polar aprotic solvent. Due to its high boiling point, slow evaporation is a suitable technique. |
| Dimethyl sulfoxide (B87167) (DMSO) | 189 | 46.7 | Another high-boiling polar aprotic solvent. Caution should be exercised as it can sometimes coordinate to metal centers.[12] |
Disclaimer: This table provides general guidance. The actual solubility of this compound in these solvents should be determined experimentally.
Experimental Protocols
Protocol 1: Recrystallization by Slow Cooling
This protocol is a general method for improving the purity and crystal quality of this compound.
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Solvent Selection: Based on preliminary solubility tests, choose a solvent in which this compound has moderate solubility when hot and low solubility when cold. Water or a water/methanol mixture is a good starting point.
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Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude this compound sample. Heat the mixture gently (e.g., on a hot plate) while stirring.
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Create a Saturated Solution: Continue to add small portions of the hot solvent until the this compound just completely dissolves.[13]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
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Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.
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Further Cooling: Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Mandatory Visualizations
Troubleshooting Workflow for Poor Crystal Quality
Caption: A flowchart outlining the troubleshooting steps for poor crystal quality.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
minimizing side-product formation during the oxidation of [Pt(en)2]Cl2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the oxidation of [Pt(en)₂]Cl₂ to its Pt(IV) analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products formed during the oxidation of [Pt(en)₂]Cl₂?
A1: The primary side-products arise from the oxidation of the ethylenediamine (B42938) (en) ligand itself. This can lead to the formation of various oxidized organic species and complex mixtures, which are often difficult to separate from the desired Pt(IV) product. Another potential side-product is the formation of mixed axial ligand complexes, such as hydroxochloro species (e.g., [Pt(en)₂Cl(OH)]²⁺), if the chlorination step is incomplete.
Q2: Which oxidizing agent is recommended for the oxidation of [Pt(en)₂]Cl₂?
A2: Hydrogen peroxide (H₂O₂) is a commonly recommended oxidizing agent. It is effective at oxidizing the Pt(II) center to Pt(IV) and is less likely to cause ligand oxidation compared to stronger, more aggressive oxidizing agents like chlorine gas (Cl₂), especially under controlled conditions.
Q3: What is the general strategy to minimize side-product formation?
A3: A well-established method to minimize side-products is a two-step process.[1] First, the [Pt(en)₂]Cl₂ is oxidized with hydrogen peroxide to form a dihydroxy intermediate, trans-[Pt(en)₂(OH)₂]Cl₂. This intermediate is then treated with concentrated hydrochloric acid (HCl) to replace the hydroxo ligands with chloro ligands, yielding the final product, trans-[Pt(en)₂Cl₂]Cl₂.[1] This method separates the oxidation and chlorination steps, preventing direct contact of the sensitive ethylenediamine ligand with a strong oxidizing chlorinating agent.
Q4: How can I confirm the stereochemistry of my final product?
A4: ¹³C NMR spectroscopy is an effective method to distinguish between the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂. Due to its D₂h symmetry, the trans isomer will show a single resonance for the four equivalent methylene (B1212753) carbons of the ethylenediamine ligands. In contrast, the cis isomer, with C₂ symmetry, will exhibit two distinct signals for the inequivalent carbons on the two ethylenediamine ligands.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the final product. | Incomplete oxidation of the Pt(II) starting material. | Ensure the correct stoichiometry of H₂O₂ is used (a slight excess may be necessary). Gently warm the reaction mixture, but avoid excessive heat to prevent ligand oxidation. |
| Incomplete conversion of the dihydroxy intermediate to the dichloro product. | Use a sufficient excess of concentrated HCl and allow for an adequate reaction time. Gentle heating can facilitate the conversion. | |
| Product is a brownish or off-white color instead of the expected yellow. | This may indicate the presence of ligand oxidation byproducts. | Reduce the reaction temperature during the H₂O₂ oxidation step. Ensure that the H₂O₂ is added slowly and with efficient stirring to avoid localized high concentrations. |
| The isolated product is a mixture of cis and trans isomers. | The stereochemistry of the starting [Pt(en)₂]Cl₂ was not pure. | Ensure the stereochemical purity of the starting Pt(II) complex before proceeding with the oxidation. |
| Isomerization occurred during the reaction. | While less common for this specific reaction, prolonged heating at high temperatures could potentially lead to some isomerization. Adhere to the recommended reaction times and temperatures. | |
| The final product is contaminated with a hydroxochloro species. | Incomplete reaction with HCl. | Increase the concentration of HCl or the reaction time for the chlorination step. Ensure thorough mixing. |
Experimental Protocols
Protocol 1: Synthesis of trans-[Pt(en)₂Cl₂]Cl₂ via a Dihydroxy Intermediate
This two-step method is designed to minimize the formation of ligand oxidation side-products.
Step 1: Oxidation to trans-[Pt(en)₂(OH)₂]Cl₂
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Suspend [Pt(en)₂]Cl₂ in deionized water.
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Add a 30% solution of hydrogen peroxide (H₂O₂) dropwise with constant stirring. A molar ratio of approximately 1:2 ([Pt(en)₂]Cl₂ : H₂O₂) is recommended to favor metal oxidation over ligand oxidation.
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Continue stirring at room temperature. The reaction progress can be monitored by the dissolution of the starting material and a color change. Avoid high temperatures, as this can promote the formation of ligand oxidation byproducts.
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Once the reaction is complete, the dihydroxy platinum(IV) complex can be isolated, or the solution can be carried forward directly to the next step.
Step 2: Chlorination to trans-[Pt(en)₂Cl₂]Cl₂
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To the solution containing trans-[Pt(en)₂(OH)₂]²⁺, add concentrated hydrochloric acid (HCl) in excess.
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Stir the mixture. The yellow product, trans-[Pt(en)₂Cl₂]Cl₂, should precipitate from the solution.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the product by vacuum filtration.
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Wash the solid with small portions of cold ethanol (B145695) and then diethyl ether.
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Dry the product in a desiccator.
Data Presentation
| Parameter | Condition | Expected Outcome | Potential Side-Product |
| Oxidizing Agent | 30% H₂O₂ | Clean oxidation to Pt(IV) | Ligand oxidation products |
| Cl₂ (gas) | Oxidation to Pt(IV) | Higher risk of ligand oxidation (chloro-amines) | |
| Temperature (Oxidation) | Room Temperature | Favors metal oxidation | - |
| Elevated Temperature | Increased reaction rate | Increased risk of ligand oxidation | |
| **Stoichiometry (Pt:H₂O₂) ** | 1 : 2 | Efficient metal oxidation | - |
| High excess of H₂O₂ | - | Increased risk of ligand oxidation | |
| Chlorinating Agent | Concentrated HCl | Conversion of -OH to -Cl | Incomplete conversion leads to hydroxochloro species |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for common issues.
References
addressing the stability issues of [Pt(en)2Cl2]Cl2 in aqueous solutions
Welcome to the technical support center for [Pt(en)₂Cl₂]Cl₂. This resource is designed for researchers, scientists, and drug development professionals to address the stability issues of dichlorobis(ethylenediamine)platinum(IV) chloride in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with aqueous solutions of [Pt(en)₂Cl₂]Cl₂.
Problem 1: Unexpected changes in the UV-Vis spectrum of the solution over time.
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Possible Cause: Decomposition or transformation of the complex. Platinum(IV) complexes, while generally inert, can undergo slow hydrolysis or reduction in aqueous solutions.
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Troubleshooting Steps:
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Monitor Spectral Changes Systematically: Record the UV-Vis spectrum at regular intervals (e.g., every hour, then every 24 hours) to track the rate of change.
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Control Experimental Conditions: Ensure the pH, temperature, and ionic strength of the solution are consistent across experiments.
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Check for Contaminants: Reducing agents in the solvent or on glassware can accelerate the reduction of Pt(IV) to Pt(II). Use high-purity solvents and meticulously clean glassware.
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Analyze in Parallel: Run a control sample under ideal conditions (e.g., freshly prepared solution in a tightly sealed container, protected from light) to compare against your experimental samples.
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Problem 2: Inconsistent results in biological assays.
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Possible Cause: The active species in your assay may be a degradation product rather than the parent [Pt(en)₂Cl₂]Cl₂ complex. The stability of the complex under your specific assay conditions (e.g., cell culture media, temperature) may be compromised.
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Troubleshooting Steps:
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Pre-incubation Studies: Analyze the stability of the complex in your assay medium over the time course of your experiment using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
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Time-Course Experiments: Perform your biological assay at different time points after dissolving the complex to see if the biological effect changes over time, which would suggest degradation.
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Identify Active Species: If possible, use techniques like HPLC-MS to identify the platinum species present in the assay medium at key time points.
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Problem 3: Precipitation observed in the aqueous solution.
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Possible Cause:
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Hydrolysis: The hydrolysis of the chloride ligands can lead to the formation of less soluble aqua or hydroxo species.
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Low Solubility: The complex itself may have limited solubility under the specific conditions of your experiment (e.g., pH, co-solvents).
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Troubleshooting Steps:
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Verify Solubility: Determine the solubility of [Pt(en)₂Cl₂]Cl₂ under your experimental conditions before preparing stock solutions.
-
pH Control: The pH of the solution can significantly impact the solubility of platinum complexes. Use buffered solutions to maintain a constant pH.
-
Temperature Control: Ensure the temperature of the solution is maintained, as solubility is temperature-dependent.
-
Characterize Precipitate: If possible, isolate and analyze the precipitate to identify its composition.
-
Frequently Asked Questions (FAQs)
Q1: How stable is [Pt(en)₂Cl₂]Cl₂ in aqueous solution?
A1: Platinum(IV) complexes are generally considered kinetically inert and stable in aqueous solutions due to their d⁶ electron configuration.[1] The bidentate ethylenediamine (B42938) (en) ligands form a stable five-membered chelate ring, which enhances the overall stability of the complex (a phenomenon known as the chelate effect).[1] However, the term "stable" is relative. Over time, especially under non-ideal conditions, the complex can undergo slow ligand exchange (hydrolysis) or reduction.
Q2: What are the primary degradation pathways for [Pt(en)₂Cl₂]Cl₂ in water?
A2: The primary degradation pathway in an aqueous environment is expected to be the sequential hydrolysis of the chloride ligands. This involves the replacement of one or both chloride ions by water molecules, leading to the formation of aqua and hydroxo complexes. Another potential pathway, particularly in the presence of reducing agents, is the reduction of the Pt(IV) center to a more reactive Pt(II) species.
Q3: How does pH affect the stability of [Pt(en)₂Cl₂]Cl₂ solutions?
Q4: Can light or temperature affect the stability of the complex?
A4: Yes, both light and temperature can impact stability.
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Light: Some platinum complexes are photosensitive and can undergo photochemical reactions, including reduction or ligand exchange. It is generally recommended to protect solutions of [Pt(en)₂Cl₂]Cl₂ from light, especially during long-term storage or experiments.
-
Temperature: Increasing the temperature will generally increase the rate of decomposition reactions, including hydrolysis. For long-term storage, it is advisable to keep solutions at a low temperature (e.g., 4°C).
Q5: What analytical techniques are recommended for monitoring the stability of [Pt(en)₂Cl₂]Cl₂?
A5: Several analytical techniques can be employed:
-
UV-Vis Spectrophotometry: This is a straightforward method to monitor changes in the electronic structure of the complex over time. Any degradation will likely result in a change in the absorption spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the parent complex from its degradation products, allowing for quantification of the degradation over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹⁵Pt NMR can provide detailed structural information about the complex and its degradation products in solution.[1]
Data Presentation
While specific quantitative data for the aqueous degradation of [Pt(en)₂Cl₂]Cl₂ is limited in the provided search results, the following table summarizes the expected qualitative stability under different conditions based on general principles of coordination chemistry.
| Condition | Expected Stability | Primary Concern |
| Neutral pH (6-8), Room Temp, Dark | High | Slow Hydrolysis |
| Acidic pH (<6), Room Temp, Dark | Potentially Higher | - |
| Basic pH (>8), Room Temp, Dark | Potentially Lower | Accelerated Hydrolysis |
| Elevated Temperature (>40°C) | Lower | Increased rate of all degradation pathways |
| Exposure to Light | Potentially Lower | Photoreduction/Photodecomposition |
Experimental Protocols
Protocol 1: Monitoring Aqueous Stability by UV-Vis Spectrophotometry
-
Materials:
-
[Pt(en)₂Cl₂]Cl₂
-
High-purity water (e.g., Milli-Q) or appropriate buffer solution
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of [Pt(en)₂Cl₂]Cl₂ of known concentration (e.g., 1 mM) in the desired aqueous medium.
-
Immediately after preparation (t=0), record the full UV-Vis spectrum (e.g., 200-600 nm).
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Analyze the spectral data for changes in absorbance maxima (λmax) and intensity, or the appearance of new peaks, which would indicate degradation.
-
Protocol 2: Stability Assessment using HPLC
-
Materials:
-
[Pt(en)₂Cl₂]Cl₂
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC system with a UV detector
-
Buffer salts (if required for the mobile phase)
-
-
Procedure:
-
Develop an HPLC method capable of resolving the parent [Pt(en)₂Cl₂]Cl₂ peak from potential degradation products. This may involve screening different mobile phases, gradients, and column types.
-
Prepare a solution of [Pt(en)₂Cl₂]Cl₂ in the aqueous medium of interest.
-
At t=0, inject a sample into the HPLC system and record the chromatogram. Identify and integrate the peak corresponding to the parent complex.
-
Store the solution under the desired experimental conditions.
-
At subsequent time points, inject samples and record the chromatograms.
-
Calculate the percentage of the remaining parent complex at each time point by comparing the peak area to the initial peak area. This data can be used to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified potential degradation pathways in aqueous solution.
References
overcoming solubility problems of [Pt(en)2Cl2]Cl2 in organic solvents
Welcome to the technical support center for addressing solubility challenges with Dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2. This guide provides troubleshooting strategies, detailed experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common issues related to the dissolution of this complex in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in most organic solvents?
A1: this compound is an ionic salt. It consists of a cationic platinum complex, [Pt(en)2Cl2]2+, and two chloride counter-ions, Cl-. The significant electrostatic forces holding the ions together in a crystal lattice are strong. Most organic solvents are non-polar or have low polarity and cannot effectively solvate these ions to overcome the lattice energy.[1] Therefore, the compound is generally insoluble in solvents like dichloromethane, chloroform, toluene, and hexane.
Q2: Are there any organic solvents that can dissolve this compound?
A2: Yes, highly polar aprotic solvents may partially dissolve the complex. Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most common choices for dissolving polar metal complexes.[2] However, solubility may still be limited, and these solvents can sometimes coordinate with the metal center, potentially altering the complex's reactivity.
Q3: How can I improve the solubility of the platinum complex in organic solvents?
A3: The most effective strategies involve chemically modifying the complex to make it more "organic-like." The two primary methods are counter-ion exchange and the use of phase-transfer catalysts.[2][3] For new syntheses, modifying the ethylenediamine (B42938) ligands with alkyl groups can also increase lipophilicity.[2]
Q4: What is counter-ion exchange and how does it work?
A4: Counter-ion exchange involves replacing the small, inorganic chloride (Cl-) counter-ions with large, bulky, and non-coordinating anions.[2] This change increases the overall size of the salt and reduces the crystal lattice energy, making it easier for organic solvents to solvate the ions. Common replacement anions include hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), or triflate (CF₃SO₃⁻).[2][3]
Q5: What is a phase-transfer catalyst and when should I use it?
A5: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[4] This method is ideal not for dissolving the complex permanently, but for enabling a reaction between the water-soluble this compound and a reagent that is only soluble in an organic solvent. The PTC, typically a quaternary ammonium (B1175870) salt, pairs with the platinum cation and shuttles it across the phase boundary into the organic layer.[5][6]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting workflow.
References
optimizing reaction conditions for the stereoselective synthesis of cis-[Pt(en)2Cl2]Cl2
Welcome to the technical support center for the stereoselective synthesis of cis-[dichloridobis(ethylenediamine)platinum(IV)] chloride (cis-[Pt(en)₂Cl₂]Cl₂). This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the stereoselective synthesis of cis-[Pt(en)₂Cl₂]Cl₂?
A1: The most effective and common strategy is a two-step process. First, the square planar platinum(II) precursor, cis-[Pt(en)₂]Cl₂, is synthesized. In the second step, this Pt(II) complex is oxidized. The oxidation reaction is stereospecific, meaning the cis geometry of the ligands in the starting material is retained in the final octahedral Pt(IV) product.[1]
Q2: Why is the stereochemistry of the Pt(II) precursor, cis-[Pt(en)₂]Cl₂, so important?
A2: The geometry of the final Pt(IV) product is directly dictated by the geometry of the Pt(II) precursor. The oxidation process adds two chloride ligands to the axial positions of the square planar complex, leaving the original equatorial ligands (the two ethylenediamine (B42938) molecules) in their initial arrangement. Therefore, to obtain the cis-Pt(IV) isomer, you must start with the cis-Pt(II) isomer.
Q3: What are the best oxidizing agents for converting cis-[Pt(en)₂]Cl₂ to cis-[Pt(en)₂Cl₂]Cl₂?
A3: Common and effective oxidizing agents include hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl) or bubbling chlorine gas (Cl₂) through the reaction mixture.[2] H₂O₂/HCl is often preferred for its relative ease of handling in a standard laboratory setting.
Q4: How can I confirm the stereochemistry of my final product?
A4: ¹³C NMR spectroscopy is a definitive method for distinguishing between the cis and trans isomers. Due to its higher symmetry (D₂h), the trans isomer will show a single resonance for the four equivalent methylene (B1212753) carbons of the ethylenediamine ligands. The cis isomer has lower symmetry (C₂), making the carbons on the two ethylenediamine ligands inequivalent, which results in two distinct signals in the ¹³C NMR spectrum.[1]
Q5: Can the cis and trans isomers be separated if a mixture is formed?
A5: Yes, separation is possible, though it can be challenging. Fractional crystallization is the most common method. The two isomers may have different solubilities in specific solvent systems (e.g., dilute HCl), allowing for the selective crystallization of one isomer. In some cases where the isomers form visibly different crystals, manual separation under a microscope may be feasible.[3][4]
Experimental Protocols
The synthesis is a two-part procedure: preparation of the Pt(II) precursor followed by its oxidation to the final Pt(IV) product.
Part 1: Synthesis of cis-Bis(ethylenediamine)platinum(II) Chloride (cis-[Pt(en)₂]Cl₂)
This protocol is adapted from established methods for the synthesis of related platinum-amine complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethylenediamine (en)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 1.0 g of K₂[PtCl₄] in 10 mL of deionized water in a 50 mL beaker. Gently warm the mixture to aid dissolution.
-
In a separate container, prepare a solution of 0.3 g of ethylenediamine in 5 mL of deionized water.
-
Slowly add the ethylenediamine solution dropwise to the stirring K₂[PtCl₄] solution at room temperature.
-
A yellow precipitate may form initially. Continue stirring the mixture. The reaction mixture will gradually become a clear, pale-yellow solution as the desired product forms.
-
Heat the solution gently on a hot plate (do not boil) for approximately 20-30 minutes to ensure the reaction goes to completion.
-
Reduce the volume of the solution to approximately 5 mL by gentle heating.
-
Cool the solution to room temperature, and then place it in an ice bath for at least 30 minutes to induce crystallization.
-
Collect the resulting white or pale-yellow crystals of cis-[Pt(en)₂]Cl₂ by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water, followed by a small amount of ethanol, and finally with diethyl ether.
-
Dry the product in a desiccator. The expected yield is typically in the range of 75-85%.
Part 2: Oxidation to cis-[Dichloridobis(ethylenediamine)platinum(IV)] Chloride (cis-[Pt(en)₂Cl₂]Cl₂)
Materials:
-
cis-[Pt(en)₂]Cl₂ (from Part 1)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Steam bath or hot plate
-
Ice bath
Procedure:
-
Suspend 0.5 g of cis-[Pt(en)₂]Cl₂ in 5 mL of deionized water in a 50 mL round-bottom flask or beaker.
-
Carefully add 1 mL of concentrated HCl to the suspension.
-
Gently heat the mixture on a steam bath or hot plate with stirring.
-
While heating, add 1 mL of 30% H₂O₂ dropwise to the mixture. A Pt(II) to H₂O₂ molar ratio of approximately 1:2 is recommended for optimal oxidation of the metal center.[5]
-
The color of the suspension should change as the oxidation proceeds, typically becoming a brighter yellow.
-
Continue heating the solution for approximately 15-20 minutes to ensure the reaction is complete and to decompose any excess H₂O₂.
-
Concentrate the solution to about half its original volume by continued gentle heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate the precipitation of the yellow product, cis-[Pt(en)₂Cl₂]Cl₂.
-
Collect the yellow crystals by vacuum filtration.
-
Wash the product with small portions of ice-cold water, then ethanol, and finally diethyl ether.
-
Dry the final product. The expected yield for this step is typically >80%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of cis-[Pt(en)₂]Cl₂ (Precursor) | 1. Incomplete reaction. 2. Product loss during washing. 3. Impure K₂[PtCl₄] starting material. | 1. Ensure adequate reaction time and gentle heating. Monitor the reaction until the solution is clear. 2. Use minimal amounts of ice-cold solvents for washing the precipitate. 3. Use high-purity K₂[PtCl₄]. |
| Low Yield of cis-[Pt(en)₂Cl₂]Cl₂ (Final Product) | 1. Incomplete oxidation of the Pt(II) precursor. 2. Overheating, leading to decomposition. 3. Insufficient precipitation. | 1. Ensure the correct stoichiometry of H₂O₂ (approx. 1:2 molar ratio of Pt(II):H₂O₂).[5] Add H₂O₂ dropwise to the heated solution. 2. Avoid boiling the solution. Use a steam bath for gentle and consistent heating. 3. Ensure the solution is sufficiently concentrated before cooling and allow adequate time in the ice bath for full crystallization. |
| Product is a Mixture of cis and trans Isomers | 1. Starting with a mixture of cis- and trans-[Pt(en)₂]Cl₂. 2. Isomerization during the reaction, possibly due to harsh conditions (e.g., prolonged high heat). | 1. Confirm the purity of the Pt(II) precursor by ¹³C NMR before proceeding with the oxidation. 2. Adhere strictly to the recommended reaction temperatures and times. Avoid excessive heating. 3. If a mixture is obtained, attempt separation by fractional crystallization from a dilute HCl solution.[4] |
| Product is Off-Color (e.g., Greenish or Brownish) | 1. Presence of unreacted starting materials. 2. Formation of platinum side products (e.g., Magnus's green salt analogues). 3. Decomposition of the product. | 1. Ensure complete reaction in both steps. 2. This can occur if the stoichiometry of ethylenediamine is incorrect in the first step. Recrystallize the product from 0.1 M HCl. 3. Avoid exposure to very high temperatures or strong light. |
| Difficulty Confirming Isomer by ¹³C NMR | 1. Poor signal-to-noise ratio due to low sample concentration. 2. Overlapping peaks with solvent or impurities. | 1. Prepare a more concentrated NMR sample. Increase the number of scans during acquisition. 2. Ensure the product is thoroughly dried and pure. Use a deuterated solvent that does not have signals in the region of interest. |
Visualized Workflows and Logic
Synthesis Workflow
References
- 1. [Pt(en)2Cl2]Cl2 | 16924-88-2 | Benchchem [benchchem.com]
- 2. Synthesis and characterization of novel bis(carboxylato)dichloridobis(ethylamine)platinum(IV) complexes with higher cytotoxicity than cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Broadening in NMR Spectra of Platinum Complexes
Welcome to the technical support center for troubleshooting peak broadening in the Nuclear Magnetic Resonance (NMR) spectra of platinum complexes. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring the acquisition of high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹⁹⁵Pt NMR spectrum unexpectedly broad?
A1: Peak broadening in the NMR spectra of platinum complexes can arise from several factors, ranging from sample preparation and instrument settings to the inherent chemical properties of the complex itself. The most common causes include:
-
Quadrupolar Relaxation: If your platinum complex contains ligands with quadrupolar nuclei (spin I > 1/2), such as ¹⁴N (I=1), this is a very common cause of broadening.[1][2] The rapid relaxation of the quadrupolar nucleus can lead to a broadening of the signal for the platinum nucleus to which it is coupled.[1][3][4]
-
Chemical Exchange: Dynamic processes, such as ligand exchange or conformational changes, that occur on a timescale comparable to the NMR experiment can lead to significant peak broadening.[5][6]
-
Instrumental Issues: Poor shimming of the magnetic field, leading to an inhomogeneous field, is a frequent cause of broad peaks for all NMR experiments.[5][7]
-
Sample Conditions: High sample concentration, poor solubility leading to an inhomogeneous sample, the presence of paramagnetic impurities, or high solvent viscosity can all contribute to broader peaks.[6][7][8]
-
Molecular Tumbling: Larger molecules or aggregation of complexes can lead to slower molecular tumbling, resulting in shorter transverse relaxation times (T₂) and consequently broader lines.[6]
Q2: I'm working with a platinum-ammine complex and the peaks are very broad. What is the likely cause and how can I fix it?
A2: The most probable cause of peak broadening in platinum-ammine complexes is quadrupolar relaxation from the ¹⁴N nuclei of the ammine ligands.[1] The ¹⁴N nucleus has a spin of I=1 and a quadrupole moment, which leads to efficient relaxation.[2][9] This relaxation is often in an intermediate regime that is not fast enough to completely decouple the nitrogen from the platinum, resulting in significant broadening of the ¹⁹⁵Pt signal, sometimes by several hundred hertz.[1]
Troubleshooting Steps:
-
Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature may slow down the quadrupolar relaxation rate, potentially leading to sharper peaks. Conversely, increasing the temperature might move the relaxation into the fast-exchange regime, also resulting in sharper signals.
-
Isotopic Labeling: If synthetically feasible, using ¹⁵N-labeled ammonia (B1221849) (¹⁵N has a spin of I=1/2 and no quadrupole moment) will eliminate the broadening from quadrupolar relaxation and result in sharp peaks with observable ¹⁹⁵Pt-¹⁵N coupling.[10]
Q3: My peaks broaden as I increase the concentration of my platinum complex. Why is this happening?
A3: An increase in peak width with concentration can be attributed to several factors:
-
Aggregation: At higher concentrations, platinum complexes, especially square planar Pt(II) species, can form aggregates or oligomers in solution. This increases the effective molecular weight, slows down molecular tumbling, shortens T₂, and broadens the NMR signals.
-
Viscosity: More concentrated solutions have higher viscosity, which also slows molecular tumbling and contributes to line broadening.[6]
-
Inhomogeneity: If the solubility limit is approached, the sample may become inhomogeneous, leading to a broader distribution of magnetic environments and thus broader peaks.[7]
Troubleshooting Steps:
-
Concentration Study: Acquire a series of spectra at different concentrations to determine the onset of broadening. Work at a concentration below this threshold.
-
Solvent Change: Try a different solvent with lower viscosity or one that may discourage aggregation.
-
Temperature Increase: Increasing the temperature can decrease viscosity and may break up aggregates, leading to sharper peaks.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Broadening
This guide provides a systematic workflow to identify the root cause of peak broadening in your platinum complex NMR spectra.
Experimental Workflow for Troubleshooting Peak Broadening
Caption: A flowchart guiding the systematic troubleshooting of peak broadening in NMR spectra of platinum complexes.
Guide 2: Addressing Quadrupolar Broadening
When dealing with platinum complexes ligated to nuclei with a quadrupole moment (e.g., ¹⁴N, ³⁵Cl, ³⁷Cl), the following diagram illustrates the underlying principle and potential solutions.
The Effect of a Quadrupolar Nucleus (¹⁴N) on a Coupled Spin-1/2 Nucleus (¹⁹⁵Pt)
References
- 1. technology.matthey.com [technology.matthey.com]
- 2. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 3. reddit.com [reddit.com]
- 4. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 5. tutorchase.com [tutorchase.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
strategies to prevent the decomposition of [Pt(en)2Cl2]Cl2 upon heating
Technical Support Center: [Pt(en)₂Cl₂]Cl₂ Thermal Stability
Welcome to the technical support center for the handling and analysis of dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂. This guide provides troubleshooting advice and answers to frequently asked questions regarding the thermal decomposition of this complex.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of [Pt(en)₂Cl₂]Cl₂?
A1: While specific decomposition data for [Pt(en)₂Cl₂]Cl₂ is not extensively detailed in the provided literature, we can infer its stability from related platinum compounds. Platinum(IV) chloride (PtCl₄) begins to decompose in stages, starting with dehydration between 100-300 °C and followed by dechlorination at higher temperatures (280-550 °C). Analogous cobalt(III) complexes, such as trans-[Co(en)₂Cl₂]Cl, are thermally stable up to approximately 227 °C (500 K) before decomposition begins.[1] Therefore, significant decomposition of [Pt(en)₂Cl₂]Cl₂ is expected to occur at temperatures above 200 °C.
Q2: What are the likely decomposition products when heating [Pt(en)₂Cl₂]Cl₂?
A2: The thermal decomposition of platinum halide complexes typically involves the loss of ligands and reduction of the metal center. For [Pt(en)₂Cl₂]Cl₂, the process likely involves the sequential loss of the outer-sphere chloride ions, the coordinated ethylenediamine (B42938) (en) ligands, and the inner-sphere chloro ligands. This would ultimately lead to the formation of elemental platinum (Pt) at high temperatures. The decomposition of the ethylenediamine ligand itself can produce various volatile nitrogen-containing organic compounds.
Q3: Does the atmosphere (e.g., inert vs. air) affect the decomposition process?
A3: Yes, the atmosphere can significantly influence the decomposition pathway and final products. Heating in an inert atmosphere (like argon or nitrogen) typically leads to the reduction of the platinum center to its metallic state. In an oxidative atmosphere (air or oxygen), there is a possibility of forming platinum oxides (e.g., PtO₂) as intermediates, although these oxides themselves can decompose at higher temperatures (above 500 °C).[2]
Q4: Can [Pt(en)₂Cl₂]Cl₂ undergo isomerization upon heating before it decomposes?
A4: Cis-trans isomerization is a known phenomenon in similar octahedral complexes. For example, the cis-trans isomerization of [Co(en)₂Cl₂]Cl in methanolic solutions has been studied.[1][3] While solid-state thermal isomerization before decomposition is possible, studies on the cobalt analogue suggest that decomposition occurs without a preceding melting or isomerization event when heated in an inert atmosphere.[1]
Troubleshooting Guide
Issue 1: My sample changes color from yellow to a darker shade upon gentle heating.
-
Possible Cause: This may indicate the initial stages of decomposition or the loss of trace amounts of solvent or water of hydration. Platinum complexes can change color as the coordination sphere is altered or the oxidation state of the metal changes.
-
Recommendation:
-
Verify the heating temperature. Ensure it is below the known decomposition range of analogous compounds (i.e., < 200 °C).
-
Perform a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to precisely identify the temperature at which thermal events (like mass loss or phase changes) occur.
-
Ensure the sample is completely dry before starting the experiment by drying it under a vacuum.
-
Issue 2: I'm observing a significant mass loss in my TGA at a lower temperature than expected (< 150 °C).
-
Possible Cause: This initial mass loss is often due to the release of adsorbed or lattice water/solvent rather than the decomposition of the complex itself. The decomposition of hydrated platinum(IV) chloride, for instance, shows a distinct dehydration step between 100-300 °C.
-
Recommendation:
-
Analyze the gaseous products evolved during this step using a coupled TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR system to confirm the presence of water or solvent molecules.
-
Pre-dry the sample under vacuum at a mild temperature (e.g., 60-80 °C) before conducting the high-temperature experiment to remove residual solvent.
-
Issue 3: My experimental results are not reproducible, showing different decomposition profiles each time.
-
Possible Cause: Lack of reproducibility can stem from several factors:
-
Inconsistent Heating Rate: Different heating rates can alter the decomposition kinetics and temperatures.
-
Variable Atmosphere: Inconsistent gas flow or leaks in the system can change the atmosphere from inert to partially oxidative.
-
Sample Heterogeneity: The sample may not be homogenous, or its particle size may vary between runs.
-
-
Recommendation:
-
Strictly control the experimental parameters. Use a consistent heating rate (e.g., 10 °C/min) for all experiments.[3][4]
-
Ensure a constant and sufficient flow of the purge gas (e.g., 20 mL/min) to maintain a consistent atmosphere.[3]
-
Grind the sample gently to ensure a uniform particle size before analysis.
-
Quantitative Data on Related Compounds
The following table summarizes thermal decomposition data for compounds structurally related to [Pt(en)₂Cl₂]Cl₂, providing a reference for expected thermal behavior.
| Compound | Initial Event | Onset Temperature (°C) | Final Product | Atmosphere | Reference |
| Pt(CO)₂Cl₂ | Loss of CO ligands | ~80 | PtCl₂ | Nitrogen (N₂) | [4][5] |
| PtCl₄·5H₂O | Dehydration | 100 - 300 | Pt | Argon (Ar) | |
| PtCl₄·5H₂O | Dechlorination | 280 - 400 | Pt | Argon (Ar) | |
| trans-[Co(en)₂Cl₂]Cl | Decomposition | ~227 (500 K) | Co oxides/metal | Argon (Ar) | [1][3] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol describes a general method for analyzing the thermal stability of [Pt(en)₂Cl₂]Cl₂.
-
Sample Preparation:
-
Ensure the [Pt(en)₂Cl₂]Cl₂ sample is a fine, homogenous powder. Gently grind if necessary.
-
Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.[3]
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the system with an inert gas (e.g., high-purity Argon or Nitrogen) at a flow rate of 20 mL/min for at least 30 minutes to ensure an oxygen-free environment.[3]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Increase the temperature from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min.[3]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Analyze the steps in the TGA curve to propose a decomposition pathway, correlating mass loss percentages with the loss of specific molecular fragments (Cl, en).
-
Visualizations
Caption: Troubleshooting workflow for thermal decomposition issues.
Caption: Postulated thermal decomposition pathway in an inert atmosphere.
References
Technical Support Center: HPLC Method Refinement for [Pt(en)2Cl2]Cl2 Impurity Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for refining HPLC methods for the separation of impurities in dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis.
Q1: Why am I seeing poor retention of my platinum complex on a standard C18 column?
A1: Platinum complexes like this compound are often highly polar and ionic in nature. Standard reversed-phase columns (like C18) primarily separate compounds based on hydrophobicity. Highly polar compounds have weak interactions with the stationary phase and therefore elute very early, often near the void volume.[1] To increase retention, you can employ ion-pair reversed-phase chromatography.
Q2: My peaks are tailing or showing poor shape. What can I do?
A2: Peak tailing for coordination complexes can be caused by several factors:
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Secondary Interactions: Unwanted interactions between the positively charged platinum complex and residual free silanol (B1196071) groups on the silica-based column packing can cause peak tailing.
-
Solution:
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Use an End-Capped Column: Modern, well-end-capped columns minimize the number of free silanols.
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Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions.
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Add an Ion-Pairing Reagent: An anionic ion-pairing reagent will pair with the cationic platinum complex, masking its charge and improving peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Try diluting your sample and injecting a smaller volume.
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Mismatched Injection Solvent: If the solvent your sample is dissolved in is much stronger (more organic content) than your mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Q3: I can't separate the main peak from a closely eluting impurity. How can I improve resolution?
A3: Improving the resolution between closely eluting peaks often requires a systematic approach to method development:
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Optimize the Mobile Phase:
-
Adjust Organic Modifier Concentration: For isocratic elution, fine-tune the percentage of acetonitrile (B52724) or methanol (B129727). For gradient elution, try a shallower gradient around the elution time of your peaks of interest.
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Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and may resolve co-eluting peaks.
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Modify Ion-Pair Reagent Concentration: Increasing the concentration of the ion-pairing reagent can increase retention and potentially improve separation.[2]
-
-
Change the Column Temperature: Increasing the column temperature can improve efficiency and may change the selectivity of the separation.
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Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., a phenyl or polar-embedded phase) may provide the necessary selectivity.
Q4: My retention times are drifting between injections. What is the cause?
A4: Retention time drift can be caused by:
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Inadequate Column Equilibration: Ion-pair chromatography often requires longer equilibration times than standard reversed-phase methods. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using a buffer, ensure it is within its effective buffering range and has not precipitated.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities of this compound?
A1: The most common impurities are likely to be geometric isomers, specifically the cis and trans isomers of the [Pt(en)2Cl2]2+ cation. The cis isomer is chiral and can exist as a pair of enantiomers. Other potential impurities could include starting materials or hydrolysis products where one or both chloride ligands are replaced by water or hydroxide (B78521) ions.
Q2: What is ion-pair chromatography and how does it work for this compound?
A2: Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic compounds.[2] For the cationic complex [Pt(en)2Cl2]2+, an anionic ion-pairing reagent (e.g., heptanesulfonate) is added to the mobile phase. The negatively charged head of the ion-pairing reagent forms an ion pair with the positively charged platinum complex. The hydrophobic tail of the ion-pairing reagent can then interact with the non-polar stationary phase, increasing the retention of the complex.
Q3: Can I use a gradient elution for this separation?
A3: Yes, a gradient elution can be very effective, especially if you have impurities with a wide range of polarities. A common approach is to start with a lower percentage of organic modifier and gradually increase it to elute more retained components.
Q4: What detection wavelength should I use?
A4: Platinum complexes typically have UV absorbance in the low UV range. A starting wavelength of around 210-230 nm is often suitable. It is recommended to run a UV-Vis spectrum of your compound to determine the wavelength of maximum absorbance for optimal sensitivity.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
This protocol provides a starting point for the separation of this compound and its impurities. Further optimization may be required based on your specific sample and HPLC system. This method is adapted from protocols for similar platinum(IV) complexes.[3][4]
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UHPLC system |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 5 mM Sodium Heptanesulfonate in Water, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound impurities.
Caption: Troubleshooting workflow for HPLC method refinement.
References
- 1. Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. scielo.br [scielo.br]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
managing pH sensitivity during the synthesis of dichlorobis(ethylenediamine)platinum(IV) chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pH sensitivity during the synthesis of dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for dichlorobis(ethylenediamine)platinum(IV) chloride?
A1: The synthesis typically involves a two-step process. First, the platinum(II) precursor, bis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂), is synthesized. This is followed by an oxidation step to convert the platinum from the +2 to the +4 oxidation state, with the concurrent addition of two chloride ligands to the axial positions of the complex. Common oxidizing agents include hydrogen peroxide (H₂O₂) or chlorine (Cl₂).
Q2: Why is pH control critical during the synthesis?
A2: The pH of the reaction medium is a critical parameter that can significantly influence the stability of the platinum complexes, the rate and efficiency of the oxidation step, and the formation of unwanted side products.[1] Platinum(IV) complexes can undergo pH-dependent hydrolysis, which can affect the purity and yield of the final product.[2]
Q3: What is the optimal pH range for the synthesis?
A3: While specific optimal pH values are not always explicitly stated in the literature, the synthesis is generally carried out in a mildly acidic medium.[1] For the oxidation of Pt(II) to Pt(IV), maintaining an acidic environment helps to prevent the formation of hydroxo- or oxo-bridged platinum species and can favor the desired dichlorido product. A pH range of 2.5 to 5.1 has been noted in studies of Pt(IV) reduction, suggesting that the stability of the Pt(IV) complex is maintained in this acidic window.[1]
Q4: What are the potential side products if the pH is not properly controlled?
A4: If the pH becomes too high (basic), there is a risk of forming hydroxo complexes, such as [Pt(en)₂(OH)Cl]Cl or [Pt(en)₂(OH)₂]Cl₂. These impurities can be difficult to separate from the desired dichlorido product. At very low pH (highly acidic), there may be a risk of ligand dissociation, although ethylenediamine (B42938) is a strong chelating agent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the final product | Incomplete oxidation of the Pt(II) precursor. The pH may be outside the optimal range for the oxidizing agent used. | Monitor and adjust the pH of the reaction mixture. If using H₂O₂, ensure the solution is sufficiently acidic to promote oxidation without causing decomposition. A trial-and-error approach with small-scale reactions may be necessary to determine the optimal pH for your specific conditions. |
| Precipitation of starting material or intermediates. The solubility of platinum complexes can be pH-dependent. | Ensure all reactants are fully dissolved before proceeding with the oxidation. Adjusting the pH slightly may improve solubility. | |
| Formation of a brown or black precipitate | Decomposition of the platinum complex. This can occur at extreme pH values or in the presence of strong reducing or oxidizing agents under inappropriate conditions. | Carefully control the rate of addition of the oxidizing agent and maintain the recommended reaction temperature. Ensure the pH is in the mildly acidic range. |
| Product is contaminated with hydroxo species | The pH of the reaction mixture was too high (neutral or basic) during or after the oxidation step. This leads to the substitution of chloride ligands with hydroxide (B78521) ions. | Maintain an acidic pH throughout the synthesis and purification steps. Washing the final product with a dilute, cold acidic solution (e.g., 0.1 M HCl) may help to remove some hydroxo impurities. |
| Inconsistent results between batches | Fluctuations in the pH of starting materials or reaction environment. The pH of distilled water can vary, and reagents may have different levels of acidity or basicity. | Standardize the pH of all solutions before starting the synthesis. Use a calibrated pH meter to monitor the reaction. Consider using a buffer system if precise pH control is necessary, although this may introduce other ions into the reaction. |
Experimental Protocols
Synthesis of bis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂)
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Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
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Slowly add a stoichiometric amount of ethylenediamine (en) to the solution with constant stirring.
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A precipitate of [Pt(en)₂][PtCl₄] (Magnus's green salt) may form initially.
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Continue stirring and gently heat the mixture. The green precipitate should dissolve and be replaced by a white precipitate of [Pt(en)₂]Cl₂.
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Cool the mixture and collect the white precipitate by filtration.
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Wash the product with cold water and then ethanol. Dry in a desiccator.
Oxidation of [Pt(en)₂]Cl₂ to dichlorobis(ethylenediamine)platinum(IV) chloride ([Pt(en)₂Cl₂]Cl₂)
-
Suspend the synthesized [Pt(en)₂]Cl₂ in deionized water.
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pH Adjustment (Crucial Step): Carefully add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise to the suspension until a mildly acidic pH (e.g., pH 3-4) is achieved. Monitor the pH with a calibrated pH meter.
-
Slowly add a 30% hydrogen peroxide solution dropwise to the acidic suspension while stirring vigorously. The white suspension should gradually turn into a yellow solution as the Pt(II) is oxidized to Pt(IV).
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After the addition of H₂O₂ is complete, gently heat the solution (e.g., to 50-60 °C) to ensure the reaction goes to completion and to decompose any excess H₂O₂.
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Concentrate the resulting yellow solution by gentle heating or under reduced pressure.
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Cool the concentrated solution in an ice bath to crystallize the yellow product, [Pt(en)₂Cl₂]Cl₂.
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Collect the crystals by filtration, wash with a small amount of cold, dilute HCl, followed by cold ethanol, and finally ether.
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Dry the product in a desiccator.
Visualizations
Caption: Experimental workflow for the synthesis of dichlorobis(ethylenediamine)platinum(IV) chloride.
Caption: Logical relationship between pH and reaction outcomes in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Cis- and Trans-[Pt(en)2Cl2]Cl2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the geometric isomers, cis-[Pt(en)₂Cl₂]Cl₂ and trans-[Pt(en)₂Cl₂]Cl₂. While both are platinum(II) complexes, their spatial arrangement significantly influences their interaction with biological targets, leading to distinct cytotoxic profiles. This document summarizes key performance data, details relevant experimental methodologies, and illustrates the underlying biological pathways.
Executive Summary
The cis-isomer of platinum complexes, exemplified by the landmark anticancer drug cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]), is generally considered the more biologically active form. This heightened activity is largely attributed to its ability to form specific types of DNA adducts that are poorly repaired by cellular mechanisms, leading to cell cycle arrest and apoptosis. The trans-isomer, while capable of binding to DNA, forms adducts that are more readily repaired, resulting in significantly lower cytotoxicity.
This guide will delve into the specifics of this differential activity, drawing upon experimental data from analogous platinum compounds where direct comparative data for the ethylenediamine (B42938) (en) ligand complexes are not available.
Data Presentation
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| cis-[Pt(en)₂Cl₂]Cl₂ | Data not available | - | - |
| trans-[Pt(en)₂Cl₂]Cl₂ | Data not available | - | - |
| trans,cis-[Pt(OAc)₂I₂(en)] (photoactivated) | TCCSUP | 11.6 ± 1.7 | [1] |
| Cisplatin (cis-[Pt(NH₃)₂Cl₂]) | HL-60 | 1.5 | [2] |
| Cisplatin (cis-[Pt(NH₃)₂Cl₂]) | A549 | 1.7 | [2] |
| Transplatin (trans-[Pt(NH₃)₂Cl₂]) | HL-60, A549 | No effect | [2] |
Table 2: Comparative DNA Binding Affinity
The primary mechanism of action for platinum-based anticancer drugs is their interaction with DNA. The geometry of the complex dictates the types of DNA adducts formed.
| Complex | DNA Adduct Type | Binding Characteristics |
| cis-[Pt(en)₂Cl₂]Cl₂ | Primarily 1,2-intrastrand cross-links (e.g., GpG) | Bends DNA, unwinds the double helix, and creates a recognition site for high mobility group (HMG) proteins, which shield the adduct from repair. |
| trans-[Pt(en)₂Cl₂]Cl₂ | Primarily monofunctional adducts and interstrand cross-links | Forms adducts that cause less distortion to the DNA structure and are more easily removed by nucleotide excision repair (NER) pathways. |
Table 3: Comparative Cellular Uptake
The cellular accumulation of platinum complexes is a critical determinant of their cytotoxicity.
| Complex | Cellular Uptake Mechanism | Relative Efficiency |
| cis-[Pt(en)₂Cl₂]Cl₂ | Primarily passive diffusion; can also be actively transported by copper transporters (e.g., CTR1). | Generally lower than some more lipophilic trans-complexes. |
| trans-[Pt(en)₂Cl₂]Cl₂ | Primarily passive diffusion. | Uptake can be higher than the cis-isomer in some cases, but this does not always correlate with higher cytotoxicity. For example, a trans-Ru(II) complex showed 49 times greater cellular accumulation than its cis-isomer[2]. |
Experimental Protocols
Cytotoxicity Assay (Crystal Violet Staining)
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Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of the platinum complexes for a specified period (e.g., 48 or 72 hours).
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Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
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Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash away excess stain and allow the plates to dry.
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Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
DNA Binding Assay (DNA Adduct Formation)
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DNA Platination: Incubate purified plasmid or calf thymus DNA with the platinum complexes at various molar ratios in a suitable buffer (e.g., Tris-HCl) at 37°C.
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Adduct Analysis: The formation of DNA adducts can be analyzed through several methods:
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Gel Electrophoresis: Platinated DNA will exhibit altered mobility on an agarose (B213101) gel.
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Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of platinum bound to the DNA.
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Enzyme-Linked Immunosorbent Assay (ELISA): Using antibodies specific for platinum-DNA adducts.
-
-
Data Analysis: Determine the extent of DNA platination and characterize the types of adducts formed.
Cellular Uptake Assay (ICP-MS)
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Cell Treatment: Treat a known number of cancer cells with the platinum complexes at a specific concentration for various time points.
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Cell Lysis:
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular platinum.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
-
Sample Preparation: Digest the cell lysates with concentrated nitric acid to break down organic matter.
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ICP-MS Analysis: Analyze the digested samples using ICP-MS to quantify the total platinum content.
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Data Analysis: Normalize the platinum content to the cell number or total protein concentration to determine the cellular uptake of the complex.
Signaling Pathways and Mechanisms
The differential cytotoxicity of cis- and trans-[Pt(en)₂Cl₂]Cl₂ stems from how their respective DNA adducts are processed by the cell.
cis-[Pt(en)₂Cl₂]Cl₂-Induced Apoptosis
The 1,2-intrastrand cross-links formed by the cis-isomer cause a significant distortion in the DNA double helix. This damage is recognized by the cellular machinery, leading to the activation of apoptotic pathways.
Caption: Intrinsic apoptotic pathway induced by cis-[Pt(en)₂Cl₂]Cl₂.
Cellular Response to trans-[Pt(en)₂Cl₂]Cl₂
The DNA adducts formed by the trans-isomer cause less structural distortion. These adducts are more efficiently recognized and removed by the Nucleotide Excision Repair (NER) pathway, preventing the accumulation of DNA damage required to trigger a robust apoptotic response.
References
A Comparative Analysis of the Cytotoxic Profiles of [Pt(en)2Cl2]Cl2 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Cisplatin (B142131) , or cis-diamminedichloridoplatinum(II), is a cornerstone of cancer chemotherapy, exhibiting potent cytotoxic activity against a broad spectrum of solid tumors. Its mechanism of action primarily involves the formation of intrastrand crosslinks with DNA, which subsequently triggers apoptosis.
[Pt(en)2Cl2]Cl2 , dichloridobis(ethylenediamine)platinum(IV) chloride, is a platinum(IV) coordination complex. Platinum(IV) complexes are generally considered prodrugs; they are kinetically more inert than their platinum(II) counterparts and are thought to be activated via intracellular reduction to the active Pt(II) species.[1] This activation mechanism may lead to a different pharmacological profile compared to directly administered Pt(II) drugs like cisplatin. The cytotoxic potential of such Pt(IV) complexes is highly influenced by the nature of their axial and equatorial ligands, as well as their stereochemistry (cis vs. trans).
Quantitative Cytotoxicity Data
A direct comparison of the 50% inhibitory concentration (IC50) values for this compound and cisplatin is hampered by a lack of published data for the former. To provide a frame of reference, the following tables summarize the IC50 values for cisplatin against various cancer cell lines and for a structurally related platinum(IV) complex.
Table 1: Cytotoxicity of a Related Platinum(IV) Complex
Due to the absence of published IC50 values for this compound, data for a related platinum(IV) complex with an ethylenediamine-derived ligand, trans-[PtCl2(eddp)] (where eddp = ethylenediamine-N,N'-di-3-propionate), is presented below. It is crucial to note that direct extrapolation of these values to this compound is not feasible due to differences in the ligand structure.
| Compound | Cell Line | IC50 (µM) | Reference |
| trans-[PtCl2(eddp)] | A2780 (Human Ovarian Carcinoma) | 92.6 ± 12 | [2] |
Table 2: Cytotoxicity of Cisplatin in Various Human Cancer Cell Lines
The IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions such as cell seeding density and incubation time. The following table provides a range of reported IC50 values to illustrate its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Non-small cell lung cancer | 7.49 ± 0.16 | 48 |
| A2780 | Ovarian carcinoma | 1.0 - 5.0 | 48 - 72 |
| HCT116 | Colon Cancer | 9 | 48 |
| HepG2 | Liver Carcinoma | 15.3 | 48 |
| MCF-7 | Breast Carcinoma | 10 - 30 | 48 - 72 |
| SK-OV-3 | Ovarian Carcinoma | 2 - 40 | 24 |
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a commonly used colorimetric method to assess cell viability and cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., in DMSO or sterile PBS) and perform serial dilutions to obtain the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a negative control (cells in medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action and Signaling Pathways
Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA. After entering the cell, the chloride ligands are replaced by water molecules in a process called aquation. The aquated cisplatin is then able to bind to the N7 position of purine (B94841) bases, predominantly guanine, leading to the formation of DNA adducts. These adducts cause kinks in the DNA structure, which inhibits DNA replication and transcription, ultimately inducing apoptosis.
Platinum(IV) complexes , such as this compound, are believed to act as prodrugs.[1] They are more stable and less reactive than Pt(II) complexes in the bloodstream. Upon entering the cancer cell, the higher intracellular concentration of reducing agents, such as glutathione (B108866) and ascorbic acid, facilitates the reduction of the Pt(IV) center to the more reactive Pt(II) state.[1] This bioactivation releases the axial ligands and generates a Pt(II) species, which can then undergo aquation and bind to DNA in a manner similar to cisplatin, leading to cell death.
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: General activation pathway of a Pt(IV) prodrug.
References
A Comparative Analysis of [Pt(en)2Cl2]Cl2 and Carboplatin in Anticancer Research
In the landscape of platinum-based chemotherapy, carboplatin (B1684641) stands as a cornerstone, widely utilized in the treatment of various cancers. This guide provides a comparative assessment of the lesser-studied platinum(IV) complex, dichloridobis(ethylenediamine)platinum(IV) chloride ([Pt(en)2Cl2]Cl2), and the well-established carboplatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their chemical properties, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Overview of Chemical and Biological Properties
While both are platinum-containing compounds, this compound and carboplatin differ significantly in their oxidation state and ligand structure, which in turn influences their stability, mechanism of activation, and toxicity profiles.
| Feature | This compound | Carboplatin |
| Platinum Oxidation State | +4 | +2 |
| Coordination Geometry | Octahedral | Square Planar |
| Ligands | Two ethylenediamine (B42938) (en) ligands, two chloride (Cl) ligands (axial), and two chloride counter-ions | One cyclobutane-1,1-dicarboxylate (B1232482) ligand, two ammonia (B1221849) (NH3) ligands |
| Activation Mechanism | Prodrug requiring intracellular reduction to active Pt(II) species | Activated by hydrolysis, replacing the dicarboxylate ligand with water molecules |
| Reactivity | Kinetically inert as a Pt(IV) complex, reducing off-target reactions | More reactive than Pt(IV) complexes, but less so than cisplatin (B142131) |
| Toxicity Profile (General) | Pt(IV) complexes are generally associated with reduced side effects compared to their Pt(II) counterparts due to their prodrug nature. | Known for reduced nephrotoxicity, neurotoxicity, and ototoxicity compared to cisplatin, but with greater myelosuppression.[1] |
Quantitative Cytotoxicity Analysis
A direct comparison of the half-maximal inhibitory concentration (IC50) values from a single study is the gold standard for evaluating the relative potency of anticancer compounds. As such data for this compound is not available in the reviewed literature, a comparative table cannot be constructed. However, to provide a benchmark, a selection of reported IC50 values for carboplatin against various human cancer cell lines is presented below. It is important to note that IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell line passage number, incubation time, and assay method.
Table of IC50 Values for Carboplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UT-OC-3 | Ovarian Carcinoma | ~1.3 - 4.2 (converted from µg/mL) | [2] |
| UT-OC-5 | Ovarian Carcinoma | ~1.3 - 4.2 (converted from µg/mL) | [2] |
| SK-OV-3 | Ovarian Carcinoma | ~1.3 - 4.2 (converted from µg/mL) | [2] |
| UT-OC-4 | Ovarian Carcinoma | ~1.3 - 4.2 (converted from µg/mL) | [2] |
| RL95-2 | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
| KLE | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
| UM-EC-1 | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
| UM-EC-2 | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
| UM-EC-3 | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
| UT-EC-2A | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
| UT-EC-2B | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
| UT-EC-3 | Endometrial Adenocarcinoma | ~0.26 - 3.2 (converted from µg/mL) | [3] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of platinum-based drugs predominantly stem from their ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death through apoptosis.
This compound: A Pt(IV) Prodrug Approach
As a Pt(IV) complex, this compound is considered a prodrug.[4] Its octahedral geometry and d6 electron configuration render it kinetically inert, minimizing unwanted reactions before it reaches the target cancer cells.[5] Once inside the cell, the hypoxic tumor microenvironment and the presence of reducing agents like glutathione (B108866) facilitate its reduction to a cytotoxic Pt(II) species. This active Pt(II) complex then behaves similarly to other Pt(II) drugs, binding to DNA.
Caption: General signaling pathway for a Pt(IV) prodrug.
Carboplatin: The Established Alternative
Carboplatin, a Pt(II) complex, is activated intracellularly through hydrolysis, a slower process compared to cisplatin due to its bidentate dicarboxylate ligand. The resulting aquated platinum species readily reacts with nuclear DNA to form intra- and interstrand cross-links, which distort the DNA structure and trigger cell cycle arrest and apoptosis.
Caption: General signaling pathway for carboplatin.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of anticancer drug efficacy. Below are detailed methodologies for key experiments typically employed in the evaluation of platinum-based compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the platinum compounds (e.g., this compound and carboplatin) and a vehicle control (e.g., DMSO or saline).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the drug-containing medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[1]
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Developments in Pt(IV) Prodrugs Conjugated with Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Showdown: A Comparative Guide to [Pt(en)₂Cl₂]Cl₂ and its Pt(II) Analog
The Pt(IV) complex, [Pt(en)₂Cl₂]Cl₂, is a low-spin, kinetically inert species with an octahedral geometry. In contrast, its Pt(II) counterpart, [Pt(en)₂]Cl₂, typically adopts a square planar geometry and is more reactive. This fundamental difference in structure and oxidation state dictates their distinct electrochemical characteristics. The Pt(IV) compound is often considered a prodrug, which, upon entering a cell, is believed to be reduced to the active Pt(II) form.
Electrochemical Behavior: A Tale of Two Oxidation States
The electrochemical behavior of these complexes is primarily investigated using cyclic voltammetry. This technique allows for the study of the reduction and oxidation processes occurring at an electrode surface.
[Pt(en)₂Cl₂]Cl₂ (Pt(IV) Complex): The electrochemical signature of [Pt(en)₂Cl₂]Cl₂ is characterized by an irreversible reduction wave. This irreversibility stems from the significant structural rearrangement that occurs upon the two-electron reduction from the octahedral Pt(IV) to the square planar Pt(II) species. This process involves the loss of the two axial chloride ligands. The reduction is a crucial step in the activation of Pt(IV) prodrugs.
[Pt(en)₂]Cl₂ (Pt(II) Complex): The Pt(II) analog, [Pt(en)₂]Cl₂, is expected to be electrochemically active at more positive potentials compared to the reduction of the Pt(IV) species. Its oxidation from Pt(II) to Pt(IV) would be observed as an anodic peak in cyclic voltammetry. However, this oxidation is often followed by chemical reactions, making the overall process complex.
Due to the lack of specific comparative data in the literature, a quantitative summary table cannot be provided at this time.
Experimental Protocols
The following provides a general experimental protocol for conducting cyclic voltammetry on platinum complexes to elucidate their electrochemical properties.
Objective: To determine the reduction potential of [Pt(en)₂Cl₂]Cl₂ and the oxidation potential of [Pt(en)₂]Cl₂.
Materials:
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Electrolyte: A solution of a non-reactive salt (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer).
-
Analyte: Solutions of [Pt(en)₂Cl₂]Cl₂ and [Pt(en)₂]Cl₂ of known concentration (typically in the millimolar range).
-
Potentiostat/Galvanostat system.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used for the experiment.
-
Sonnicate the electrode in the solvent to remove any remaining polishing material.
-
Clean the reference and counter electrodes according to standard laboratory procedures.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window and to check for any impurities.
-
Add a known amount of the analyte ([Pt(en)₂Cl₂]Cl₂ or [Pt(en)₂]Cl₂) to the electrochemical cell.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (a typical starting scan rate is 100 mV/s).
-
Initiate the potential scan and record the resulting current-voltage curve (voltammogram).
-
Perform measurements at various scan rates to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
From the obtained voltammogram for [Pt(en)₂Cl₂]Cl₂, determine the cathodic peak potential (Epc) of the irreversible reduction.
-
For [Pt(en)₂]Cl₂, identify the anodic peak potential (Epa) for its oxidation. If the process is reversible or quasi-reversible, a corresponding cathodic peak will be observed on the reverse scan.
-
The peak currents (ipc and ipa) can be used to gain information about the kinetics of the electron transfer process.
-
Visualizing the Electrochemical Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Redox relationship between the Pt(IV) and Pt(II) complexes.
Figure 2: A generalized workflow for electrochemical analysis using cyclic voltammetry.
A Comparative Guide to Purity Validation of Synthesized [Pt(en)₂Cl₂]Cl₂ by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of platinum coordination complexes, such as Dichloridobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, is a critical process in the development of novel therapeutic agents. The purity of the final compound is paramount, as impurities can significantly alter its biological activity and toxicity. Elemental analysis is a fundamental and powerful technique for confirming the empirical formula and assessing the purity of such synthesized complexes.
This guide provides a comparative framework for validating the purity of [Pt(en)₂Cl₂]Cl₂ using elemental analysis, comparing experimental results to theoretical values. It also includes a comparison with the well-established platinum-based drug, cisplatin (B142131), to offer a broader perspective on purity validation in platinum coordination chemistry.
Experimental Protocols
Synthesis and Purification of trans-[Pt(en)₂Cl₂]Cl₂
A well-established method for preparing the trans isomer involves a two-step process starting from a platinum(II) precursor.[1]
-
Step 1: Synthesis of [Pt(en)₂]Cl₂ (Platinum(II) precursor): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is reacted with ethylenediamine (B42938) (en) in an aqueous solution. The resulting [Pt(en)₂]Cl₂ precipitates and is isolated.
-
Step 2: Oxidation and Chlorination: The synthesized [Pt(en)₂]Cl₂ complex is then oxidized using an agent like hydrogen peroxide (H₂O₂). The subsequent treatment of the resulting dihydroxy complex with concentrated hydrochloric acid (HCl) yields trans-[Pt(en)₂Cl₂]Cl₂.[1]
-
Purification: The final product is purified by recrystallization from water to remove any unreacted starting materials or side products. The purity should be confirmed after each purification step.[2]
Elemental Analysis Protocol
Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is typically performed using a dedicated CHN analyzer based on combustion.
-
Sample Preparation: A small, precisely weighed amount (typically 1-3 mg) of the dried, purified [Pt(en)₂Cl₂]Cl₂ is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen. This process converts the elements into their gaseous oxide forms (CO₂, H₂O, and N₂/NOx).
-
Reduction and Separation: The combustion products are passed through a reduction chamber to convert nitrogen oxides to N₂ gas. The gases (CO₂, H₂O, N₂) are then separated using chromatographic columns.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector. The instrument is calibrated using standards with known elemental compositions to ensure accuracy.
-
Platinum and Chlorine Analysis: Platinum content can be determined via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS), which requires digesting the complex in strong acid.[3] Chlorine is often determined by titration or ion chromatography.
Data Presentation and Comparison
The purity of the synthesized compound is validated by comparing the experimental elemental percentages with the theoretically calculated values. For organometallic compounds, an agreement within ±0.4% is generally considered acceptable evidence of purity.[4]
Theoretical Composition of [Pt(en)₂Cl₂]Cl₂
The molecular formula for [Pt(en)₂Cl₂]Cl₂ is C₄H₁₆N₄Cl₄Pt.
-
Molecular Weight: 457.1 g/mol [5]
-
Atomic Weights: Pt=195.08, C=12.01, H=1.008, N=14.01, Cl=35 .45
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass | Theoretical % |
| Platinum (Pt) | 195.08 | 1 | 195.08 | 42.68% |
| Carbon (C) | 12.01 | 4 | 48.04 | 10.51% |
| Hydrogen (H) | 1.008 | 16 | 16.13 | 3.53% |
| Nitrogen (N) | 14.01 | 4 | 56.04 | 12.26% |
| Chlorine (Cl) | 35.45 | 4 | 141.80 | 31.02% |
| Total | 457.09 | 100.00% |
Comparative Analysis: Theoretical vs. Experimental Data
The table below presents hypothetical experimental results for a synthesized batch of [Pt(en)₂Cl₂]Cl₂ and compares them against the theoretical values.
| Element | Theoretical % | Experimental % (Batch A) | Deviation | Status (Acceptable Limit: ±0.4%) |
| Carbon (C) | 10.51% | 10.65% | +0.14% | Pass |
| Hydrogen (H) | 3.53% | 3.49% | -0.04% | Pass |
| Nitrogen (N) | 12.26% | 12.18% | -0.08% | Pass |
These results indicate that the synthesized compound has a high degree of purity with respect to C, H, and N.
Comparison with an Alternative: Cisplatin
Cisplatin (cis-[Pt(NH₃)₂Cl₂]) is one of the most widely used platinum-based anticancer drugs.[6][7] Its purity is also rigorously controlled, making it a relevant point of comparison.
-
Molecular Formula: H₆N₂Cl₂Pt
-
Molecular Weight: 300.05 g/mol
Theoretical Composition of Cisplatin
| Element | Theoretical % |
| Platinum (Pt) | 65.02% |
| Nitrogen (N) | 9.34% |
| Hydrogen (H) | 2.02% |
| Chlorine (Cl) | 23.63% |
The National Cancer Institute (NCI) has stringent purity specifications for cisplatin used as an anti-cancer agent, requiring, for example, that it contain no more than 1% of its inactive trans-isomer.[8] This highlights that beyond elemental composition, isomeric purity is also a critical parameter for biologically active coordination complexes.
Workflow for Purity Validation
The logical flow from synthesis to purity validation via elemental analysis is a critical quality control process in chemical and pharmaceutical development.
Caption: Logical workflow for the synthesis, analysis, and purity validation of [Pt(en)₂Cl₂]Cl₂.
References
- 1. [Pt(en)2Cl2]Cl2 | 16924-88-2 | Benchchem [benchchem.com]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Cisplatin Encapsulated in Nanomedicine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C4H16Cl4N4Pt | CID 164512808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Platinum Coordination Complexes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]
Cross-Validation of HPLC and NMR for Purity Assessment of [Pt(en)2Cl2]Cl2: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of platinum-based therapeutic agents, rigorous purity assessment is a cornerstone of quality control. The coordination complex dichloridobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2, is a key intermediate and requires precise analytical methods to determine its purity and identify potential impurities. This guide provides an objective comparison of two powerful and orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this platinum(IV) complex.
This document outlines detailed experimental methodologies, presents a comparative analysis of quantitative data, and discusses the unique strengths and limitations of each technique in the context of this compound analysis. By leveraging the complementary nature of these methods, a robust and reliable purity profile can be established.
Orthogonal Approaches to Purity Assessment
HPLC and NMR are considered orthogonal techniques because they rely on fundamentally different physicochemical principles for analysis. HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing excellent resolution of impurities. In contrast, quantitative NMR (qNMR) provides structural information and a direct measure of the analyte's concentration relative to a certified internal standard, without the need for a reference standard of the analyte itself. The cross-validation of results from these two methods provides a high degree of confidence in the assigned purity value.
Quantitative Data Comparison
The following table summarizes representative purity data for a batch of this compound as determined by both HPLC and qNMR. This data illustrates the typical results obtained from each technique and highlights their comparative performance.
| Parameter | HPLC Analysis | ¹H NMR Analysis | Typical Specification |
| Purity (%) | 99.2% (by area normalization) | 99.1% (by internal standard calibration) | > 99.0% |
| Key Analyte Signal | Main peak retention time | Chemical shifts of ethylenediamine (B42938) protons | Conforms to reference |
| Primary Impurity Detected | Unidentified species at a different retention time | cis-[Pt(en)2Cl2]Cl2 isomer, residual solvents | < 0.5% |
| Limit of Detection | ppm level | ~0.1% | - |
Experimental Protocols
Detailed and standardized protocols are crucial for accurate and reproducible purity assessment. Below are representative protocols for both HPLC and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a powerful technique for separating the this compound complex from potential impurities, such as starting materials, degradation products, or geometric isomers.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient: 5% to 95% acetonitrile over 20 minutes
Data Analysis: A typical HPLC chromatogram of high-purity this compound will display a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.
Strengths of HPLC:
-
High Sensitivity: Capable of detecting trace impurities at the parts-per-million (ppm) level.
-
Excellent Resolution: Can separate structurally similar compounds, including potential isomers and degradation products.
Limitations of HPLC:
-
Reference Standards Required: Accurate quantification of impurities typically requires corresponding reference standards.
-
Response Factor Variability: Different impurities may have different UV responses, potentially leading to inaccuracies in purity assessment by area normalization if not corrected.
¹H Nuclear Magnetic Resonance (¹H NMR) Protocol for Purity Determination
Quantitative ¹H NMR (qNMR) provides detailed structural information and can be used to determine the absolute purity of this compound by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
400 MHz or higher NMR spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterium (B1214612) oxide (D₂O).
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
Data Analysis:
-
The spectrum should be referenced to an appropriate internal or external standard.
-
Purity is calculated by comparing the integral of a well-resolved proton signal from the ethylenediamine ligands of this compound to the integral of a known proton signal from the internal standard. The following formula can be used:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Strengths of NMR:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the analyte.[1][2]
-
Structural Information: Can identify and quantify impurities with distinct proton signals, including isomers and residual solvents.
-
Non-destructive: The sample can be recovered after analysis.[2]
Limitations of NMR:
-
Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.
-
Signal Overlap: Signals from impurities may overlap with those of the main compound, which can complicate quantification.
Mandatory Visualization
References
A Comparative Guide to the Thermal Stability of Cis- and Trans-[Pt(en)2Cl2]Cl2 Analogues by Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thermogravimetric studies on cis- and trans-[Co(en)2Cl2]Cl reveal a multi-step decomposition process for both isomers. The initial weight loss is attributed to the release of surface-adsorbed water, with the cis isomer exhibiting a greater capacity for water adsorption. Following dehydration, the complexes remain stable up to approximately 500 K, after which they undergo decomposition. While the geometric configuration does not significantly influence the overall decomposition pathway, subtle differences in their thermal behavior can be observed.
Data Presentation: Thermal Decomposition of [Co(en)2Cl2]Cl Isomers
The following table summarizes the key thermal events observed during the thermogravimetric analysis of cis- and trans-[Co(en)2Cl2]Cl in an argon atmosphere.
| Thermal Event | trans-[Co(en)2Cl2]Cl | cis-[Co(en)2Cl2]Cl |
| Step 1: Dehydration | ||
| Temperature Range | Ambient - ~422 K | Ambient - ~395 K |
| Mass Loss (%) | Lower than cis isomer | Higher than trans isomer |
| Step 2: Onset of Decomposition | ~500 K | ~500 K |
| Subsequent Decomposition | Multi-step process involving complex reduction and oxidation reactions. | Multi-step process involving complex reduction and oxidation reactions. |
Note: The quantitative mass loss percentages for the dehydration step can vary depending on the sample's exposure to moisture. The key observation is the consistently higher water content in the cis isomer.
Experimental Protocols
The data presented is based on studies employing Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) and Thermogravimetry-Differential Scanning Calorimetry coupled with Mass Spectrometry (TG-DSC-MS).[1][2]
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small quantity of the complex (typically 5-15 mg) is placed in an aluminum crucible.
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, such as argon, with a constant flow rate (e.g., 20 mL/min).[1]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 873 K) at a constant heating rate (e.g., 10 K/min).[1]
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, the TGA is coupled with other analytical techniques:
-
TG-FTIR: The off-gases from the TGA are directed to an FTIR spectrometer to obtain infrared spectra of the evolved products at different temperatures.
-
TG-MS: The off-gases are introduced into a mass spectrometer to identify the mass-to-charge ratio of the decomposition products.
Mandatory Visualization
The following diagram illustrates the general workflow for the comparative thermal analysis of the geometric isomers.
Caption: Experimental workflow for comparing the thermal stability of cis- and trans- isomers using TGA.
Discussion
The thermal decomposition of both cis- and trans-[Co(en)2Cl2]Cl is a complex process that occurs in multiple steps.[2] The initial loss of mass corresponds to the desorption of surface water molecules.[2] Notably, the cis isomer demonstrates a greater tendency to adsorb water, which is reflected in a larger initial mass loss compared to the trans isomer.[2]
Following dehydration, both isomers exhibit thermal stability up to approximately 500 K.[2] Above this temperature, decomposition of the complex cation begins. The decomposition is not a simple process and involves complex reduction and oxidation reactions.[2] Evolved gas analysis of the cobalt analogues indicates that the ethylenediamine (B42938) ligands decompose to produce ammonia (B1221849) (NH3), ethene (C2H4), and nitrogen (N2).[3]
While the geometric configuration of the cobalt complexes does not fundamentally alter the decomposition pathway, the subtle differences in their interaction with water molecules, as evidenced by the TGA data, highlight the influence of stereochemistry on the solid-state properties of these coordination compounds. It is reasonable to anticipate that the platinum(IV) analogues would exhibit similar multi-step decomposition patterns, although the specific decomposition temperatures may differ due to the different metal center.
References
A Structural Showdown: [Pt(en)2Cl2]Cl2 Versus Other Platinum Diammine Complexes in Cancer Therapy
For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of platinum-based anticancer agents is paramount. This guide provides a detailed structural comparison of dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)2Cl2]Cl2, with other notable platinum diammine complexes, supported by experimental data and methodologies.
The geometric arrangement of ligands around the central platinum atom in complexes like this compound profoundly influences their biological activity, including their efficacy as chemotherapeutic agents. This comparison focuses on the structural distinctions between the cis and trans isomers of this compound and contrasts them with the clinically significant platinum(II) complexes, cisplatin (B142131) and carboplatin.
At the Core of the Matter: A Head-to-Head Structural Comparison
The key structural parameters, including coordination geometry, bond lengths, and bond angles, dictate the chemical reactivity and biological interactions of these platinum complexes. The data presented below, derived from X-ray crystallographic studies, highlights the critical differences.
| Complex | Isomer | Coordination Geometry | Average Pt-Cl Bond Length (Å) | Average Pt-N Bond Length (Å) | Cl-Pt-Cl Bond Angle (°) | N-Pt-N Bond Angle (°) |
| This compound | cis | Distorted Octahedral | 2.306[1][2] | 2.057[1][2] | ~90 | ~83-90 |
| This compound | trans | Distorted Octahedral | 2.315 | 2.053 | ~180 | ~83-90, ~180 |
| Cisplatin | cis | Square Planar | 2.32 | 2.05 | 91.1 | 93.3 |
| Carboplatin | cis | Square Planar | N/A | 2.05 | N/A | 92 |
Note: Bond angles for the ethylenediamine (B42938) (en) ligand in this compound create a chelate ring, resulting in N-Pt-N angles of approximately 83-90 degrees within the ring and, for the trans isomer, a near 180-degree angle between nitrogen atoms of opposing ligands.
The octahedral geometry of the platinum(IV) complex this compound contrasts with the square planar geometry of the platinum(II) complexes cisplatin and carboplatin. This difference in coordination sphere saturation is a key factor in the prodrug strategy of platinum(IV) compounds, which are generally more inert and require in-vivo reduction to their active platinum(II) form.
The cis and trans isomers of this compound exhibit distinct spatial arrangements of their chloride ligands. In the cis isomer, the chlorides are adjacent, leading to a bent Cl-Pt-Cl angle of approximately 90 degrees.[1][2] Conversely, the trans isomer positions the chloride ligands on opposite sides of the platinum center, resulting in a linear Cl-Pt-Cl arrangement of about 180 degrees. This seemingly subtle difference has profound implications for their biological interactions, particularly with DNA.
The Path to Cellular Demise: Signaling Pathways Activated by Platinum Complexes
The primary mechanism of action for these platinum complexes involves binding to DNA, which subsequently triggers a cascade of cellular events culminating in apoptosis (programmed cell death). The structural disparities between the complexes influence the types of DNA adducts formed and the efficiency of the downstream signaling.
Figure 1: Simplified signaling pathway for platinum anticancer drugs.
As depicted in Figure 1, platinum(IV) complexes like this compound are considered prodrugs that must be reduced intracellularly to their active platinum(II) counterparts. This activation step is a key differentiator from platinum(II) drugs like cisplatin, which undergo aquation to become active. Once activated, the platinum species bind to DNA, primarily at the N7 position of guanine bases, forming DNA adducts. These adducts distort the DNA structure, leading to the activation of the DNA Damage Response (DDR) pathway, mediated by kinases such as ATM and ATR. This, in turn, activates the tumor suppressor protein p53, which orchestrates a series of events, including the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.
Unveiling the Structure: Experimental Protocols
The determination of the precise three-dimensional structure of these platinum complexes is predominantly achieved through single-crystal X-ray diffraction. The following is a generalized workflow for this technique.
Figure 2: General workflow for single-crystal X-ray diffraction.
1. Crystal Growth: High-quality single crystals of the platinum complex are grown from a supersaturated solution. This is a critical and often challenging step. Common methods include slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion. For air- and moisture-sensitive compounds, these procedures are carried out under an inert atmosphere.
2. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of liquid nitrogen.
3. X-ray Diffraction Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots of varying intensity) is recorded on a detector.
4. Structure Solution (Phase Problem): The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities of the spots contain information about the arrangement of atoms within the unit cell. However, the phase information is lost during the experiment. The "phase problem" is solved using computational methods, such as Patterson or direct methods, to generate an initial electron density map.
5. Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
6. Validation and Analysis: The final structural model is validated to ensure its quality and accuracy. This involves checking various crystallographic parameters and comparing the geometry with known standards. The refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
References
A Comparative Guide to Validating the Resolution of cis-[Pt(en)2Cl2]Cl2 Enantiomers: Polarimetry vs. Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The successful resolution of enantiomers is a critical step in the development of chiral drugs and fine chemicals. The complex cis-dichlorobis(ethylenediamine)platinum(II) chloride, cis-[Pt(en)2Cl2]Cl2, exists as a pair of non-superimposable mirror images, or enantiomers.[1] Validating the enantiomeric purity of a resolved sample is paramount. This guide provides a comparative overview of two primary analytical techniques for this purpose: polarimetry and chiral High-Performance Liquid Chromatography (HPLC).
Introduction to Validation Methods
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution.[2][3] The magnitude and direction of this rotation are characteristic of a specific enantiomer.[1][2] This method provides a bulk analysis of the sample's optical activity.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[4][5] The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.[4]
Comparison of Performance
The choice between polarimetry and chiral HPLC for validating the resolution of cis-[Pt(en)2Cl2]Cl2 enantiomers depends on the specific requirements of the analysis, such as the need for quantitative accuracy, high throughput, or absolute configuration confirmation.
| Feature | Polarimetry | Chiral HPLC |
| Principle | Measurement of optical rotation of plane-polarized light. | Differential interaction with a chiral stationary phase leading to separation.[4] |
| Sample Analysis | Bulk analysis of the entire sample in solution. | Separation of individual components in the sample. |
| Quantitative Accuracy | Dependent on the specific rotation of the pure enantiomer being known. Can be affected by impurities. | High accuracy in determining the relative amounts of each enantiomer. |
| Sensitivity | Generally lower sensitivity compared to HPLC. | High sensitivity, capable of detecting trace amounts of an enantiomer. |
| Throughput | Relatively low throughput, sample by sample analysis. | Can be automated for high-throughput screening. |
| Information Provided | Enantiomeric excess (e.e.), direction of optical rotation (+/-). | Enantiomeric excess (e.e.), retention times of each enantiomer, peak purity. |
| Confirmation of Absolute Configuration | Possible if the specific rotation of a known configuration is available. | Indirectly, by comparing elution order to a standard of known configuration. |
Experimental Data Summary
The following tables present hypothetical experimental data for the validation of resolved cis-[Pt(en)2Cl2]Cl2 enantiomers using both polarimetry and chiral HPLC. This data is illustrative and intended to demonstrate the type of results obtained from each technique.
Table 1: Polarimetry Data for Resolved cis-[Pt(en)2Cl2]Cl2 Enantiomers
| Sample | Concentration ( g/100 mL) | Observed Rotation (α) | Specific Rotation [α] | Enantiomeric Excess (e.e.) |
| Enantiomer A (pure) | 0.50 | +0.25° | +50° | >99% |
| Enantiomer B (pure) | 0.50 | -0.25° | -50° | >99% |
| Resolved Sample 1 | 0.50 | +0.20° | +40° | 80% |
| Resolved Sample 2 | 0.50 | -0.15° | -30° | 60% |
| Racemic Mixture | 0.50 | 0.00° | 0° | 0% |
Table 2: Chiral HPLC Data for Resolved cis-[Pt(en)2Cl2]Cl2 Enantiomers
| Sample | Peak 1 Retention Time (min) | Peak 1 Area (%) | Peak 2 Retention Time (min) | Peak 2 Area (%) | Enantiomeric Excess (e.e.) | Resolution (Rs) |
| Enantiomer A (pure) | 8.5 | >99.9 | - | <0.1 | >99% | N/A |
| Enantiomer B (pure) | - | <0.1 | 10.2 | >99.9 | >99% | N/A |
| Resolved Sample 1 | 8.5 | 90.0 | 10.2 | 10.0 | 80% | 1.8 |
| Resolved Sample 2 | 8.5 | 20.0 | 10.2 | 80.0 | 60% | 1.8 |
| Racemic Mixture | 8.5 | 50.0 | 10.2 | 50.0 | 0% | 1.8 |
Experimental Protocols
Polarimetry Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 50 mg of the purified enantiomer of cis-[Pt(en)2Cl2]Cl2.
-
Dissolve the sample in a suitable solvent (e.g., deionized water) in a 10 mL volumetric flask and dilute to the mark.
-
Prepare a blank solution using the same solvent.
-
-
Instrument Setup:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument by filling the polarimeter cell with the blank solution and setting the reading to zero.
-
-
Measurement:
-
Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
Repeat the measurement at least three times and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/100 mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
-
Determination of Enantiomeric Excess:
-
Calculate the enantiomeric excess (e.e.) of a resolved sample using the formula: e.e. (%) = ([α]sample / [α]pure enantiomer) * 100
-
Chiral HPLC Protocol
-
Preparation of Mobile Phase and Samples:
-
Prepare the mobile phase, for example, a mixture of acetonitrile (B52724) and an aqueous buffer. The exact composition may need to be optimized.[4]
-
Dissolve a small amount of the resolved cis-[Pt(en)2Cl2]Cl2 sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).[6] The choice of CSP is critical and often determined empirically.[5]
-
Mobile Phase: Isocratic elution with a pre-determined mobile phase composition.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection: UV detector set at a wavelength where the complex absorbs, typically in the range of 280-320 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the area of each enantiomer peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 where Area1 and Area2 are the areas of the two enantiomer peaks.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A value of Rs ≥ 1.5 indicates baseline separation.
-
Visualization of Experimental Workflows
Caption: Workflow for validating chiral resolution using polarimetry.
Caption: Workflow for validating chiral resolution using Chiral HPLC.
Conclusion
Both polarimetry and chiral HPLC are valuable techniques for validating the resolution of cis-[Pt(en)2Cl2]Cl2 enantiomers. Polarimetry offers a straightforward method for assessing bulk enantiomeric purity, particularly when the specific rotation of the pure enantiomers is known. Chiral HPLC, on the other hand, provides a more detailed and quantitative analysis, offering high sensitivity and the ability to separate and quantify each enantiomer accurately. For rigorous validation and quality control in research and drug development, employing both techniques orthogonally can provide the most comprehensive and reliable characterization of the resolved enantiomers.
References
Comparative Analysis of DNA Binding Affinity in [Pt(en)₂Cl₂]Cl₂ Isomers: A Guide for Researchers
A critical examination of the DNA binding properties of cis- and trans-dichlorobis(ethylenediamine)platinum(IV) chloride isomers reveals significant differences in their interaction with DNA, a key factor influencing their potential as therapeutic agents. While direct comparative studies on the DNA binding affinity of the Pt(IV) complex, [Pt(en)₂Cl₂]Cl₂, are limited in publicly available literature, a robust understanding can be gleaned from the extensive research on its Pt(II) analog, [Pt(en)Cl₂], and the structurally similar cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]) and its trans-isomer, transplatin.
This guide provides a comparative overview of the DNA binding affinity of these platinum complex isomers, presenting available quantitative data, detailing common experimental protocols, and illustrating the fundamental differences in their DNA interaction mechanisms. This information is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of platinum complexes is a crucial parameter in assessing their potential anticancer activity. The binding constants (K_b) for analogous Pt(II) complexes provide insight into the stability of the drug-DNA adducts.
| Complex Isomer | Analogous Compound | Binding Constant (K_b) [M⁻¹] | Method | Reference |
| cis-isomer | cis-[Pt(NH₃)₂Cl₂] (Cisplatin) | 5.51 x 10⁴ | UV-Vis Spectroscopy | [1] (from a study on cisplatin) |
| [Pt(DMP)(DIP)]Cl₂·H₂O | 2.0 x 10⁴ | UV-Vis Spectroscopy | [2] | |
| trans-isomer | trans-[Pt(NH₃)₂Cl₂] (Transplatin) | 2.26 x 10⁴ | UV-Vis Spectroscopy | [1] (from a study on transplatin) |
Note: The data presented is for analogous Pt(II) complexes due to the limited availability of direct comparative data for [Pt(en)₂Cl₂]Cl₂ isomers. DMP = 4,4-dimethyl-2,2-bipyridine; DIP = 4,7-diphenyl-1,10-phenantroline.
Experimental Protocols for Determining DNA Binding Affinity
Several biophysical techniques are commonly employed to characterize the interaction between platinum complexes and DNA. These methods provide valuable information on the binding mode, affinity, and conformational changes induced in the DNA structure.
UV-Visible Spectrophotometry
This technique is used to determine the binding constant (K_b) and the number of binding sites of a platinum complex with DNA.
-
Principle: The interaction of a platinum complex with DNA often leads to changes in the ultraviolet absorption spectrum of the complex, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength). These changes are monitored during a titration experiment.
-
Protocol:
-
Prepare a stock solution of the platinum complex in a suitable buffer (e.g., Tris-HCl at pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The purity of the DNA should be checked by ensuring the ratio of absorbance at 260 nm to 280 nm is greater than 1.8.[2][3]
-
Keep the concentration of the platinum complex constant while incrementally adding small aliquots of the DNA solution.
-
Record the UV-Vis spectrum after each addition of DNA, allowing the mixture to equilibrate.
-
The intrinsic binding constant (K_b) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or similar models.[2]
-
Fluorescence Spectroscopy
Fluorescence quenching assays can be used to study the binding of platinum complexes to DNA, often through a competitive binding experiment with a fluorescent probe like ethidium (B1194527) bromide (EtBr).
-
Principle: Ethidium bromide intercalates into the DNA double helix and exhibits a strong fluorescence. A platinum complex that also binds to DNA can displace the EtBr, leading to a quenching of the fluorescence. The extent of quenching is related to the binding affinity of the platinum complex.
-
Protocol:
-
Prepare a solution of a DNA-EtBr complex in a suitable buffer.
-
Record the initial fluorescence emission spectrum.
-
Titrate this solution with increasing concentrations of the platinum complex.
-
Record the fluorescence spectrum after each addition of the complex.
-
The quenching of the EtBr fluorescence can be analyzed using the Stern-Volmer equation to determine the binding affinity of the platinum complex.[2]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for investigating the conformational changes in DNA upon binding to platinum complexes.
-
Principle: DNA has a characteristic CD spectrum due to its helical structure. The binding of a platinum complex can alter this structure, leading to changes in the CD spectrum. These changes can differentiate between different binding modes (e.g., monofunctional, cis-bidentate, and trans-bidentate).[4][5]
-
Protocol:
-
Record the CD spectrum of a DNA solution in the absence of the platinum complex.
-
Add the platinum complex to the DNA solution at various molar ratios.
-
Record the CD spectrum for each mixture after an incubation period.
-
The changes in the positive and negative bands of the DNA CD spectrum provide information about the conformational changes induced by the complex. For example, cis-bidentate binding often leads to an initial increase in the positive Cotton effect, while trans-bidentate binding can cause a decrease in the intensity of this band.[4]
-
Visualizing Experimental Workflows and Binding Mechanisms
Caption: Experimental workflow for determining DNA binding affinity.
Caption: Differential DNA binding modes of cis and trans isomers.
Comparative Discussion of DNA Binding Mechanisms
The geometric arrangement of the ligands in the isomers of platinum complexes dictates their mode of interaction with DNA.
-
Cis Isomers: The cis geometry, with the two chloride ligands adjacent to each other, is crucial for the formation of 1,2-intrastrand cross-links, primarily between the N7 atoms of adjacent guanine (B1146940) bases on the same DNA strand.[6] This type of adduct induces a significant local distortion in the DNA double helix, causing it to bend.[5] This bending is recognized by cellular proteins, which can lead to the initiation of apoptosis (programmed cell death), a key mechanism of action for platinum-based anticancer drugs.
-
Trans Isomers: In the trans configuration, the chloride ligands are on opposite sides of the platinum center. This geometry prevents the formation of the 1,2-intrastrand cross-links that are characteristic of the cis isomers. Instead, trans isomers tend to form interstrand cross-links, connecting bases on opposite DNA strands, or longer-range intrastrand cross-links.[7] These types of adducts cause a lesser degree of DNA distortion compared to the adducts formed by cis isomers. This difference in DNA adduct formation and the resulting conformational changes is a primary reason for the generally lower anticancer activity of trans isomers compared to their cis counterparts.
References
- 1. Improved DNA equilibrium binding affinity determinations of platinum(II) complexes using synchrotron radiation circular dichroism -- from Wolfram Library Archive [library.wolfram.com]
- 2. DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Binding Mode of a Platinum (II) Complex, PtCl2(DIP), and Calf Thymus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A circular dichroism study of DNA.platinum complexes. Differentiation between monofunctional, cis-bidentate and trans-bidentate platinum fixation on a series of DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA-platinum interactions in vitro with trans- and cis-Pt(NH3)2Cl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of High-Purity trans-[Pt(en)₂Cl₂]Cl₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for producing high-purity trans-dichloridobis(ethylenediamine)platinum(IV) chloride, a compound of significant interest in the development of novel platinum-based therapeutic agents. The following sections detail established synthetic methodologies, present comparative data on their performance, and provide validated experimental protocols.
Logical Workflow for Synthesis and Validation
The synthesis and validation of high-purity trans-[Pt(en)₂Cl₂]Cl₂ follow a structured workflow, beginning with the selection of a synthetic route and culminating in the characterization of the final product to ensure its isomeric purity and identity.
Caption: Logical workflow for the synthesis and validation of high-purity trans-[Pt(en)₂Cl₂]Cl₂.
Comparison of Synthetic Routes
Two primary synthetic routes for trans-[Pt(en)₂Cl₂]Cl₂ are prevalent in the literature: a two-step synthesis involving the oxidation of a platinum(II) precursor and a one-pot synthesis directly from a platinum(IV) salt. The choice of route can impact yield, purity, and experimental complexity.
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |
| Starting Material | K₂[PtCl₄] | K₂[PtCl₆] |
| Key Intermediate | [Pt(en)₂]Cl₂ | None (direct reaction) |
| Reported Yield | ~70-80% (for the oxidation step) | Data not readily available |
| Purity (Post-Recrystallization) | >98% (cis-isomer as main impurity) | Dependent on reaction control |
| Advantages | Well-established; intermediate is stable and can be fully characterized. | Higher step economy; potentially faster. |
| Disadvantages | More time-consuming; requires isolation of the intermediate. | May be more challenging to control stereochemistry and achieve high purity directly. |
Experimental Protocols
Route A: Two-Step Synthesis via Oxidation of [Pt(en)₂]Cl₂
This method involves the initial synthesis of the platinum(II) complex, [Pt(en)₂]Cl₂, which is then oxidized to the desired platinum(IV) complex.
Step 1: Synthesis of [Pt(en)₂]Cl₂
-
Dissolution: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
-
Ligand Addition: Add a stoichiometric amount of ethylenediamine (B42938) (en) to the solution while stirring. A color change should be observed as the ethylenediamine coordinates to the platinum center.
-
Isolation: The resulting [Pt(en)₂]Cl₂ can be isolated by concentrating the solution and cooling, followed by filtration and washing with a small amount of cold water and then ethanol.
-
Drying: The product should be dried under vacuum.
Step 2: Oxidation to trans-[Pt(en)₂Cl₂]Cl₂
-
Suspension: Suspend the synthesized [Pt(en)₂]Cl₂ in a suitable solvent such as chloroform.
-
Oxidation: Bubble chlorine gas (Cl₂) through the suspension or use another chlorinating agent like hydrogen peroxide followed by concentrated hydrochloric acid.[1] The reaction progress can be monitored by the color change of the solution.
-
Isolation: The resulting yellow precipitate of trans-[Pt(en)₂Cl₂]Cl₂ is collected by filtration.
-
Purification: The crude product should be purified by recrystallization from hot water or a dilute HCl solution to remove any unreacted starting material and the cis-isomer. The lower solubility of the trans-isomer facilitates its separation upon cooling.
Route B: One-Pot Synthesis from K₂[PtCl₆]
This route offers a more direct approach by starting with a platinum(IV) salt.
-
Reaction Setup: Dissolve potassium hexachloroplatinate(IV) (K₂[PtCl₆]) in water.
-
Ligand Addition: Slowly add ethylenediamine to the solution. The reaction temperature and rate of addition should be carefully controlled to favor the formation of the desired trans-isomer.
-
Precipitation: The product, trans-[Pt(en)₂Cl₂]Cl₂, will precipitate from the solution.
-
Purification: The collected precipitate should be thoroughly washed and then purified by recrystallization as described in Route A to ensure high purity.
Validation and Characterization
The validation of the synthesized trans-[Pt(en)₂Cl₂]Cl₂ is crucial to confirm its identity and purity, particularly the absence of the cis-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of [Pt(en)₂Cl₂]Cl₂.
-
¹³C NMR: Due to the higher symmetry (D₂h) of the trans-isomer, the four methylene (B1212753) carbons of the two ethylenediamine ligands are chemically equivalent, resulting in a single resonance in the ¹³C NMR spectrum.[1] In contrast, the cis-isomer (C₂ symmetry) will exhibit two distinct signals for the inequivalent carbons.[1]
-
¹H NMR: The ¹H NMR spectrum of the trans-isomer will show complex multiplets for the methylene and amine protons of the chemically equivalent ethylenediamine ligands.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation of the trans-geometry, showing the two chloride ligands positioned on opposite sides of the platinum center.
Conclusion
The synthesis of high-purity trans-[Pt(en)₂Cl₂]Cl₂ can be reliably achieved through a two-step process involving the oxidation of a Pt(II) precursor. This method offers good yields and high purity after recrystallization, with the primary potential impurity being the cis-isomer, which can be effectively removed due to its higher solubility. The one-pot synthesis from a Pt(IV) salt is a more direct and potentially faster alternative, although careful control of reaction conditions is necessary to maximize the yield of the trans-isomer and minimize impurities. For applications in drug development and scientific research where high purity is paramount, the two-step synthesis followed by rigorous purification and characterization by NMR spectroscopy remains the more established and validated approach.
References
Unveiling Chirality: A Comparative Guide to Confirming the Absolute Configuration of cis-[Pt(en)₂Cl₂]Cl₂ Enantiomers
For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's absolute configuration is a critical step. This guide provides a comparative overview of established methods for confirming the absolute configuration of the resolved enantiomers of cis-dichlorobis(ethylenediamine)platinum(II) chloride (cis-[Pt(en)₂Cl₂]Cl₂), a classic chiral coordination complex.
This guide details the chemical resolution process to separate the enantiomers and compares the primary analytical techniques used to assign their absolute configurations: Optical Rotatory Dispersion (ORD), Circular Dichroism (CD) spectroscopy, and X-ray crystallography. Experimental protocols and data are presented to offer a comprehensive understanding of these methodologies.
Resolution of Enantiomers: The Foundation of Chiral Analysis
The initial and indispensable step before determining the absolute configuration is the resolution of the racemic mixture of cis-[Pt(en)₂Cl₂]Cl₂. A well-established method for this is fractional crystallization of diastereomeric salts.
Experimental Protocol: Chemical Resolution via Diastereomer Formation
This protocol is adapted from established methods for resolving similar chiral coordination complexes.
-
Preparation of the Resolving Agent: A solution of a chiral resolving agent, such as ammonium (B1175870) α-bromocamphor-π-sulfonate, is prepared. The choice of resolving agent is crucial and is often determined empirically.
-
Formation of Diastereomeric Salts: A solution of racemic cis-[Pt(en)₂Cl₂]Cl₂ is mixed with the resolving agent solution. The reaction leads to the formation of two diastereomeric salts: [(+)-Pt(en)₂Cl₂][chiral anion] and [(-)-Pt(en)₂Cl₂][chiral anion].
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will crystallize out of the solution upon cooling or solvent evaporation. This allows for the separation of the two diastereomers by filtration.
-
Isolation of Enantiomers: The separated diastereomeric salt is then treated to remove the chiral resolving agent, yielding the pure enantiomer of the platinum complex. For example, treatment with a suitable acid can protonate the chiral anion, allowing for its removal and the recovery of the resolved platinum complex as its chloride salt. The other enantiomer can be recovered from the mother liquor.
Determining Absolute Configuration: A Comparative Analysis
Once the enantiomers are resolved, various techniques can be employed to determine their absolute configuration. The following sections compare the principles, data output, and experimental considerations of the most common methods.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
ORD and CD are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light.
-
Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, shows a characteristic "Cotton effect" in the region of an absorption band of the chiral molecule. The sign of the Cotton effect (positive or negative) can be correlated to the absolute configuration.
-
Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chiral molecule.
Data Presentation: Chiroptical Properties of Resolved cis-[Pt(en)₂Cl₂]Cl₂ Enantiomers
| Enantiomer | Optical Rotation (Sodium D-line) | Circular Dichroism (CD) Maxima (λ, nm) | Molar Ellipticity (Δε, M⁻¹cm⁻¹) |
| (+)-cis-[Pt(en)₂Cl₂]Cl₂ | Positive | ~290 | Positive |
| ~330 | Negative | ||
| (-)-cis-[Pt(en)₂Cl₂]Cl₂ | Negative | ~290 | Negative |
| ~330 | Positive |
Note: The exact values for optical rotation and molar ellipticity can vary depending on the solvent and concentration. The data presented here are representative.
Experimental Protocol: ORD and CD Spectroscopy
-
Sample Preparation: A solution of the resolved enantiomer of known concentration is prepared in a suitable solvent (e.g., water or a non-absorbing organic solvent).
-
Instrumentation: The solution is placed in a quartz cuvette of a defined path length.
-
Data Acquisition:
-
For ORD, the optical rotation is measured over a range of wavelengths, typically spanning the visible and ultraviolet regions.
-
For CD, the differential absorbance of left and right circularly polarized light is measured over a similar wavelength range.
-
-
Data Analysis: The resulting spectra are plotted, and the sign and magnitude of the Cotton effects (in ORD) or the CD peaks are determined.
X-ray Crystallography: The Definitive Method
X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule by directly observing the three-dimensional arrangement of atoms in a single crystal.
Principle: When X-rays are diffracted by a crystal of a chiral, non-centrosymmetric molecule, anomalous dispersion effects occur. By carefully analyzing the intensities of Friedel pairs of reflections (hkl and -h-k-l), the absolute structure can be determined. The Flack parameter is a key indicator used in the refinement process to confirm the correct enantiomer. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.
Data Presentation: Crystallographic Data for a Resolved Enantiomer of a Chiral Platinum Complex
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | [Values to be obtained from a specific study] |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | [Value close to 0] |
Note: Specific crystallographic data for the resolved enantiomers of cis-[Pt(en)₂Cl₂]Cl₂ would require a dedicated crystallographic study.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the resolved enantiomer are grown from a suitable solvent by slow evaporation or other crystallization techniques.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data and refining the Flack parameter.
Comparison of Methods
| Feature | Optical Rotatory Dispersion (ORD) / Circular Dichroism (CD) | X-ray Crystallography |
| Principle | Differential interaction with polarized light | Diffraction of X-rays by a single crystal |
| Sample State | Solution | Single crystal |
| Data Output | Spectrum (rotation or ellipticity vs. wavelength) | 3D atomic coordinates |
| Information Provided | Chiroptical properties, can be correlated to absolute configuration | Unambiguous absolute configuration |
| Advantages | Relatively quick, requires small sample amount, applicable to solutions | Provides definitive structural information |
| Limitations | Correlation to absolute configuration may rely on comparison with known compounds or theoretical calculations | Requires high-quality single crystals, which can be difficult to obtain |
Visualizing the Workflow and Concepts
To aid in understanding the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the resolution and absolute configuration determination of cis-[Pt(en)₂Cl₂]Cl₂ enantiomers.
Caption: Logical relationship between key concepts in the analysis of chiral molecules.
Conclusion
The confirmation of the absolute configuration of the resolved enantiomers of cis-[Pt(en)₂Cl₂]Cl₂ is a multi-step process that begins with effective chiral resolution. While chiroptical methods like ORD and CD spectroscopy provide valuable information and can be correlated to the absolute configuration, single-crystal X-ray crystallography remains the gold standard for unambiguous determination. The choice of method will depend on the specific research goals, available instrumentation, and the ability to obtain suitable single crystals. This guide provides the foundational knowledge and comparative data to assist researchers in making informed decisions for their studies on chiral coordination compounds.
Safety Operating Guide
Proper Disposal of Dichlorobis(ethylenediamine)platinum(IV) Chloride ([Pt(en)2Cl2]Cl2): A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of heavy metal compounds such as Dichlorobis(ethylenediamine)platinum(IV) Chloride ([Pt(en)2Cl2]Cl2) is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information for the handling and disposal of this platinum complex.
Immediate Safety and Logistical Information
In case of a spill, the area should be evacuated, and the spill should be carefully cleaned up by trained personnel. Avoid generating dust. The spilled material should be collected in a sealed container for proper disposal. Do not let the product enter drains or waterways[2].
Operational Plan for Disposal
The primary operational plan for the disposal of this compound involves treating it as hazardous chemical waste. It should be segregated from other waste streams and disposed of through an approved hazardous waste management program.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Packaging: The waste container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "Dichlorobis(ethylenediamine)platinum(IV) Chloride," the CAS number (16924-88-2)[3], and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste contractor.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
-
Contractor Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste disposal service.
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not available. Disposal limits and reporting requirements are subject to local, state, and federal regulations. Please consult your institution's EHS department for specific guidance on these limits.
| Property | Value | Source/Comment |
| Physical State | Solid | General product descriptions |
| Molecular Formula | C4H16Cl4N4Pt | PubChem[3] |
| Molecular Weight | 457.1 g/mol | PubChem[3] |
| Solubility | No data available | |
| Disposal Method | Hazardous Waste Incineration or Landfill | General practice for heavy metal compounds |
Experimental Protocols
There are no standard experimental protocols for the in-lab neutralization or treatment of this compound waste. The recommended procedure is to dispose of it as hazardous waste without attempting to alter its chemical form.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling [Pt(en)2Cl2]Cl2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when working with Dichloro(ethylenediamine)platinum(II) chloride, [Pt(en)2Cl2]Cl2, along with detailed operational and disposal plans.
Hazard Summary
A clear understanding of the potential hazards is the first step in safe handling. The primary risks associated with this compound are summarized below.
| Hazard Category | Description |
| Toxicity | Soluble platinum salts can be highly toxic.[1] Inhalation, ingestion, or skin contact may cause adverse health effects. |
| Irritation | Causes skin and serious eye irritation.[3] May also cause respiratory irritation.[3] |
| Sensitization | Some platinum compounds can cause allergic skin reactions or asthma-like symptoms upon repeated exposure.[1] |
| Environmental | As a heavy metal compound, improper disposal can lead to soil and water contamination.[1][2] |
Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Incidental Contact: Single pair of 8 mil nitrile gloves.Extended Contact/Immersion: Double glove with two pairs of 8 mil nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and bases.[4][5][6] For extended contact, double gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, and replace them immediately if compromised.[4] |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards. | Provides a seal around the eyes to protect against dust particles and splashes. |
| Skin and Body Protection | Fire-resistant lab coat, long pants, and closed-toe shoes. | A lab coat protects against splashes and spills.[7][8] Long pants and closed-toe shoes ensure no exposed skin on the lower body.[8] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, a dust mask (N95 or higher) may be sufficient. For weighing or procedures that may generate significant dust, a half-mask respirator with P100 particulate filters is recommended. | Protects against the inhalation of fine particles of the compound.[9] A P100 filter is 99.97% efficient at removing airborne particles. |
Operational Plan for Routine Handling
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Cover the work surface with a disposable bench protector.[8]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
2. Handling:
-
When weighing the solid compound, perform the task in a fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and glassware for handling the platinum compound to prevent cross-contamination.[8]
-
Handle the compound gently to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Clean all non-disposable equipment thoroughly after use. The cleaning residue should be collected as hazardous waste.
-
Wipe down the work area with a damp paper towel to collect any residual dust. Dispose of the paper towel as hazardous waste.[3]
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill Response Plan
In the event of a spill, a prompt and appropriate response is crucial.
Minor Spill (less than 1 gram of solid, not in a volatile solvent):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (double nitrile gloves, safety goggles, and a dust mask), carefully scoop or sweep up the solid material.[3] Avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
Major Spill (more than 1 gram of solid or any amount in a volatile solvent):
-
Evacuate the immediate area and alert others.
-
If the spill involves a flammable solvent, extinguish all nearby ignition sources.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[1][3]
1. Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench protectors, paper towels, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[8]
-
The container should be a sealed plastic bag or a rigid, sealed container.
2. Liquid Waste:
-
Collect all liquid waste containing the platinum compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
3. Empty Containers:
-
The original container of this compound, even if "empty," will contain residual amounts of the compound and must be disposed of as hazardous waste.
-
If institutional policy allows, triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste.[1]
4. Disposal:
-
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[10]
-
Follow all local, state, and federal regulations for the disposal of heavy metal waste.
Below is a diagram illustrating the logical workflow for handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. infinitalab.com [infinitalab.com]
- 3. cdn.cocodoc.com [cdn.cocodoc.com]
- 4. wellbefore.com [wellbefore.com]
- 5. gloves.com [gloves.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. editverse.com [editverse.com]
- 8. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. Platinum Waste - London Chemicals & Resources Limited [lcrl.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
